molecular formula C24H46N6O14 B10786954 Piperazine Citrate CAS No. 7140-78-5

Piperazine Citrate

Cat. No.: B10786954
CAS No.: 7140-78-5
M. Wt: 642.7 g/mol
InChI Key: JDDHUROHDHPVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine Citrate is an organic compound salt with significant historical and current research application as an anthelmintic agent. It is primarily used in life sciences research to study its effect on parasitic nematodes, notably against intestinal roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis) . Its research value lies in its well-defined mechanism of action; it functions as a GABA (gamma-aminobutyric acid) receptor agonist in parasites . This binding leads to an influx of chloride ions, hyperpolarization of the nerve cells, and ultimately flaccid paralysis of the worm's musculature . The paralyzed organism is then expelled from the host system through natural peristalsis, a process that is valuable for studying parasitic expulsion mechanisms . The selectivity of this compound for helminths, attributed to the different isoform of the GABA receptor in vertebrates, makes it a useful compound for comparative pharmacological studies . The chemical formula for this compound is C10H18N2O7, and it has a CAS number of 41372-10-5 . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDHUROHDHPVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N6O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41372-10-5 (unspecified hydrate), 110-85-0 (Parent), 77-92-9 (Parent)
Record name Piperazine citrate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296
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DSSTOX Substance ID

DTXSID40883334
Record name Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144-29-6
Record name Piperazine citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERAZINE CITRATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI85381D5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Piperazine Citrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piperazine citrate, a salt formed from the reaction of piperazine and citric acid, is a widely utilized anthelmintic agent in both human and veterinary medicine.[1][2][3] Its primary mechanism of action involves causing flaccid paralysis in parasitic worms, such as Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm), which allows the host to expel them.[2][3] The drug's efficacy, low toxicity, and ease of use have established it as a significant pharmaceutical compound.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and characterization of this compound. It details a modern, efficient synthesis protocol and outlines a suite of analytical techniques for comprehensive quality control and structural verification, ensuring the final product meets the required purity and identity standards for research and pharmaceutical applications.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction that forms a stable salt, tripiperazine di-citrate, with a molecular formula of (C₄H₁₀N₂)₃·2C₆H₈O₇. Modern synthesis methods favor the use of anhydrous piperazine and citric acid in an organic solvent like ethanol, which offers advantages such as a simpler process, higher yield, and reduced waste compared to older methods involving piperazine hexahydrate and water.

Reaction Principle

The reaction involves the neutralization of the basic secondary amine groups of piperazine by the carboxylic acid groups of citric acid. The stoichiometry typically results in a 3:2 molar ratio of piperazine to citric acid.

3 C₄H₁₀N₂ (Piperazine) + 2 C₆H₈O₇ (Citric Acid) → (C₄H₁₀N₂)₃·2C₆H₈O₇ (this compound)

Experimental Protocol: Synthesis

This protocol is adapted from an efficient, high-yield preparation method.

Materials:

  • Anhydrous Piperazine

  • Citric Acid

  • Ethanol (Solvent)

  • Reaction kettle with heating, stirring, and dropping funnel capabilities

  • Titanium rod filter (e.g., 1.0 µm)

  • Centrifuge

  • Vacuum dryer

Procedure:

  • Dissolution of Reactants:

    • Separately dissolve anhydrous piperazine and citric acid in ethanol. A preferred mass ratio of solvent to anhydrous piperazine is 8:1, and for solvent to citric acid, it is 10:1.

    • Heat the citric acid solution to approximately 45-60°C to ensure complete dissolution. The piperazine solution can be prepared at room temperature (approx. 25°C).

  • Filtration:

    • Filter both the citric acid and anhydrous piperazine solutions separately through a titanium rod filter to remove any particulate matter.

  • Salt Formation:

    • Heat the filtered citric acid solution in the reaction kettle to 60°C.

    • Slowly add the filtered anhydrous piperazine solution dropwise to the citric acid solution over a period of about 40 minutes while maintaining constant stirring.

  • Reaction and Crystallization:

    • After the addition is complete, maintain the reaction mixture at 60°C with stirring for an additional 3 hours.

    • Stop the stirring and heating, and allow the mixture to cool slowly to induce crystallization. A preferred cooling temperature is 20°C over a period of 4 hours.

  • Isolation and Purification:

    • Separate the precipitated this compound crystals from the mother liquor via centrifugation.

    • Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

  • Drying:

    • Dry the purified crystals in a vacuum dryer at a temperature of 60°C and a vacuum of -0.06 to -0.09 MPa for 2 to 6 hours.

    • The resulting product should be a white granular powder. The process can achieve yields exceeding 90%.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction & Crystallization cluster_purification Product Isolation & Drying citric_acid Citric Acid dissolve_citric Dissolve & Heat (45-60°C) citric_acid->dissolve_citric dissolve piperazine Anhydrous Piperazine dissolve_piperazine Dissolve (25°C) piperazine->dissolve_piperazine dissolve ethanol1 Ethanol ethanol1->dissolve_citric ethanol2 Ethanol ethanol2->dissolve_piperazine filter_citric Citric Acid Solution dissolve_citric->filter_citric Filter (1.0 µm) filter_piperazine Piperazine Solution dissolve_piperazine->filter_piperazine Filter (1.0 µm) reaction_vessel Reaction Kettle (60°C) filter_citric->reaction_vessel filter_piperazine->reaction_vessel  Dropwise addition (40 min) react_stir react_stir reaction_vessel->react_stir Stir (3 hours) cool_crystallize Crystallization react_stir->cool_crystallize Cool to 20°C (4 hours) centrifuge Centrifugation cool_crystallize->centrifuge Separate wash wash centrifuge->wash Wash with cold Ethanol dry Vacuum Drying (60°C) wash->dry Dry final_product This compound (White Powder) dry->final_product Yield >90%

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. A combination of spectroscopic, chromatographic, and classical analytical techniques is employed.

Physical and Chemical Properties

The fundamental properties of the synthesized compound should be verified and tabulated for reference.

PropertyValueReference(s)
AppearanceWhite granular or crystalline powder
Molecular Weight642.66 g/mol (anhydrous)
Melting PointApprox. 190°C (after drying)
SolubilityFreely soluble in water; practically insoluble in alcohol
pH (5% w/v solution)5.0 to 6.0
Water Content (anhydrous)Not more than 12.0% - 14.0% (variable)
Identification Tests

These tests provide primary confirmation of the compound's identity.

Principle: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum of the synthesized sample should be concordant with that of a this compound reference standard.

Experimental Protocol:

  • Dry both the sample and the reference standard at 120°C for 5 hours.

  • Prepare discs by mixing a small amount of the dried sample with potassium bromide (KBr).

  • Record the spectra immediately to avoid moisture uptake.

  • Compare the spectrum of the sample with the reference spectrum.

Typical Spectral Data:

Wavenumber (cm⁻¹)AssignmentReference(s)
3500 - 3220N-H stretching
3100 - 2800C-H stretching (CH₂)
1625 - 1430C-C stretching (ring)
1556 - 1475C-N-H deformation
1323 - 1199C-N stretching
1186 - 1049C-N stretching (Raman)

Principle: TLC is used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. It serves to identify the main compound and detect impurities.

Experimental Protocol:

  • Stationary Phase: Silica gel plate.

  • Solvent/Mobile Phase: A mixture of concentrated ammonia and ethanol (3:2).

  • Test Solution: Dissolve the synthesized this compound in the solvent mixture (e.g., 10 mg/mL).

  • Reference Solution: Prepare a solution of this compound reference standard in the solvent mixture at the same concentration.

  • Procedure: Apply spots of both solutions to the TLC plate, develop the chromatogram, and dry the plate.

  • Visualization: Spray the plate with a suitable visualizing agent, such as ninhydrin solution.

  • Analysis: The principal spot in the test solution chromatogram should correspond in position (Rf value), color, and size to the principal spot in the reference solution chromatogram.

Principle: A qualitative chemical test confirms the presence of the citrate anion.

Experimental Protocol:

  • Dissolve approximately 0.5 g of the sample in 5 mL of water.

  • The resulting solution should give a positive reaction for citrates as per standard pharmacopeial methods (e.g., formation of a white precipitate with calcium chloride in a neutral solution, which is soluble in dilute hydrochloric acid).

Assay (Quantitative Analysis)

The assay determines the purity of the this compound, which should be between 98.0% and 101.0% on an anhydrous basis.

Principle: This is a classic and reliable method for quantifying basic substances. This compound is dissolved in a non-aqueous solvent (glacial acetic acid) and titrated with a strong acid (perchloric acid).

Experimental Protocol:

  • Accurately weigh about 200 mg of the synthesized this compound.

  • Dissolve the sample in 100 mL of glacial acetic acid, warming slightly if necessary.

  • Add a few drops of crystal violet indicator.

  • Titrate the solution with 0.1 N perchloric acid until the endpoint is reached (a color change to greenish-blue). The endpoint can also be determined potentiometrically.

  • Perform a blank determination and make any necessary corrections.

  • Calculation: Each mL of 0.1 N perchloric acid is equivalent to 10.71 mg of (C₄H₁₀N₂)₃·2C₆H₈O₇.

Principle: HPLC provides high-resolution separation and quantification. Since piperazine lacks a strong chromophore, derivatization is often required to enable UV detection.

Experimental Protocol (with Dansylation):

  • Derivatization:

    • React an aqueous solution of the sample with dansyl (DNS) chloride in the presence of sodium carbonate.

    • An internal standard, such as 1-benzylpiperazine, is added before derivatization.

    • The resulting bis-DNS-piperazine derivative is extracted into chloroform.

  • Chromatographic Conditions:

    • Column: Cyanopropyl column.

    • Mobile Phase: Hexane-isopropanol (85:15).

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 335 nm.

  • Analysis: The peak area of the bis-DNS-piperazine derivative is compared to that of a standard curve prepared from the reference standard. The internal standard corrects for variations in extraction and injection. Detector response is linear for on-column concentrations from 8–50 µg.

Purity and Other Tests

These tests quantify specific impurities and properties to ensure the product meets pharmacopeial standards.

TestMethodSpecificationReference(s)
Chromatographic Purity Thin-Layer Chromatography (TLC)
EthylenediamineTLC against a reference standardNot more than 0.25%
TriethylenediamineTLC against a reference standardNot more than 0.25%
Water Content Karl Fischer TitrationNot more than 12.0%
Sulphated Ash Ignition of a sample with sulfuric acidNot more than 0.1%
Heavy Metals Colorimetric comparison with a lead standardNot more than 20 ppm
Structural Elucidation Data

For research purposes, advanced spectroscopic techniques confirm the precise molecular structure.

¹H NMR: In D₂O, piperazine typically shows a singlet for the eight equivalent protons of the two CH₂ groups.

  • Piperazine Hexahydrate in D₂O: A singlet at ~2.75 ppm.

  • Citrate Moiety: The CH₂ groups of citrate appear as a characteristic AB quartet or two doublets around 2.5-2.8 ppm.

¹³C NMR: Provides information on the carbon skeleton.

  • Piperazine: A single peak for the four equivalent carbons.

  • Citrate: Peaks corresponding to the carboxyl carbons and the aliphatic carbons.

Characterization Workflow Diagram

Characterization_Workflow cluster_id Identification cluster_quant Assay & Purity cluster_struct Structural Confirmation start Synthesized This compound Sample ir IR Spectroscopy start->ir tlc_id TLC Identification start->tlc_id citrate_test Citrate Test start->citrate_test pass_fail_id pass_fail_id ir->pass_fail_id Concordant with Standard? tlc_id->pass_fail_id citrate_test->pass_fail_id titration Non-Aqueous Titration pass_fail_assay pass_fail_assay titration->pass_fail_assay Purity >98.0%? hplc HPLC Assay hplc->pass_fail_assay purity_tests Purity Tests (Water, Ash, Metals) purity_tests->pass_fail_assay related_sub Related Substances (TLC) related_sub->pass_fail_assay nmr NMR (¹H, ¹³C) final final nmr->final ms Mass Spectrometry ms->final Characterization Complete pass_fail_id->titration Yes pass_fail_id->hplc pass_fail_id->purity_tests pass_fail_id->related_sub fail FAIL: Re-synthesize or Purify pass_fail_id->fail No pass_fail_assay->nmr Yes pass_fail_assay->ms pass_fail_assay->fail No

Caption: Logical workflow for the characterization of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of Piperazine Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine citrate, an anthelmintic agent with a long history of use in human and veterinary medicine, possesses a unique set of physicochemical properties that are critical to its formulation, stability, and in vivo performance. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its chemical structure, molecular weight, melting point, solubility, and acid-base properties. Detailed experimental protocols, aligned with pharmacopeial standards, are presented for the accurate determination of these key parameters. Furthermore, this guide elucidates the mechanism of action of piperazine through a signaling pathway diagram and provides visual representations of experimental workflows to aid in practical application. This document is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Chemical and Physical Properties

This compound is the citrate salt of piperazine, formed by the reaction of three molecules of piperazine with two molecules of citric acid. It typically exists as a hydrate. Understanding its fundamental chemical and physical properties is paramount for its handling, characterization, and formulation.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2), hydrate[1]
Synonyms Tripiperazine dicitrate, Citric acid sesquiperazine salt hydrate
Chemical Formula (C₄H₁₀N₂)₃ · 2(C₆H₈O₇) · xH₂O[2]
Molecular Weight 642.65 g/mol (anhydrous basis)[3]
Appearance White or almost white granular or crystalline powder.
Melting Point Approximately 190 °C
Solubility Freely soluble in water; practically insoluble in alcohol.

Acid-Base Properties and Partition Coefficient

The ionization behavior and lipophilicity of a drug substance are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa values of piperazine, the active moiety, indicate its ionization state at different physiological pH values, while the logP value provides a measure of its lipophilicity.

Table 2: Acid-Base Properties and Partition Coefficient of Piperazine

PropertyValueSource(s)
pKa₁ 5.35
pKa₂ 9.73
logP (Octanol-Water) -1.5

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical properties of this compound, based on established pharmacopeial and standard laboratory procedures.

Determination of Melting Range

The melting range of a crystalline solid provides an indication of its purity. This procedure is based on the USP General Chapter <741>.

Apparatus:

  • Capillary melting point apparatus

  • Glass capillary tubes (0.8-1.2 mm internal diameter, 10 cm length)

  • Mortar and pestle

  • Thermometer or calibrated temperature sensor

Procedure:

  • Sample Preparation: If the this compound is in the form of large crystals, gently pulverize it to a fine powder using a mortar and pestle. The sample must be thoroughly dried prior to analysis as described in the Loss on Drying protocol.

  • Capillary Tube Loading: Introduce the powdered sample into a glass capillary tube, sealed at one end, to a height of 2.5-3.5 mm. Pack the powder tightly by tapping the capillary tube on a solid surface.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Heat the block to a temperature approximately 5 °C below the expected melting point of this compound.

    • Increase the temperature at a rate of 1 ± 0.5 °C per minute.

    • Record the temperature at which the first liquid phase appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting range.

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Pulverize Pulverize Sample Dry Dry Sample (per LOD) Pulverize->Dry Load Load Capillary Tube (2.5-3.5 mm height) Dry->Load Place Place in Apparatus Load->Place Heat_Initial Heat to T_exp - 5°C Place->Heat_Initial Heat_Ramp Heat at 1°C/min Heat_Initial->Heat_Ramp Record_Onset Record Onset Temp. Heat_Ramp->Record_Onset Record_Complete Record Completion Temp. Record_Onset->Record_Complete

Figure 1. Experimental Workflow for Melting Range Determination.

Determination of Loss on Drying (LOD)

This procedure determines the percentage of volatile matter (including water) in a sample of this compound and is based on the USP General Chapter <731>.

Apparatus:

  • Drying oven with temperature control

  • Shallow, glass-stoppered weighing bottle

  • Analytical balance

  • Desiccator

Procedure:

  • Bottle Preparation: Dry a clean, tared, glass-stoppered weighing bottle for 30 minutes under the same conditions to be used for the sample. Allow it to cool to room temperature in a desiccator and weigh it accurately.

  • Sample Preparation: Transfer 1 to 2 g of this compound to the dried weighing bottle and weigh accurately.

  • Drying: Place the loaded bottle in the drying oven with the stopper removed and placed alongside the bottle. Dry the sample at the temperature and for the time specified in the monograph (e.g., 105 °C for 2 hours, or until a constant weight is achieved).

  • Cooling and Weighing: After the specified drying time, promptly close the bottle, remove it from the oven, and allow it to cool to room temperature in a desiccator. Weigh the bottle and its dried contents.

  • Calculation: Calculate the percentage loss on drying using the following formula: % Loss on Drying = [(Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample] * 100

G A Dry & Weigh Bottle (W1) B Add 1-2g Sample & Weigh (W2) A->B C Dry in Oven (e.g., 105°C, 2h) B->C D Cool in Desiccator C->D E Weigh Dried Sample (W3) D->E F Calculate % LOD [(W2-W3)/(W2-W1)]*100 E->F

Figure 2. Workflow for Loss on Drying Determination.

Determination of Aqueous Solubility

The equilibrium solubility of this compound in water is determined by the shake-flask method, a "gold standard" technique. This protocol is based on principles outlined in USP General Chapter <1236>.

Apparatus:

  • Screw-capped vials or flasks

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • A suitable quantitative analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of dissolved this compound.

Procedure:

  • Equilibrium Setup: Add an excess amount of this compound to a known volume of water in a vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.

  • Analysis: Dilute the filtered solution as necessary and determine the concentration of this compound using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Solubility Calculation: The determined concentration represents the equilibrium solubility of this compound at the specified temperature.

G cluster_solubility Equilibrium Solubility Determination A Add Excess Solid to Water B Agitate at Constant Temp. (24-48 hours) A->B C Allow to Settle B->C D Filter Supernatant C->D E Analyze Filtrate (HPLC/UV-Vis) D->E F Determine Concentration E->F

Figure 3. Experimental Workflow for Aqueous Solubility Determination.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of piperazine are determined by potentiometric titration, which involves monitoring the pH of a solution as a titrant is added.

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of purified water.

  • Titration:

    • Place the beaker containing the this compound solution on a magnetic stirrer and immerse the pH electrode.

    • Begin stirring and record the initial pH.

    • Add small, precise increments of the standardized acid (e.g., 0.1 M HCl) from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration past the equivalence points.

    • Repeat the titration with a standardized base (e.g., 0.1 M NaOH).

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve (often identified using the first or second derivative of the curve).

G cluster_pka pKa Determination by Potentiometric Titration Start Prepare this compound Solution Titrate Titrate with Standard Acid/Base Start->Titrate Measure Record pH vs. Volume Titrate->Measure Plot Plot Titration Curve Measure->Plot Analyze Identify Inflection Points Plot->Analyze pKa Determine pKa at Half-Equivalence Points Analyze->pKa

Figure 4. Logical Flow for pKa Determination.

Mechanism of Action: Signaling Pathway

Piperazine exerts its anthelmintic effect by acting as a gamma-aminobutyric acid (GABA) receptor agonist on the nerve cells of susceptible nematodes. This interaction leads to a cascade of events resulting in the paralysis and expulsion of the parasite.

G Piperazine Piperazine GABA_Receptor GABA Receptor (Nematode Muscle Cell) Piperazine->GABA_Receptor Binds to and activates Cl_Channel Chloride Channel Opening GABA_Receptor->Cl_Channel Induces conformational change Hyperpolarization Hyperpolarization of Cell Membrane Cl_Channel->Hyperpolarization Influx of Cl⁻ ions causes Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Leads to Expulsion Expulsion from Host GI Tract Paralysis->Expulsion Facilitates

Figure 5. Signaling Pathway of Piperazine's Anthelmintic Action.

Conclusion

The physicochemical properties of this compound are integral to its quality, therapeutic efficacy, and the development of stable and effective dosage forms. This technical guide has provided a detailed compilation of these properties, along with standardized experimental protocols for their determination. The established chemical formula and molecular weight, coupled with a clear understanding of its solubility and ionization characteristics, provide a robust foundation for formulation scientists. Furthermore, the elucidation of its mechanism of action through a clear signaling pathway offers valuable insight for researchers in pharmacology and parasitology. The methodologies and data presented herein serve as a comprehensive resource to support the continued research, development, and quality control of this compound-based pharmaceutical products.

References

An In-depth Technical Guide on the Mechanism of Action of Piperazine Citrate as a GABA Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperazine citrate, a widely utilized anthelmintic agent, exerts its primary therapeutic effect by acting as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes. This interaction leads to hyperpolarization of the parasite's muscle cells, resulting in flaccid paralysis and subsequent expulsion from the host's gastrointestinal tract. This technical guide provides a comprehensive overview of the molecular mechanism, quantitative pharmacological data, and detailed experimental protocols relevant to the action of this compound on GABA receptors. The information presented is intended to support further research and drug development efforts in the field of anthelmintics.

Core Mechanism of Action: GABA Receptor Agonism

This compound's anthelmintic activity is primarily mediated through its interaction with GABA receptors on the somatic muscle cells of nematodes.[1][2] GABA is the principal inhibitory neurotransmitter in these organisms, and its receptors are ligand-gated chloride ion channels.

The proposed signaling pathway is as follows:

  • Binding: Piperazine binds to the GABA receptors on the nematode muscle cell membrane.

  • Channel Opening: This binding event mimics the action of GABA, causing the opening of chloride (Cl-) channels.

  • Hyperpolarization: The influx of negatively charged chloride ions leads to hyperpolarization of the muscle cell membrane, making it less excitable.[1][2]

  • Paralysis: The sustained hyperpolarization prevents muscle contraction, resulting in flaccid paralysis of the worm.

  • Expulsion: The paralyzed worm is unable to maintain its position in the host's intestines and is expelled by normal peristaltic movements.

This mechanism of action is selective for nematodes as vertebrates primarily utilize GABA in the central nervous system, and the nematode GABA receptor isoforms differ from their vertebrate counterparts.

Quantitative Pharmacological Data

ParameterValueNematode SpeciesReference
EC50 (Paralysis) 12.3 mMPratylenchus penetrans[3]
13.4 mMMeloidogyne incognita
14.4 mMHeterodera glycines
Effective Paralytic Concentration 8-12 µg/g of tissueAscaris
Effective Concentration for Conductance Increase > 10⁻⁴ MAscaris suum

Experimental Protocols

Electrophysiological Analysis of Piperazine on Ascaris suum Muscle

This protocol is based on the methodology described by Martin (1982) to measure the effect of piperazine on the membrane potential and input conductance of Ascaris suum somatic muscle cells.

4.1.1 Preparation of Ascaris suum Muscle Tissue:

  • Obtain adult Ascaris suum from a suitable host.

  • Dissect the worm to expose the somatic muscle sheet.

  • Isolate a section of the muscle, paying attention to the "bag" region which is rich in neuromuscular junctions.

  • Mount the muscle preparation in a perfusion chamber.

4.1.2 Electrophysiological Recording:

  • Perfuse the preparation with a high-Chloride Ringer's solution (specific composition should be optimized for the preparation).

  • Use intracellular microelectrodes to impale individual muscle cells and measure the resting membrane potential.

  • Employ a voltage-clamp setup to measure membrane current and input conductance.

  • Bath-apply this compound at increasing concentrations (starting from 10⁻⁵ M up to 10⁻³ M) and record the changes in membrane potential, current, and conductance.

  • To confirm the involvement of chloride ions, repeat the experiment with a low-Chloride Ringer's solution where a portion of the chloride is replaced by a larger, non-permeating anion like sulfate.

4.1.3 Data Analysis:

  • Plot concentration-response curves for the piperazine-induced changes in input conductance.

  • Determine the reversal potential for the piperazine-induced current and compare it to the Nernst potential for chloride to confirm the ion selectivity.

Radioligand Binding Assay for GABA Receptor Affinity (Proposed)

As specific radiolabeled piperazine is not commercially available, a competitive binding assay can be employed using a known GABA receptor radioligand, such as [³H]muscimol. This protocol is adapted from standard methodologies for GABA receptor binding assays.

4.2.1 Membrane Preparation:

  • Homogenize nematode tissue (e.g., Ascaris suum muscle) in a suitable buffer (e.g., Tris-HCl).

  • Centrifuge the homogenate at low speed to remove large debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Resuspend the final pellet in the assay buffer.

4.2.2 Binding Assay:

  • In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]muscimol (typically near its Kd), and varying concentrations of this compound (from 10⁻⁹ M to 10⁻³ M).

  • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled GABA).

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4.2.3 Data Analysis:

  • Calculate the specific binding at each this compound concentration.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of this compound

GABASignaling Piperazine This compound GABAR Nematode GABA Receptor (Cl- Channel) Piperazine->GABAR Binds to Cl_in Cl- Influx GABAR->Cl_in Opens Membrane Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Expulsion Worm Expulsion Paralysis->Expulsion Results in

Caption: Signaling pathway of this compound at the nematode neuromuscular junction.

Experimental Workflow for Electrophysiology

electrophys_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Ascaris Ascaris suum Dissection Dissect Muscle Sheet Ascaris->Dissection Mounting Mount in Perfusion Chamber Dissection->Mounting Perfusion Perfuse with Ringer's Solution Mounting->Perfusion Recording Intracellular Recording (Voltage Clamp) Perfusion->Recording Piperazine_App Bath Apply this compound Recording->Piperazine_App Washout Washout Piperazine_App->Washout Data_Acq Data Acquisition (Membrane Potential, Current) Washout->Data_Acq CR_Curve Generate Concentration- Response Curve Data_Acq->CR_Curve

Caption: Experimental workflow for electrophysiological analysis of piperazine.

Logical Relationship for Competitive Binding Assay

binding_assay_logic cluster_components Assay Components cluster_process Process cluster_outcome Outcome Membranes Nematode Membranes (with GABA Receptors) Incubation Incubation Membranes->Incubation Radioligand [³H]muscimol (Radioligand) Radioligand->Incubation Piperazine This compound (Competitor) Piperazine->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Caption: Logical flow of a competitive radioligand binding assay for piperazine.

References

The Discovery and Anthelmintic Properties of Piperazine Citrate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine citrate, a simple heterocyclic amine, emerged in the mid-20th century as a significant advancement in the treatment of intestinal nematode infections, particularly ascariasis and enterobiasis. Its discovery as an anthelmintic agent marked a shift towards safer and more effective therapies compared to the toxic compounds previously used. This technical guide provides an in-depth analysis of the discovery, mechanism of action, and seminal experimental data that established the anthelmintic properties of this compound. Detailed experimental protocols from foundational in vitro and in vivo studies are presented, alongside a quantitative summary of its efficacy. Signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this historically important anthelmintic.

Introduction: A Breakthrough in Helminthiasis Treatment

Prior to the 1950s, the treatment of intestinal worm infections relied on highly toxic substances such as carbon tetrachloride and oil of chenopodium, which posed significant risks to patients. The introduction of piperazine into human medicine around 1950, and shortly thereafter into veterinary medicine, represented a major therapeutic advance[1][2]. Initially investigated for its purported ability to dissolve uric acid, its potent and selective action against Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm) was a landmark discovery[1][2]. Piperazine and its salts, most notably this compound, offered a safer alternative, acting by paralyzing the worms, which are then expelled by the host's natural peristalsis[1].

Mechanism of Action: Neuromuscular Blockade in Helminths

The primary anthelmintic action of piperazine is the induction of flaccid paralysis in susceptible nematodes. This is achieved through its activity as a gamma-aminobutyric acid (GABA) receptor agonist at the neuromuscular junction of these worms.

Signaling Pathway

Piperazine's mechanism involves the following key steps:

  • GABA Receptor Agonism : Piperazine binds to and activates GABA receptors on the muscle cells of nematodes.

  • Chloride Channel Opening : This activation leads to the opening of chloride ion channels.

  • Hyperpolarization : The influx of chloride ions causes hyperpolarization of the muscle cell membrane.

  • Reduced Excitability : Hyperpolarization makes the muscle cells less responsive to excitatory stimuli from acetylcholine.

  • Flaccid Paralysis : The resulting muscle relaxation leads to a state of flaccid paralysis in the worm.

  • Expulsion : The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are expelled alive with the feces.

G Piperazine This compound GABA_R GABA Receptor (on nematode muscle cell) Piperazine->GABA_R Binds and Activates Cl_Channel Chloride Ion Channel Opening GABA_R->Cl_Channel Induces Hyperpolarization Hyperpolarization of Muscle Cell Membrane Cl_Channel->Hyperpolarization Leads to Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Causes Expulsion Expulsion from Host GI Tract Paralysis->Expulsion Results in

Mechanism of action of this compound.

Quantitative Efficacy Data

The following tables summarize the quantitative data from key early in vivo and in vitro studies on the efficacy of this compound.

In Vivo Efficacy of this compound against Ascaris lumbricoides
Study (Year)Dosage RegimenNumber of PatientsCure Rate (%)Notes
Brown & Sterman (1954)75 mg/kg daily for 2 days5490.7No serious toxic side effects were noted.
Goodwin & Standen (1954)75 mg/kg daily for 2 days3090Treatment was well-tolerated.
Study in Bangladeshi ChildrenSingle dose repeated after 2 weeks18553 (low infection), 31 (moderate infection), 36 (heavy infection)Cure rates varied with the intensity of infection.
In Vivo Efficacy of this compound against Enterobius vermicularis
Study (Year)Dosage RegimenNumber of PatientsCure Rate (%)Notes
White & Standen (1953)50 mg/kg daily for 7 days5098A second course of treatment was recommended to prevent reinfection.
Combination Drug StudySingle dose on 2 successive days17>94The combination included pyrvinium pamoate.
In Vitro Activity of Piperazine against Ascaris lumbricoides
Study (Year)ConcentrationObservationTime to Effect
Standen (1955)1:1,000 (0.1%)Complete paralysis~ 1 hour
Standen (1955)1:10,000 (0.01%)Sluggish movement~ 3 hours
Standen (1955)1:20,000 (0.005%)Reduced activity~ 6 hours

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies that established the anthelmintic properties of this compound.

In Vivo Clinical Trial Protocol for Ascaris lumbricoides (Adapted from Brown & Sterman, 1954)

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Evaluation A1 Patient Selection: Individuals with confirmed A. lumbricoides infection A2 Diagnostic Confirmation: Fecal examination for Ascaris eggs A1->A2 B1 Dosage Administration: This compound syrup (75 mg/kg body weight) A2->B1 B2 Treatment Duration: Daily for two consecutive days B1->B2 C1 Follow-up Fecal Examination: 7-10 days post-treatment B2->C1 C2 Assessment of Cure: Absence of Ascaris eggs in stool samples C1->C2 C3 Monitoring for Side Effects: Clinical observation of patients C2->C3

Workflow for in vivo clinical trials of this compound.
  • Patient Selection : Adult and pediatric patients with confirmed Ascaris lumbricoides infection were enrolled.

  • Diagnosis : Infection was confirmed by microscopic examination of stool samples for the presence of Ascaris ova using a zinc sulfate flotation technique.

  • Treatment Administration : Patients were administered this compound as a syrup. The dosage was calculated based on body weight, typically around 75 mg/kg per day.

  • Duration of Treatment : The treatment was administered for two consecutive days. No special dietary restrictions or purgatives were required.

  • Post-Treatment Evaluation : Follow-up stool examinations were conducted 7 to 10 days after the completion of treatment to determine the absence of Ascaris eggs, which was the primary criterion for a cure.

  • Toxicity Assessment : Patients were monitored for any adverse effects, which were generally found to be minimal and transient.

In Vitro Assay Protocol for Ascaris lumbricoides (Adapted from Standen, 1955)

G cluster_prep Preparation cluster_exp Experiment cluster_obs Observation and Analysis P1 Worm Collection: Adult A. lumbricoides obtained from infected pigs E1 Incubation: Worms immersed in test solutions at 37°C P1->E1 P2 Preparation of Test Solutions: Serial dilutions of this compound in physiological saline P2->E1 O1 Monitoring Worm Motility: Regular observation of worm movement E1->O1 E2 Control Group: Worms incubated in saline without piperazine E2->O1 O2 Recording Time to Paralysis: Time taken for cessation of movement at different concentrations O1->O2

Workflow for in vitro anthelmintic assays of piperazine.
  • Source of Parasites : Adult Ascaris lumbricoides were obtained from the intestines of naturally infected pigs at the time of slaughter.

  • Maintenance Medium : The worms were maintained in a physiological saline solution at 37°C to ensure their viability.

  • Drug Preparation : this compound was dissolved in the saline solution to create a range of concentrations for testing.

  • Experimental Setup : Individual or small groups of worms were placed in flasks containing the different concentrations of the piperazine solution. A control group was maintained in saline without the drug.

  • Observation : The motility of the worms was observed at regular intervals. The time taken for the worms to become paralyzed (cease movement) at each concentration was recorded.

  • Endpoint : The primary endpoint was the time to complete paralysis of the worms.

Conclusion

The discovery of the anthelmintic properties of this compound was a pivotal moment in the history of chemotherapy for intestinal helminthiasis. Its mechanism of action, centered on the induction of flaccid paralysis through GABA receptor agonism, provided a selective and safe therapeutic window. The early in vivo and in vitro studies, characterized by their straightforward yet effective protocols, firmly established its efficacy against Ascaris lumbricoides and Enterobius vermicularis. While newer broad-spectrum anthelmintics have largely superseded this compound in clinical practice, its discovery and development laid a crucial foundation for modern anthelmintic research and serve as a significant case study in targeted parasite chemotherapy.

References

Foundational Research on Piperazine Citrate's Effects on Nematodes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperazine and its citrate salt have long been a cornerstone in the treatment of intestinal nematode infections, particularly ascariasis and enterobiasis.[1][2] Its continued relevance in both human and veterinary medicine stems from a well-understood mechanism of action and a favorable safety profile. This technical guide delves into the foundational research elucidating the effects of piperazine citrate on nematodes. It covers the core molecular mechanism, summarizes key quantitative efficacy data, details common experimental protocols for its evaluation, and provides visual representations of its signaling pathway and experimental workflows. The primary action of piperazine is to induce a flaccid paralysis in susceptible worms, leading to their expulsion from the host's gastrointestinal tract.[3][4] This is achieved by acting as a gamma-aminobutyric acid (GABA) receptor agonist, a mechanism that is highly selective for invertebrate neuromuscular systems.[2]

Core Mechanism of Action: GABA Receptor Agonism

The primary anthelmintic effect of piperazine is mediated through its interaction with the nematode's neuromuscular system. It functions as a potent agonist for gamma-aminobutyric acid (GABA) receptors located on the muscle cells of these parasites.

GABA is the principal inhibitory neurotransmitter in nematodes, responsible for regulating muscle relaxation. Piperazine mimics the action of GABA, binding to and activating GABA-gated chloride ion channels on the nematode muscle cell membrane. This activation increases the cell membrane's permeability to chloride ions (Cl⁻). The subsequent influx of negatively charged chloride ions leads to hyperpolarization of the muscle cell membrane, making it less excitable and suppressing the rhythmic pacemaker activity that governs muscle contraction.

This state of hyperpolarization results in a sustained muscle relaxation, culminating in a flaccid paralysis of the worm. Unable to maintain their position within the host's intestinal tract, the paralyzed nematodes are passively expelled by the normal peristaltic movements of the gut. This mode of action is advantageous as it avoids killing the worms directly within the host, which can sometimes trigger adverse inflammatory responses. The selectivity of piperazine for nematode GABA receptors over those of their mammalian hosts accounts for its relatively low toxicity.

Signaling Pathway Visualization

The following diagram illustrates the molecular cascade initiated by piperazine at the nematode neuromuscular junction.

GABAPathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Muscle Cell) Piperazine This compound GABA_Receptor Nematode GABA-gated Chloride Channel (e.g., UNC-49) Piperazine->GABA_Receptor Binds and Activates Hyperpolarization Membrane Hyperpolarization GABA_Receptor->Hyperpolarization Increases Cl⁻ Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Leads to Expulsion Worm Expulsion via Peristalsis Paralysis->Expulsion Results in

Caption: Mechanism of piperazine-induced flaccid paralysis in nematodes.

Quantitative Efficacy Data

The effectiveness of this compound has been quantified in numerous studies against various nematode species. The data presented below summarizes key findings from foundational and comparative research, including in vitro potency and in vivo clinical outcomes.

ParameterNematode SpeciesValue / ResultStudy ContextReference
EC₅₀ Pratylenchus penetrans12.3 mMIn vitro paralysis assay
EC₅₀ Meloidogyne incognita13.4 mMIn vitro paralysis assay
EC₅₀ Heterodera glycines14.4 mMIn vitro paralysis assay
Effective Concentration Ascaris lumbricoides8-12 µg/g tissueConcentration for paralysis
Cure Rate Ascaris lumbricoides (Low infection)53%Single dose, administered twice in 2 weeks
Cure Rate Ascaris lumbricoides (Moderate infection)31%Single dose, administered twice in 2 weeks
Cure Rate Ascaris lumbricoides (Heavy infection)36%Single dose, administered twice in 2 weeks
Expulsion Rate Heligmosomoides polygyrus54.4%In vivo mouse model, piperazine alone
Expulsion Rate Heligmosomoides polygyrus97.5%In vivo mouse model, piperazine + depsipeptide
Standard Dosage Ascaris lumbricoides75 mg/kgHuman clinical study

Experimental Protocols

The evaluation of anthelmintic compounds like this compound relies on standardized in vitro and in vivo experimental protocols. These assays are designed to measure effects on various life stages of the nematode, from egg viability to adult motility.

In Vitro Adult Motility Assay

This assay directly assesses the paralytic effect of a compound on mature nematodes.

Objective: To determine the concentration of this compound required to induce paralysis in adult nematodes over a specified time course.

Methodology:

  • Nematode Collection: Adult nematodes (e.g., Ascaris suum) are collected from the intestines of freshly slaughtered, naturally infected hosts. They are washed in a pre-warmed saline or buffer solution to remove intestinal contents.

  • Acclimatization: Worms are maintained in a suitable culture medium at 37°C for a short period (1-2 hours) to allow them to acclimatize to in vitro conditions.

  • Compound Preparation: A stock solution of this compound is prepared and serially diluted in the culture medium to achieve a range of test concentrations (e.g., 1 mM to 100 mM). A drug-free medium serves as the negative control.

  • Exposure: Individual or small groups of worms are placed into petri dishes or multi-well plates containing the various concentrations of this compound.

  • Observation: The motility of the worms is observed at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Motility can be scored visually (e.g., 0 = no movement/paralyzed, 1 = intermittent movement, 2 = vigorous movement) or quantified using automated tracking systems.

  • Data Analysis: The percentage of paralyzed worms at each concentration and time point is calculated. This data is used to determine potency metrics such as the EC₅₀ (the concentration causing an effect in 50% of the population).

In Vivo Controlled Efficacy Test

This protocol is considered the gold standard for determining the definitive efficacy of an anthelmintic in a host animal.

Objective: To quantify the reduction in worm burden in a host animal following treatment with this compound compared to an untreated control group.

Methodology:

  • Animal Model: A suitable animal model (e.g., mice, hamsters, or sheep) is selected. Animals are experimentally infected with a known number of infective third-stage larvae (L3) of the target nematode species (e.g., Heligmosomoides polygyrus in mice).

  • Infection Establishment: The infection is allowed to establish for a period sufficient to allow the larvae to develop into adult worms in the gastrointestinal tract.

  • Group Allocation: Animals are randomly assigned to a treatment group and a control group (a minimum of six animals per group is recommended).

  • Treatment Administration: The treatment group receives a precisely measured dose of this compound, typically administered orally. The control group receives a placebo (the vehicle without the active drug).

  • Post-Treatment Period: Animals are monitored for a set period (e.g., 7-10 days) to allow the drug to act and for the paralyzed worms to be expelled.

  • Necropsy and Worm Count: At the end of the experimental period, all animals are humanely euthanized. The gastrointestinal tract is carefully dissected, and the remaining adult worms are collected, identified, and counted for each animal.

  • Efficacy Calculation: The efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to the control group using the following formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

General Experimental Workflow Visualization

The diagram below outlines a typical workflow for the screening and evaluation of a potential anthelmintic compound.

Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Analysis & Decision a Primary Screen (e.g., Larval Development Assay) b Secondary Screen (e.g., Adult Motility Assay) a->b c Potency Determination (EC₅₀ Calculation) b->c g Lead Compound Identification c->g Active Compound d Animal Model Infection e Controlled Efficacy Test d->e f Worm Burden Analysis e->f f->g Efficacy Data g->d Proceed to In Vivo

References

A Historical Perspective of Piperazine Citrate in Parasitology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine citrate, a simple heterocyclic amine, holds a significant place in the history of anthelmintic chemotherapy. Introduced in the mid-20th century, it represented a notable advancement in the treatment of common intestinal nematode infections, particularly ascariasis and enterobiasis. This technical guide provides a comprehensive historical perspective on the use of this compound in parasitology, detailing its discovery, mechanism of action, early clinical efficacy, and the experimental protocols that established its role in veterinary and human medicine.

The Dawn of a New Anthelmintic: Discovery and Development

Prior to the 1950s, the treatment options for intestinal worms were often toxic and offered limited efficacy. The emergence of piperazine as an anthelmintic in the early 1950s marked a turning point. Initially investigated for other medicinal properties, its potent and selective action against ascarids was a serendipitous discovery that ushered in a new era of safer and more effective parasite control.

Piperazine was first introduced for the treatment of parasitic infections in 1953.[1] It quickly gained favor due to its high efficacy, low toxicity, and palatability, especially for treating children who bore the highest burden of these infections.

Mechanism of Action: A Flaccid Paralysis

The primary mechanism of action of piperazine is the induction of a flaccid paralysis in susceptible nematodes. This effect is achieved through its action as a gamma-aminobutyric acid (GABA) receptor agonist at the neuromuscular junction of the parasite.[2][3][4]

Piperazine mimics the action of the inhibitory neurotransmitter GABA, leading to hyperpolarization of the nematode muscle cell membrane. This increased polarization makes the muscle cells less responsive to excitatory stimuli, resulting in a state of flaccid paralysis. The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are passively expelled with the feces. This mode of action is particularly advantageous as it does not directly kill the worms, which could otherwise lead to the release of potentially harmful substances.

A key aspect of piperazine's utility is its selective toxicity. The GABA receptors of nematodes are different from those in their vertebrate hosts, and in vertebrates, GABA is primarily confined to the central nervous system. This difference in receptor isoforms and localization contributes to the safety profile of piperazine, as it has minimal effects on the host's neuromuscular system at therapeutic doses.

Signaling Pathway of Piperazine's Action on Nematode Muscle

G cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space Piperazine Piperazine GABA_R GABA Receptor Piperazine->GABA_R Binds to Cl_Channel Chloride (Cl-) Channel GABA_R->Cl_Channel Opens Hyperpolarization Hyperpolarization Cl_Channel->Hyperpolarization Cl- influx leads to Paralysis Paralysis Hyperpolarization->Paralysis Causes

Caption: Signaling pathway of piperazine-induced flaccid paralysis in nematodes.

Early Clinical Efficacy: A Summary of Key Studies

The initial clinical trials of this compound in the 1950s and 1960s established its efficacy against Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).

Treatment of Ascariasis (Ascaris lumbricoides)

Early studies demonstrated high cure rates for ascariasis with various dosage regimens of this compound.

Study (Year)Dosage RegimenCure Rate (%)Reference
Swartzwelder et al. (1955)Varied dosages of this compound syrupHigh efficacy reported
Farid et al. (1966)Single dose of this compound95%
Study in Bangladeshi ChildrenSingle dose of this compound administered twice within a 2-week period31-53% (depending on infection intensity)
Treatment of Enterobiasis (Enterobius vermicularis)

This compound also proved to be a highly effective treatment for pinworm infections.

Study (Year)Dosage RegimenCure Rate (%)Reference
White and Standen (1953)This compound tablets or elixir for 7 days90-100%

Experimental Protocols: A Look into Historical Methodologies

The following sections detail the methodologies employed in some of the key early studies that established the efficacy of this compound.

Study on the Treatment of Ascariasis with this compound (based on Swartzwelder et al., 1955)
  • Objective: To evaluate the efficacy of this compound in the treatment of Ascaris lumbricoides infections.

  • Study Population: Children with confirmed ascariasis.

  • Drug Formulation: this compound administered as a syrup.

  • Dosage: Varied dosages were tested to determine the optimal therapeutic range.

  • Method of Diagnosis: Microscopic examination of stool samples for the presence of Ascaris ova.

  • Evaluation of Efficacy: Post-treatment stool examinations were conducted to confirm the absence of ova and the expulsion of adult worms. The number of expelled worms was often recorded.

  • Workflow:

G Patient_Screening Screening of children for Ascaris infection (Stool microscopy) Enrollment Enrollment of infected individuals Patient_Screening->Enrollment Treatment Administration of this compound syrup (Varied dosages) Enrollment->Treatment Follow_up Post-treatment follow-up Treatment->Follow_up Stool_Examination Stool examination for ova and expelled worms Follow_up->Stool_Examination Data_Analysis Analysis of cure rates Stool_Examination->Data_Analysis G Patient_Selection Selection of children with suspected pinworm infection Diagnosis Diagnosis using perianal swabs ('Scotch tape' method) Patient_Selection->Diagnosis Treatment_Regimen 7-day course of this compound (Tablets or elixir) Diagnosis->Treatment_Regimen Post_Treatment_Swabs Collection of follow-up perianal swabs Treatment_Regimen->Post_Treatment_Swabs Microscopic_Analysis Microscopic examination for Enterobius eggs Post_Treatment_Swabs->Microscopic_Analysis Cure_Determination Determination of cure based on negative swabs Microscopic_Analysis->Cure_Determination

References

Methodological & Application

Application Notes and Protocols for In Vitro Anthelmintic Assay of Piperazine Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine citrate is a widely used anthelmintic agent for the treatment of infections caused by intestinal nematodes, such as roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[1][2] Its mechanism of action is well-established, targeting the neuromuscular system of helminths.[3] Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist.[1][3] In nematodes, GABA is an inhibitory neurotransmitter that regulates muscle function. By binding to and activating GABA receptors on the muscle cells of the worms, piperazine increases the influx of chloride ions, leading to hyperpolarization of the cell membrane. This makes the muscle cells less excitable, resulting in flaccid paralysis. The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled by normal peristaltic movements.

These application notes provide a detailed protocol for the in vitro evaluation of the anthelmintic activity of this compound using the adult Indian earthworm, Pheretima posthuma, as a model organism. This model is frequently used for preliminary screening of anthelmintic compounds due to its anatomical and physiological similarities to intestinal roundworms.

Mechanism of Action: Signaling Pathway

The primary mechanism of action of this compound involves the potentiation of GABAergic neurotransmission at the neuromuscular junction of helminths, leading to paralysis.

GABASignaling cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space Piperazine This compound GABA_R Nematode GABA Receptor (Ligand-gated Cl- Channel) Piperazine->GABA_R Binds and Activates Cl_ion Chloride Ions (Cl-) GABA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes

Caption: Signaling pathway of this compound at the nematode neuromuscular junction.

Experimental Protocol: In Vitro Anthelmintic Assay

This protocol details the procedure for determining the time to paralysis and death of Pheretima posthuma upon exposure to various concentrations of this compound.

Materials:

  • This compound powder

  • Adult Indian earthworms (Pheretima posthuma) of approximately equal size (e.g., 5-8 cm in length)

  • Normal saline (0.9% NaCl in distilled water)

  • Petri dishes (9 cm diameter)

  • Pipettes and measuring cylinders

  • Stopwatch

  • Warm water bath (50°C)

Procedure:

  • Worm Collection and Acclimatization:

    • Collect adult Indian earthworms from moist soil.

    • Wash the worms with normal saline to remove any adhering soil and fecal matter.

    • Acclimatize the worms in a container with a small amount of normal saline for a few hours before the experiment.

  • Preparation of Test Solutions:

    • Standard Solution (Positive Control): Prepare a 10 mg/mL solution of this compound in normal saline.

    • Test Concentrations: Prepare a range of concentrations of this compound (e.g., 10 mg/mL, 25 mg/mL, 50 mg/mL, and 100 mg/mL) by dissolving the required amount of this compound powder in normal saline.

    • Control (Negative Control): Use normal saline alone.

  • Assay Procedure:

    • Arrange and label the Petri dishes for each concentration and the control group.

    • Pipette 25 mL of the respective test solution or control solution into each Petri dish.

    • Carefully place a group of earthworms (e.g., 3-6 worms of similar size) into each Petri dish.

    • Immediately start the stopwatch and observe the worms for motility.

  • Observation and Data Collection:

    • Time to Paralysis: Record the time taken for each worm to become motionless. Paralysis is considered to have occurred when the worm does not move when the Petri dish is shaken gently.

    • Time to Death: After ascertaining paralysis, confirm the death of the worms by transferring them to a beaker of warm water (50°C). The absence of any movement indicates death. Record the time of death for each worm.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro anthelmintic assay.

AnthelminticAssayWorkflow start Start worm_prep Earthworm Preparation (Collection, Washing, Acclimatization) start->worm_prep solution_prep Preparation of Solutions (this compound Concentrations & Controls) worm_prep->solution_prep assay_setup Assay Setup (Add solutions and worms to Petri dishes) solution_prep->assay_setup observation Observation (Monitor for paralysis and death) assay_setup->observation data_collection Data Collection (Record time to paralysis and death) observation->data_collection analysis Data Analysis (Calculate mean times, compare concentrations) data_collection->analysis end End analysis->end

Caption: Experimental workflow for the in vitro anthelmintic assay.

Data Presentation

The results of the in vitro anthelmintic assay should be recorded and presented in a clear, tabular format. The mean time to paralysis and death for each concentration should be calculated.

Table 1: Anthelmintic Activity of this compound against Pheretima posthuma

GroupConcentration (mg/mL)Time to Paralysis (minutes)Time to Death (minutes)
ControlNormal SalineNo paralysis observedNo death observed
Test 110Record Mean ± SEMRecord Mean ± SEM
Test 225Record Mean ± SEMRecord Mean ± SEM
Test 350Record Mean ± SEMRecord Mean ± SEM
Test 4100Record Mean ± SEMRecord Mean ± SEM

Note: The above table is a template. Researchers should fill in their experimentally obtained data. A dose-dependent effect is expected, where higher concentrations of this compound result in a shorter time to paralysis and death.

Conclusion

This protocol provides a standardized method for the in vitro assessment of the anthelmintic properties of this compound. The use of Pheretima posthuma as a model organism offers a reliable and accessible system for preliminary efficacy studies. The data generated from this assay can be valuable for quality control, comparative studies, and further research in the development of anthelmintic formulations.

References

Application Notes and Protocols for Piperazine Citrate Administration in Murine Models of Helminthiasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine citrate is an anthelmintic agent widely used in veterinary and human medicine to treat infections with various nematodes. Its mechanism of action involves targeting the neuromuscular system of helminths. These application notes provide detailed protocols for the administration of this compound in murine models of common helminth infections, including methodologies for inducing infections, preparing and administering the drug, and assessing its efficacy.

Mechanism of Action

Piperazine is a gamma-aminobutyric acid (GABA) receptor agonist.[1] It acts on the neuromuscular junction of susceptible helminths by mimicking the action of the inhibitory neurotransmitter GABA. This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm. The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristalsis.[1]

Data Presentation: Efficacy of this compound in Murine Models

The following tables summarize the quantitative data on the efficacy of this compound against various helminth species in murine models.

Table 1: Efficacy of this compound against Heligmosomoides bakeri in Mice

Dosage (mg/kg)Administration RouteTreatment ScheduleEfficacy MetricEfficacy (%)Reference
55Oral gavageSingle doseFecal Egg Count Reduction61[2]
82.5Oral gavageSingle doseFecal Egg Count Reduction62[2]
110Oral gavageSingle doseFecal Egg Count Reduction83[2]

Table 2: Efficacy of this compound against Syphacia obvelata (Pinworm) in Mice

Note: Quantitative data for this compound monotherapy against Syphacia obvelata is limited. It is often used in combination therapies for eradication.

DosageAdministration RouteTreatment ScheduleEfficacy MetricEfficacyReference
2 g/L in drinking waterOralAd libitumLimiting spread of infectionNot specified
2.1 mg/mL in drinking waterOral2 weeks on, 2 weeks off, 2 weeks on (in combination with ivermectin)EradicationEffective
3 g/L in drinking waterOralTwice a week for several weeks (in combination with other anthelmintics)EradicationEffective

Table 3: Efficacy of this compound against Trichuris muris (Whipworm) in Mice

Note: There is a lack of specific quantitative data in the reviewed literature regarding the efficacy of this compound monotherapy against Trichuris muris in murine models.

Experimental Protocols

Induction of Helminthiasis in Murine Models
  • Source of Infective Larvae: Obtain third-stage infective larvae (L3) of Heligmosomoides bakeri from a reliable supplier or maintain a lifecycle in the laboratory.

  • Infection Procedure:

    • Administer a suspension of 200 L3 larvae in 0.15 mL of water to each mouse via oral gavage.

    • Confirm the establishment of infection 10 days post-infection by detecting H. bakeri eggs in fecal samples using a fecal flotation technique.

  • Source of Infection: Natural infection is common in rodent colonies. To establish a new infection, introduce infected animals to a naive colony or transfer bedding from infected cages.

  • Confirmation of Infection:

    • Perform a perianal cellophane tape test to detect the characteristic asymmetrical eggs of Syphacia obvelata.

    • Examine the cecum and colon of sentinel animals at necropsy for the presence of adult worms.

  • Source of Infective Eggs: Obtain embryonated eggs of Trichuris muris from a reliable source.

  • Infection Procedure:

    • Administer a suspension of a defined number of embryonated eggs (e.g., 200-400 eggs for a high-dose infection) in water to each mouse via oral gavage.

    • The prepatent period is approximately 35 days, after which eggs can be detected in the feces.

Preparation and Administration of this compound
  • Materials:

    • This compound powder

    • Vehicle (e.g., purified water, 0.5% carboxymethyl cellulose)

    • Weighing scale

    • Mortar and pestle (optional, for suspension)

    • Magnetic stirrer and stir bar

    • Volumetric flasks and graduated cylinders

    • Oral gavage needles (20-22 gauge, 1.5-2 inches with a ball tip for adult mice)

    • Syringes (1 mL)

  • Preparation of this compound Solution/Suspension:

    • Calculate the required amount of this compound based on the desired dosage (mg/kg) and the number and weight of the mice.

    • For a solution: Dissolve the weighed this compound in the vehicle with the aid of a magnetic stirrer until fully dissolved.

    • For a suspension: If this compound is not fully soluble at the desired concentration, create a homogenous suspension by triturating the powder with a small amount of vehicle in a mortar and then gradually adding the remaining vehicle while stirring continuously.

    • Prepare the formulation fresh daily.

  • Administration by Oral Gavage:

    • Accurately weigh each mouse before administration to calculate the precise volume of the drug formulation to be administered. The volume should not exceed 10 mL/kg body weight.

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length required to reach the stomach.

    • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

    • Once the needle is in the stomach, administer the calculated volume of the this compound formulation.

    • Gently remove the gavage needle.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

Assessment of Anthelmintic Efficacy
  • Fecal Sample Collection: Collect individual fecal pellets from each mouse before treatment (Day 0) and at a specified time point after treatment (e.g., Day 7 or 14).

  • Fecal Egg Counting (Modified McMaster Technique):

    • Weigh 2 grams of feces from each sample.

    • Homogenize the feces in 28 mL of a flotation solution (e.g., saturated sodium chloride or zinc sulfate solution).

    • Pass the suspension through a sieve to remove large debris.

    • Using a pipette, fill both chambers of a McMaster slide.

    • Allow the slide to sit for 5 minutes for the eggs to float to the surface.

    • Count the number of eggs within the grid of both chambers under a microscope at 100x magnification.

    • Calculate the eggs per gram (EPG) of feces using the following formula: EPG = (Count in chamber 1 + Count in chamber 2) * 50

  • Calculation of Fecal Egg Count Reduction: FECR (%) = [ (Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG ] * 100

  • Necropsy: At the end of the experiment, euthanize the mice using a humane method approved by the institutional animal care and use committee.

  • Recovery of Helminths:

    • Dissect the gastrointestinal tract and separate the stomach, small intestine, cecum, and large intestine.

    • Open each section longitudinally in a petri dish containing phosphate-buffered saline (PBS).

    • Gently scrape the mucosal surface to dislodge any attached worms.

    • Examine the contents and the intestinal wall under a dissecting microscope to locate and count the adult worms.

    • For smaller worms, the intestinal contents can be washed through a series of sieves of decreasing mesh size to aid in their recovery.

  • Calculation of Worm Burden Reduction: Worm Burden Reduction (%) = [ (Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group ] * 100

Visualizations

G cluster_workflow Experimental Workflow for Efficacy Testing Infection Induction of Helminthiasis (e.g., H. bakeri L3 larvae via oral gavage) PreTreatment Pre-treatment Assessment (Fecal Egg Count - Day 0) Infection->PreTreatment 10 days Treatment This compound Administration (Oral Gavage) PreTreatment->Treatment PostTreatment Post-treatment Assessment (Fecal Egg Count - Day 7/14) Treatment->PostTreatment 7-14 days Necropsy Necropsy and Worm Burden Count PostTreatment->Necropsy Analysis Data Analysis (FECRT and Worm Burden Reduction) Necropsy->Analysis

Caption: Experimental workflow for assessing the efficacy of this compound.

G Piperazine This compound GABA_R Helminth GABA Receptor (on muscle cell membrane) Piperazine->GABA_R Acts as an agonist Cl_channel Chloride (Cl-) Channel Opening GABA_R->Cl_channel Induces Hyperpolarization Hyperpolarization of Muscle Cell Membrane Cl_channel->Hyperpolarization Leads to Paralysis Flaccid Paralysis of the Worm Hyperpolarization->Paralysis Causes Expulsion Expulsion from Host GI Tract Paralysis->Expulsion Results in

Caption: Signaling pathway of this compound's anthelmintic action.

References

Application Notes & Protocols: Preparation and Use of Piperazine Citrate Solutions in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Piperazine citrate is an anthelmintic agent widely used in both veterinary and human medicine to treat parasitic worm infections, particularly ascariasis (roundworm) and enterobiasis (pinworm).[1][2] In the laboratory, it serves as a valuable tool for studies on helminth physiology, neuromuscular function, and the screening of novel anthelmintic drugs. Its mechanism of action involves the paralysis of parasites, which allows the host to expel the organism.[3][4] The effectiveness of this compound in experimental settings is highly dependent on the correct preparation, concentration, and application of its solutions. These notes provide detailed protocols for the preparation of this compound solutions and their application in a representative in vitro assay.

Physicochemical Properties and Solubility

This compound is a white crystalline or granular powder that is freely soluble in water.[5] Understanding its physical and chemical properties is crucial for preparing stable and effective solutions for experimental use.

Table 1: Physicochemical Data for this compound

PropertyValueReferences
Molecular Formula C₁₈H₃₆N₆O₁₄ (tripiperazine dicitrate)
Molecular Weight 642.7 g/mol (anhydrous)
Appearance White crystalline/granular powder
Water Solubility Freely soluble; 106.0 mg/mL
Ethanol Solubility Practically insoluble
Methanol Solubility Slightly soluble
pH (10% aq. solution) 10.8–11.8 (for piperazine base)
pH (Elixir form) 5.0 - 7.0
Storage Store in a well-closed, tight container in a cool, dry place.
Stability Stable under recommended storage conditions; slightly hygroscopic.

Mechanism of Action

This compound's anthelmintic effect is achieved by targeting the neuromuscular system of susceptible parasites. It acts as a potent agonist of the gamma-aminobutyric acid (GABA) receptors located on the muscle cells of nematodes. This interaction mimics the effect of the inhibitory neurotransmitter GABA, leading to hyperpolarization of the muscle cell membrane. The resulting influx of chloride ions makes the muscle cells less excitable, causing a flaccid paralysis. The paralyzed worms lose their ability to maintain their position within the host's intestine and are subsequently expelled by normal peristaltic action. This selective toxicity is effective because vertebrates primarily use GABA as a neurotransmitter in the central nervous system, whereas in helminths, it plays a key role in peripheral neuromuscular regulation.

G cluster_membrane Nematode Muscle Cell Membrane GABA_R GABA Receptor (Chloride Channel) Hyperpolarization Hyperpolarization of Cell Membrane GABA_R->Hyperpolarization Opens Cl- Channel Piperazine This compound Piperazine->GABA_R Agonist Binding Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Mechanism of action of this compound on nematode muscle cells.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a high-concentration stock solution that can be diluted for various experimental needs.

Materials:

  • This compound powder (anhydrous)

  • High-purity deionized or distilled water

  • Calibrated analytical balance

  • Volumetric flask (e.g., 50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm pore size) and syringes

  • Sterile storage tubes

Procedure:

  • Calculation: Calculate the mass of this compound needed. For a 100 mM solution in 50 mL:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.050 L × 642.7 g/mol = 3.21 grams.

  • Weighing: Accurately weigh 3.21 g of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a 50 mL volumetric flask. Add approximately 30-40 mL of deionized water.

  • Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the powder is completely dissolved. This compound is freely soluble in water, so this should occur readily.

  • Volume Adjustment: Once dissolved, carefully add deionized water to bring the final volume to the 50 mL mark on the volumetric flask.

  • Sterilization (Optional): For cell-based or in vivo assays requiring sterility, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into sterile tubes. For short-term storage (1-2 weeks), store at 2-8°C. For long-term storage, store at -20°C or -80°C.

G A 1. Calculate Mass of this compound B 2. Weigh Powder A->B C 3. Add to Volumetric Flask with Water B->C D 4. Dissolve Completely (Magnetic Stirrer) C->D E 5. Adjust to Final Volume D->E F 6. Sterile Filter (0.22 µm) E->F G 7. Aliquot and Store (-20°C or 4°C) F->G

Caption: Workflow for preparing a sterile aqueous stock solution.

Protocol 2: Preparation of a Buffered Working Solution for In Vitro Assays

For many biological experiments, maintaining a stable pH is critical. This protocol details the dilution of the stock solution into a buffered medium.

Materials:

  • 100 mM this compound Stock Solution (from Protocol 1)

  • Appropriate buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or M9 buffer for C. elegans)

  • Sterile conical tubes or flasks

  • Micropipettes

Procedure:

  • Determine Final Concentration: Decide on the final working concentration required for the experiment (e.g., 10 mM).

  • Calculation (Serial Dilution): Use the formula M₁V₁ = M₂V₂ to calculate the volume of stock solution needed.

    • To prepare 10 mL of a 10 mM working solution from a 100 mM stock:

    • (100 mM)(V₁) = (10 mM)(10 mL)

    • V₁ = (10 mM × 10 mL) / 100 mM = 1 mL.

  • Preparation: In a sterile conical tube, add 9 mL of the desired buffer (e.g., PBS).

  • Dilution: Add 1 mL of the 100 mM this compound stock solution to the buffer.

  • Mixing: Gently vortex or invert the tube to ensure the solution is thoroughly mixed.

  • pH Check (Optional): Measure the pH of the final working solution to ensure it is within the desired range for your experiment. The pH of this compound elixirs is typically between 5 and 7.

  • Use: Use the freshly prepared working solution immediately for the best results.

Application Note: In Vitro Motility Assay for Anthelmintic Activity

This protocol provides a general framework for assessing the paralytic effect of this compound on a model organism like Caenorhabditis elegans.

Methodology:

  • Organism Culture: Culture C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 using standard methods. Synchronize worms to obtain a population of young adults.

  • Solution Preparation: Prepare this compound working solutions at various concentrations (e.g., 1 mM, 5 mM, 10 mM, 50 mM) in M9 buffer as described in Protocol 2. Use M9 buffer alone as a negative control.

  • Assay Setup:

    • Transfer 15-20 synchronized young adult worms into the wells of a 96-well microtiter plate.

    • Remove excess bacterial lawn and M9 buffer.

    • Add 100 µL of the appropriate this compound working solution or control buffer to each well.

  • Incubation and Observation:

    • Incubate the plate at a standard temperature (e.g., 20°C).

    • Observe worm motility under a dissecting microscope at set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr). Motility can be scored by counting body bends per minute or by prodding the worms with a platinum wire to check for response.

    • A worm is considered paralyzed if it does not move or respond to touch.

  • Data Analysis:

    • Calculate the percentage of paralyzed worms at each concentration and time point.

    • Plot the data to determine dose-response and time-course curves. Calculate metrics such as the EC₅₀ (the concentration that paralyzes 50% of the worms) at a specific time point.

G A 1. Prepare this compound Working Solutions C 3. Add Drug Solutions and Controls to Wells A->C B 2. Transfer C. elegans to 96-Well Plate B->C D 4. Incubate at 20°C C->D E 5. Observe Motility at Specified Time Points D->E F 6. Calculate % Paralysis E->F G 7. Plot Dose-Response Curve and Determine EC50 F->G

References

Application Notes and Protocols for Caenorhabditis elegans in Piperazine Citrate Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caenorhabditis elegans is a powerful and efficient model organism for studying the effects of anthelmintic compounds like piperazine citrate. Its simple, well-defined nervous system, genetic tractability, and rapid life cycle make it an ideal in vivo platform for high-throughput screening and mechanistic studies. Piperazine has been a widely used anthelmintic for treating nematode infections, and C. elegans provides a valuable tool to understand its mode of action and to screen for novel, more effective compounds.[1]

These application notes provide a comprehensive overview of the use of C. elegans in this compound research, including its mechanism of action, quantitative data on its effects, and detailed protocols for relevant behavioral assays.

Mechanism of Action of this compound in C. elegans

This compound's primary mechanism of action is the induction of flaccid paralysis in nematodes.[2][3][4] This is achieved through its role as a gamma-aminobutyric acid (GABA) agonist, specifically targeting the neuromuscular system of the worm.[2]

In C. elegans, GABA is a key inhibitory neurotransmitter that regulates muscle relaxation. Piperazine mimics the action of GABA by binding to and activating GABA-gated chloride channels on the body wall muscle cells. The primary target of piperazine in C. elegans is the UNC-49 receptor, a heteromultimeric GABA-A receptor composed of UNC-49B and UNC-49C subunits.

The binding of piperazine to the UNC-49 receptor opens the chloride ion channel, leading to an influx of chloride ions (Cl-) into the muscle cell. This influx of negative ions causes hyperpolarization of the muscle cell membrane, making it less excitable and inhibiting muscle contraction. The resulting sustained muscle relaxation leads to a state of flaccid paralysis. Paralyzed worms are unable to maintain their position in the host's gut and are subsequently expelled by peristalsis.

Signaling Pathway of Piperazine-Induced Paralysis

GABASignaling cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space Piperazine This compound UNC49 UNC-49 Receptor (GABA-A Chloride Channel) Piperazine->UNC49 Binds to and activates GABA GABA GABA->UNC49 Endogenous Ligand Cl_ion Cl- Influx UNC49->Cl_ion Opens channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Relaxation Muscle Relaxation Hyperpolarization->Relaxation Paralysis Flaccid Paralysis Relaxation->Paralysis

Caption: Signaling pathway of piperazine-induced flaccid paralysis in C. elegans.

Quantitative Data Presentation

CompoundAssay TypeOrganism/StageKey FindingsReference
PiperazineParalysis AssayC. elegans (Adult & L1)25 mM piperazine induced paralysis in ~40% of adult worms and ~20% of L1 larvae after 2 hours of exposure.
1-benzylpiperazine (BZP)Lethality AssayC. elegansLC50: 52.21 mM
1-(4-methoxyphenyl)piperazine (MeOPP)Lethality AssayC. elegansLC50: 5.72 mM
1-(3,4-methylenedioxybenzyl)piperazine (MDBP)Lethality AssayC. elegansLC50: 1.22 mM
Diethylcarbamazine citrateMotility AssayC. elegans (Young Adult)IC50 for paralysis at 30 seconds post-treatment: 0.8 ± 0.2 mM.

Experimental Protocols

C. elegans Culture and Synchronization

A synchronized population of worms is crucial for obtaining reproducible results in drug screening assays.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • M9 buffer

  • Bleaching solution (Sodium hypochlorite and 1M NaOH)

  • 15 mL conical tubes

  • Microcentrifuge

  • Incubator at 20°C

Protocol:

  • Cultivate C. elegans (e.g., wild-type N2 strain) on NGM plates seeded with E. coli OP50 at 20°C.

  • Wash gravid adult worms from plates with M9 buffer into a 15 mL conical tube.

  • Pellet the worms by centrifugation at a low speed (e.g., 1,500 rpm for 1 minute).

  • Aspirate the supernatant and add the bleaching solution to the worm pellet.

  • Vortex for 3-5 minutes until the adult worms are dissolved, leaving the eggs.

  • Quickly pellet the eggs by centrifugation and wash them three times with M9 buffer to remove all traces of the bleaching solution.

  • Resuspend the eggs in M9 buffer and allow them to hatch overnight at 20°C with gentle shaking. This will yield a synchronized population of L1 larvae.

  • Plate the synchronized L1 larvae onto fresh NGM plates seeded with OP50 and grow them to the desired developmental stage (e.g., L4 or young adult) for the assay.

Paralysis Assay

This assay directly measures the paralytic effect of this compound.

Materials:

  • Synchronized L4 or young adult C. elegans

  • 96-well flat-bottom microtiter plates

  • This compound stock solution (dissolved in M9 buffer or water)

  • M9 buffer (as a negative control)

  • A known paralytic agent like levamisole (as a positive control)

  • Dissecting microscope

Protocol:

  • Prepare serial dilutions of this compound in M9 buffer in a 96-well plate. Include wells with M9 buffer only as a negative control and a known concentration of levamisole as a positive control.

  • Wash the synchronized worms off their NGM plates with M9 buffer and collect them in a conical tube.

  • Adjust the worm concentration to approximately 20-30 worms per 10 µL.

  • Add 10 µL of the worm suspension to each well of the 96-well plate.

  • Incubate the plate at 20°C.

  • At regular time intervals (e.g., 30, 60, 90, and 120 minutes), score the number of paralyzed worms in each well under a dissecting microscope. A worm is considered paralyzed if it does not move when prodded with a platinum wire pick.

  • Calculate the percentage of paralyzed worms for each concentration and time point.

  • Plot the percentage of paralysis against the concentration of this compound to generate a dose-response curve.

Motility/Locomotion Assay

This high-throughput assay quantifies the effect of this compound on worm movement.

Materials:

  • Synchronized L4 or young adult C. elegans

  • 96-well flat-bottom microtiter plates

  • This compound stock solution

  • M9 buffer or S-medium

  • Automated worm tracker (e.g., wMicrotracker™)

Protocol:

  • Prepare serial dilutions of this compound in M9 buffer or S-medium in a 96-well plate.

  • Wash and collect synchronized worms as described in the paralysis assay protocol.

  • Dispense approximately 20-50 worms into each well of the 96-well plate.

  • Place the plate in the automated worm tracker.

  • Record the motility of the worms over a set period (e.g., 2-4 hours), with readings taken at regular intervals.

  • The software of the worm tracker will provide quantitative data on the movement of the worms in each well.

  • Normalize the motility data to the negative control (buffer only) and plot the percentage of motility inhibition against the this compound concentration.

  • From the dose-response curve, the EC50 value can be determined.

Experimental Workflow for Motility Assay

MotilityWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sync Synchronize C. elegans (L4/Young Adult) WormPrep Wash and Suspend Worms in Assay Buffer Sync->WormPrep DrugPrep Prepare this compound Serial Dilutions in 96-well plate Dispense Dispense Worms into 96-well plate DrugPrep->Dispense WormPrep->Dispense Incubate Incubate and Record Motility (Automated Tracker) Dispense->Incubate Normalize Normalize Data to Control Incubate->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate EC50 Plot->Calculate

Caption: Workflow for the C. elegans motility assay.

Conclusion

C. elegans serves as an invaluable model for the study of this compound and other anthelmintic compounds. The well-characterized genetics and neurobiology of this nematode, combined with the high-throughput nature of the described assays, provide a robust platform for drug discovery and mechanistic elucidation. The protocols and information provided herein are intended to guide researchers in utilizing C. elegans to its full potential in the ongoing effort to combat parasitic nematode infections.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Piperazine Citrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piperazine citrate is an anthelmintic agent widely used in both human and veterinary medicine for the treatment of parasitic infections. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, sensitivity, and resolution for the determination of active pharmaceutical ingredients (APIs).

This application note provides a detailed protocol for the quantification of this compound using a robust HPLC method. A key challenge in the analysis of piperazine is its lack of a significant chromophore, which makes direct ultraviolet (UV) detection challenging. To overcome this, a pre-column derivatization step is often employed to attach a UV-active or fluorescent tag to the piperazine molecule, thereby enhancing its detectability. This note will focus on a validated derivatization-based HPLC method.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a successful HPLC method.

PropertyValueReference
Molecular FormulaC₂₄H₄₆N₆O₁₄[1]
Molecular Weight642.65 g/mol [2]
AppearanceWhite crystalline powder or translucent crystalline particles.[2]
SolubilitySoluble in water, very slightly soluble in methanol, and insoluble in ethanol, chloroform, ether, or petroleum ether.[2]
pKapKb1 = 5.35, pKb2 = 9.73 (for piperazine base at 25°C).[3]

HPLC Method Development Workflow

The development of a robust HPLC method for this compound involves a systematic approach, from understanding the analyte's properties to method validation.

HPLC_Method_Development A Analyte Characterization (this compound) B Selection of Chromatographic Mode (Normal-Phase vs. Reversed-Phase) A->B Physicochemical Properties C Derivatization Strategy Selection (e.g., Dansyl Chloride, NBD-Cl) B->C Analyte Polarity & Retention D Optimization of Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Temperature) C->D Derivative Properties E Sample Preparation Protocol Development D->E Matrix Effects F Method Validation (Linearity, Accuracy, Precision, Specificity, Robustness) E->F Finalized Method G Routine Analysis F->G Validated Method

Caption: Workflow for HPLC method development of this compound.

Experimental Protocol: HPLC Quantification of this compound via Pre-column Derivatization with Dansyl Chloride

This protocol details a normal-phase HPLC method for the analysis of this compound following derivatization with dansyl chloride.

Materials and Reagents
  • This compound Reference Standard (USP or equivalent)

  • Dansyl Chloride (DNS-Cl)

  • 1-Benzylpiperazine (Internal Standard)

  • Sodium Carbonate

  • Chloroform

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (DEA)

  • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Cyanopropyl column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol (85:15, v/v)
Flow Rate 1.5 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 335 nm
Preparation of Solutions

Standard Stock Solution (this compound): Accurately weigh about 20 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with water.

Internal Standard Stock Solution (1-Benzylpiperazine): Accurately weigh about 20 mg of 1-benzylpiperazine into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

Dansyl Chloride Solution: Prepare a 10 mg/mL solution of dansyl chloride in acetonitrile.

Sodium Carbonate Solution: Prepare a 1 M solution of sodium carbonate in water.

Sample Preparation and Derivatization Procedure
  • Sample Extraction (for solid dosage forms): Crush a representative number of tablets and accurately weigh a portion of the powder equivalent to about 20 mg of this compound into a 50 mL volumetric flask. Add approximately 30 mL of water, sonicate for 15 minutes to dissolve, and then dilute to volume with water. Filter the solution through a 0.45 µm syringe filter.

  • Derivatization:

    • Pipette 1.0 mL of the filtered sample solution (or standard solution) into a 15 mL glass tube.

    • Add 1.0 mL of the Internal Standard Stock Solution.

    • Add 1.0 mL of the Sodium Carbonate Solution and vortex.

    • Add 2.0 mL of the Dansyl Chloride Solution and vortex thoroughly.

    • Sonicate the reaction mixture for 10 minutes. A crystalline product (bis-DNS-piperazine) may form.

  • Extraction of Derivative:

    • Add 5.0 mL of chloroform to the reaction tube and vortex for 2 minutes to extract the dansyl derivatives.

    • Centrifuge the mixture at 3000 rpm for 5 minutes.

    • Carefully transfer the lower chloroform layer to a clean tube.

    • Evaporate the chloroform to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the mobile phase (Hexane:Isopropanol, 85:15). Vortex to ensure complete dissolution. The sample is now ready for HPLC analysis.

Alternative HPLC Method without Derivatization

For instances where derivatization is not desirable, an ion-pair reversed-phase HPLC method can be employed.

Chromatographic Conditions (Ion-Pair RP-HPLC)
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of methanol and water (e.g., 30:70 v/v) containing 5 mM heptane sulfonic acid and 0.15 mL phosphoric acid.
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 20 µL
Detector UV-Vis Detector
Detection Wavelength 205 nm

Note: Direct UV detection at low wavelengths (e.g., 205 nm) can be prone to interference from other components in the sample matrix and mobile phase impurities.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)≥ 2000
Relative Standard Deviation (RSD) for replicate injections≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy and Precision Data

Concentration Level% Recovery (Accuracy)% RSD (Precision)
Low
Medium
High

Chemical Structure of this compound

Piperazine_Citrate cluster_piperazine Piperazine (x3) cluster_citric_acid Citric Acid (x2) p1 HN──CH₂──CH₂──NH  │      │  CH₂──CH₂ c1      COOH      │ HO──C──COOH      │      CH₂──COOH

Caption: Chemical structure of this compound.

Conclusion

The HPLC method detailed in this application note, particularly the pre-column derivatization approach with dansyl chloride, provides a reliable and sensitive method for the quantification of this compound in pharmaceutical dosage forms. The presented protocol, along with the system suitability, linearity, accuracy, and precision data tables, offers a comprehensive guide for researchers, scientists, and drug development professionals. The alternative ion-pair RP-HPLC method provides a viable option when derivatization is not feasible. Proper method validation is essential to ensure the accuracy and reliability of the results for routine quality control analysis.

References

Application Notes and Protocols: Electrophysiological Recording of Piperazine Citrate's Effect on Nematode Muscle

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine citrate is an anthelmintic drug widely used to treat infections caused by intestinal nematodes, such as Ascaris lumbricoides.[1][2] Its mechanism of action involves targeting the neuromuscular system of the parasitic worms, leading to paralysis and subsequent expulsion from the host.[2][3] Piperazine acts as a γ-aminobutyric acid (GABA) agonist, binding to GABA receptors on the muscle cells of nematodes.[1] This interaction enhances the inhibitory effects of GABA, causing hyperpolarization of the muscle cell membrane and a reduction in muscle cell excitability.

Electrophysiological techniques are crucial for elucidating the precise effects of piperazine on nematode muscle cells. These methods allow for the direct measurement of changes in membrane potential, ion channel conductivity, and overall muscle cell activity in response to the drug. This document provides detailed application notes and protocols for conducting electrophysiological recordings to study the effects of this compound on worm muscle, with a primary focus on the model organism Ascaris suum.

Data Presentation

The following tables summarize the quantitative data on the electrophysiological effects of piperazine on Ascaris muscle cells.

Table 1: Effect of Piperazine on Resting Membrane Potential of Ascaris Muscle Cells

ParameterControl ValueValue with Piperazine (10⁻³ w/v)Reference
Average Resting Potential~30 mV>40 mV

Table 2: Effect of Piperazine on Pacemaker Activity of Ascaris Muscle Cells

ParameterControl ConditionCondition with Piperazine (10⁻³ w/v)Reference
Rhythmic Spikes1 to 7 spikes/secSuppressed

Table 3: Dose-Dependent Effect of Piperazine on Input Conductance of Ascaris suum Muscle

Piperazine ConcentrationEffect on Input ConductanceReference
> 10⁻⁴ MDose-dependent and reversible increase

Signaling Pathway of this compound

The diagram below illustrates the mechanism of action of this compound on nematode muscle cells. Piperazine acts as a GABA agonist, binding to GABA receptors, which are ligand-gated chloride ion channels. This binding leads to an influx of chloride ions, causing hyperpolarization of the muscle cell membrane and resulting in flaccid paralysis of the worm.

piperazine_pathway cluster_membrane Nematode Muscle Cell Membrane GABA_R GABA Receptor (Chloride Channel) Cl_in Chloride Ion Influx (Cl⁻) GABA_R->Cl_in Opens channel Piperazine This compound Piperazine->GABA_R Binds to and activates GABA GABA GABA->GABA_R Endogenous agonist Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes

Caption: Signaling pathway of this compound on nematode muscle.

Experimental Protocols

This section provides a detailed protocol for the electrophysiological recording of this compound's effects on Ascaris suum muscle using the two-electrode voltage-clamp technique.

Preparation of Ascaris suum Muscle Flap
  • Obtain adult Ascaris suum from a local abattoir and maintain them in a warm saline solution.

  • Dissect the worm to remove the viscera and expose the inner surface of the body wall.

  • Excise a muscle flap of approximately 1 cm in length from the anterior region of the worm.

  • Transfer the muscle flap to the experimental chamber of the electrophysiology setup, ensuring the inner "bag" region of the muscle cells is facing upwards.

  • Secure the preparation in the chamber using insect pins.

  • Continuously perfuse the preparation with Ascaris Perienteric Fluid (APF) Ringer's solution.

  • Allow the preparation to equilibrate for at least 15 minutes before initiating recordings.

Solutions and Reagents
  • Ascaris Perienteric Fluid (APF) Ringer's Solution (High-Cl⁻):

    • NaCl: 125 mM

    • KCl: 5 mM

    • CaCl₂: 5 mM

    • MgCl₂: 1 mM

    • HEPES: 5 mM

    • Glucose: 10 mM

    • Adjust pH to 7.4 with NaOH.

  • Low-Cl⁻ Ringer's Solution:

    • Replace a fraction of NaCl with sodium sulphate to reduce the chloride concentration.

  • Microelectrode Filling Solution:

    • 3 M KCl

  • This compound Stock Solution:

    • Prepare a high-concentration stock solution in deionized water and dilute to the desired final concentrations in APF Ringer's solution on the day of the experiment.

Two-Electrode Voltage-Clamp Recording
  • Microelectrode Preparation: Pull glass microelectrodes from borosilicate glass capillaries to a resistance of 2-5 MΩ for the current-injecting electrode and a higher resistance for the voltage-recording electrode when filled with 3 M KCl.

  • Electrode Placement: Mount the microelectrodes on micromanipulators and carefully impale a single Ascaris muscle cell in the "bag" region with both electrodes. One electrode will inject current (Im), and the other will measure the membrane potential (Vm).

  • Establish a Stable Recording: A healthy cell should exhibit a resting membrane potential between -25 to -40 mV.

  • Data Acquisition: Use a two-electrode voltage-clamp amplifier and a data acquisition system to record the membrane potential and current.

  • Experimental Procedure:

    • Record a stable baseline of the resting membrane potential and input conductance in APF Ringer's solution.

    • Apply this compound at various concentrations (e.g., starting from 10⁻⁴ M) to the bath via the perfusion system.

    • Record the changes in membrane potential and input conductance in response to each concentration of piperazine.

    • To determine the reversal potential, apply piperazine iontophoretically while clamping the membrane potential at different levels. The reversal potential should be close to the Nernst potential for chloride (-65 mV).

    • After recording the effects of piperazine, wash out the drug with APF Ringer's solution to observe the reversibility of the effects.

Experimental Workflow

The following diagram outlines the workflow for the electrophysiological recording of this compound's effect on worm muscle.

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A1 Obtain and Maintain Ascaris suum A2 Dissect Worm and Prepare Muscle Flap A1->A2 A3 Mount Muscle Flap in Recording Chamber A2->A3 A4 Equilibrate with APF Ringer's Solution A3->A4 B1 Pull and Fill Microelectrodes B2 Impale Muscle Cell with Two Microelectrodes B1->B2 B3 Establish Stable Baseline Recording B2->B3 B4 Apply this compound (Varying Concentrations) B3->B4 B5 Record Changes in Membrane Potential & Conductance B4->B5 B6 Washout and Record Recovery B5->B6 C1 Measure Changes in Resting Membrane Potential C2 Quantify Dose-Dependent Increase in Input Conductance C1->C2 C3 Determine Reversal Potential C2->C3

Caption: Experimental workflow for electrophysiological recording.

Logical Relationship of this compound's Effect

The diagram below summarizes the logical relationship between the application of this compound and its ultimate effect on the nematode.

logical_relationship Drug This compound Application Receptor Activation of GABA Receptors on Muscle Cell Drug->Receptor Ion_Flow Increased Chloride Conductance Receptor->Ion_Flow Potential_Change Hyperpolarization of Muscle Cell Membrane Ion_Flow->Potential_Change Muscle_Response Inhibition of Muscle Contraction (Flaccid Paralysis) Potential_Change->Muscle_Response Outcome Expulsion of Worm from Host Muscle_Response->Outcome

Caption: Logical flow of this compound's anthelmintic action.

References

Establishing Piperazine Citrate as a Positive Control in Anthelmintintic Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing piperazine citrate as a reliable positive control in both in vitro and in vivo anthelmintic screening assays. Adherence to these protocols will ensure the validity and reproducibility of screening results for novel anthelmintic candidates.

Introduction

This compound is a widely recognized anthelmintic drug used to treat infections caused by parasitic nematodes.[1] Its mechanism of action involves the paralysis of worms, leading to their expulsion from the host's body.[2] Specifically, piperazine acts as an agonist of the γ-aminobutyric acid (GABA) receptor on nematode muscle cells.[3] This interaction increases the influx of chloride ions, causing hyperpolarization of the muscle cell membrane and resulting in flaccid paralysis.[4] Due to its well-characterized mode of action and consistent efficacy, this compound serves as an excellent positive control in anthelmintic drug discovery screenings, providing a benchmark against which the activity of test compounds can be measured.

Mechanism of Action of this compound

This compound selectively targets the neuromuscular system of nematodes. It functions as a GABA receptor agonist, binding to and activating these inhibitory neurotransmitter receptors on the muscle cells of the worms. This activation enhances the influx of chloride ions into the muscle cells, leading to hyperpolarization of the cell membrane. The resulting decrease in muscle cell excitability causes a state of flaccid paralysis, preventing the worms from maintaining their position within the host's gastrointestinal tract. Consequently, the paralyzed worms are expelled from the host's body through normal peristaltic actions. The selectivity of piperazine for helminths is attributed to the differences in GABA receptor isoforms between vertebrates and nematodes.

piperazine_mechanism cluster_nematode Nematode Muscle Cell piperazine This compound gaba_r GABA Receptor piperazine->gaba_r Binds to and activates cl_channel Chloride Ion Channel (Open) gaba_r->cl_channel Opens hyperpolarization Hyperpolarization cl_channel->hyperpolarization Increased Cl- influx leads to paralysis Flaccid Paralysis hyperpolarization->paralysis Causes expulsion Expulsion from Host paralysis->expulsion Leads to in_vitro_workflow start Start prep_solutions Prepare Test Solutions (Piperazine, Test Compounds, PBS) start->prep_solutions prep_worms Prepare Earthworms (Wash with saline) start->prep_worms setup_assay Aliquot Solutions into Petri Dishes and Add Worms prep_solutions->setup_assay prep_worms->setup_assay observe Observe for Paralysis and Death setup_assay->observe record_data Record Time to Paralysis and Time to Death observe->record_data analyze Analyze and Compare Results record_data->analyze end End analyze->end in_vivo_workflow start Start infect Infect Animals with Nematode Larvae start->infect pre_fec Pre-Treatment Fecal Egg Count (FEC) infect->pre_fec grouping Group Animals and Administer Treatments (Control, Piperazine, Test) pre_fec->grouping post_fec Post-Treatment Fecal Egg Count (FEC) grouping->post_fec calculate_fecr Calculate % Fecal Egg Count Reduction (%FECR) post_fec->calculate_fecr evaluate Evaluate Efficacy calculate_fecr->evaluate end End evaluate->end logical_relationship start Anthelmintic Screening Assay piperazine_control This compound (Positive Control) start->piperazine_control test_compound Test Compound start->test_compound negative_control Negative Control (Vehicle) start->negative_control piperazine_active Shows Expected Activity (Paralysis/Death or FECR) piperazine_control->piperazine_active If piperazine_inactive Shows No or Low Activity piperazine_control->piperazine_inactive If test_active Shows Activity test_compound->test_active If test_inactive Shows No Activity test_compound->test_inactive If negative_no_effect Shows No Effect on Worms negative_control->negative_no_effect valid_assay Assay is Valid piperazine_active->valid_assay invalid_assay Assay is Invalid (Troubleshoot) piperazine_inactive->invalid_assay compound_potent Test Compound is a Potential Anthelmintic test_active->compound_potent compound_not_potent Test Compound is Not an Effective Anthelmintic test_inactive->compound_not_potent negative_no_effect->valid_assay valid_assay->test_active valid_assay->test_inactive

References

Application Notes and Protocols for Evaluating Piperazine Citrate Efficacy in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine citrate is an anthelmintic agent widely used in veterinary medicine to treat nematode infections in various animals, including poultry.[1] Its primary application in poultry is for the control of the large roundworm, Ascaridia galli, a prevalent and pathogenic parasite that can lead to significant economic losses in poultry production due to weight depression and reduced egg production.[2] This document provides detailed protocols for evaluating the efficacy of this compound against A. galli in poultry, adhering to established scientific standards for anthelmintic testing.

Mechanism of Action

This compound functions by targeting the neuromuscular system of nematodes.[3] It acts as a gamma-aminobutyric acid (GABA) agonist, leading to hyperpolarization of the muscle cell membrane and subsequent flaccid paralysis of the worm.[3][4] The paralyzed parasites are unable to maintain their position within the host's gastrointestinal tract and are consequently expelled through normal peristaltic action. This selective action on the parasite's nervous system results in a high safety margin for the host.

Key Experimental Protocols

A standardized approach is crucial for the accurate evaluation of anthelmintic efficacy. The following protocols are based on the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines for evaluating anthelmintics in chickens and turkeys.

Parasite: Ascaridia galli

A. galli has a direct life cycle, meaning it is transmitted directly from host to host without an intermediate host. Infective eggs (containing L2 or L3 larvae) are ingested by poultry through contaminated feed, water, or litter. The larvae hatch in the small intestine, undergo several molts, and develop into adults. The prepatent period, the time from infection to the appearance of eggs in the feces, is approximately 4 to 8 weeks.

Experimental Animals and Housing
  • Species: Domestic fowl (Gallus domesticus), of a specific breed and age (e.g., 4-week-old broilers or layers). Birds should be of the same sex or a specified ratio.

  • Source: Procure birds from a reputable commercial hatchery, ensuring they are parasite-free.

  • Acclimatization: House the birds in a controlled environment for at least 7 days prior to the start of the experiment to allow for adaptation.

  • Housing: Keep birds in wire-floored cages to prevent reinfection from feces. Cages should be cleaned daily.

  • Feed and Water: Provide a standard, non-medicated commercial poultry ration and clean drinking water ad libitum.

  • Health: Monitor birds daily for any signs of illness. Only healthy birds should be included in the study.

Experimental Design and Groups

A controlled test is the recommended method for accurately determining anthelmintic efficacy. This involves artificially infecting birds and then comparing the worm burdens in treated versus untreated control groups.

GroupNumber of BirdsTreatmentPurpose
A (e.g., 15)Infected, Untreated ControlTo establish the baseline level of infection.
B (e.g., 15)Infected, this compound TreatmentTo evaluate the efficacy of the test substance.
C (Optional, 5)Uninfected, Untreated ControlTo monitor the general health and growth of uninfected birds.
Infection Protocol
  • Infective Eggs: Obtain viable, embryonated A. galli eggs from a reliable laboratory source or by harvesting them from the feces of infected donor birds.

  • Inoculum Preparation: Suspend the infective eggs in a known volume of sterile saline or water. Determine the concentration of eggs per milliliter (e.g., using a McMaster slide).

  • Infection: Individually administer a predetermined number of infective eggs (e.g., 500 ± 50) orally to each bird in Groups A and B using a gavage needle.

Treatment Protocol
  • Timing: Administer treatment at a specified time post-infection (e.g., 21 days), allowing for the development of both immature and adult worms.

  • Dosage Calculation: Calculate the dose of this compound based on the average body weight of the birds. Various studies have evaluated different dosages, for example, 100 mg/kg or 200 mg/kg body weight.

  • Administration:

    • Oral Gavage (Single Dose): Dissolve the calculated dose in a small volume of water and administer it directly into the crop of each bird in Group B. This ensures accurate dosing.

    • Drinking Water (Flock Treatment): Alternatively, this compound can be administered in the drinking water over a specified period (e.g., 24-48 hours). Concentrations such as 1g per liter of drinking water for two days have been used. Ensure that only medicated water is available during the treatment period.

Data Collection and Efficacy Calculation
  • Necropsy: Euthanize all birds from Groups A and B at a set time post-treatment (e.g., 7 days).

  • Worm Recovery:

    • Isolate the small intestine from each bird.

    • Open the intestine longitudinally and carefully wash the contents into a sieve.

    • Gently scrape the intestinal mucosa to dislodge any attached worms.

    • Collect all adult and larval stages of A. galli.

  • Worm Counting: Count the number of worms recovered from each bird.

  • Efficacy Calculation: Calculate the percentage efficacy using the following formula based on the mean worm counts of the control (C) and treated (T) groups:

    % Efficacy = [(Mean worm count in Group A - Mean worm count in Group B) / Mean worm count in Group A] x 100

    This calculation is often referred to as the worm count reduction test.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Mean Worm Burden and Efficacy of this compound

GroupTreatmentNo. of BirdsMean Body Weight (kg)Mean Worm Count (± SD)Efficacy (%)
A Infected Control151.5245.6 (± 12.3)-
B This compound (100 mg/kg)151.557.3 (± 4.1)84.0%
C This compound (200 mg/kg)151.532.1 (± 1.8)95.4%

Note: Data presented are hypothetical and for illustrative purposes.

Table 2: Dosage and Administration Routes from Literature

Piperazine FormulationDosageAdministration RouteEfficacy against A. galliReference
Piperazine Dihydrochloride64 mg/kgDrinking Water83% (mature), 86% (immature)
Piperazine Dihydrochloride100 mg/kgDrinking Water94% (mature), 60% (immature)
Piperazine Dihydrochloride200 mg/kgDrinking Water100% (mature & immature)
This compound8,000 mg/gallonDrinking Water (1-4 days)100%
This compound1g / literDrinking Water (2 days)Effective against Ascaris

Visualizations

Signaling Pathway and Experimental Workflow

cluster_0 Mechanism of Action Piperazine This compound GABA_R GABA Receptors (Nematode Muscle Cells) Piperazine->GABA_R acts as agonist Hyperpolarization Hyperpolarization of Muscle Cell Membrane GABA_R->Hyperpolarization Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion from Host Intestine Paralysis->Expulsion

Caption: Mechanism of action of this compound on nematodes.

cluster_1 Experimental Workflow start Procure & Acclimatize Parasite-Free Birds grouping Randomly Assign to Control & Treatment Groups start->grouping infection Oral Infection with Ascaridia galli Eggs grouping->infection development Allow Parasite Development (e.g., 21 days) infection->development treatment Administer this compound (Treatment Group) development->treatment wait Post-Treatment Period (e.g., 7 days) treatment->wait necropsy Euthanasia & Necropsy wait->necropsy counting Worm Recovery & Counting necropsy->counting analysis Calculate Efficacy (Worm Count Reduction) counting->analysis end Final Report analysis->end

Caption: Workflow for evaluating this compound efficacy.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the robust evaluation of this compound's efficacy against Ascaridia galli in poultry. Adherence to these standardized methods will ensure the generation of reliable and comparable data, which is essential for researchers, scientists, and drug development professionals in the field of veterinary parasitology. The controlled test, involving worm burden reduction, remains the gold standard for determining anthelmintic efficacy.

References

Troubleshooting & Optimization

piperazine citrate solubility issues in phosphate-buffered saline

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Piperazine Citrate Solubility

This guide provides troubleshooting advice and frequently asked questions regarding the solubility of this compound, particularly in phosphate-buffered saline (PBS), for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in PBS important?

A1: this compound is the salt formed between piperazine, an organic compound, and citric acid.[1] It is widely used as an anthelmintic (anti-parasitic) agent.[2][3] For laboratory and research applications, Phosphate-Buffered Saline (PBS) is a common buffer used to create solutions that are isotonic and have a controlled pH, mimicking a biological environment. Ensuring this compound is fully dissolved in PBS is critical for the accuracy and reproducibility of experiments, including drug efficacy studies and other in vitro assays.

Q2: Is this compound readily soluble in aqueous solutions?

A2: Yes, this compound is generally described as being freely or highly soluble in water.[4][5] However, issues can arise when dissolving it in buffered solutions like PBS due to factors such as pH, concentration, and temperature.

Q3: Why am I seeing precipitation or cloudiness when dissolving this compound in PBS?

A3: Precipitation or cloudiness indicates that the this compound is not fully dissolving or is falling out of solution. The most common cause is related to the pH of the PBS solution. Piperazine has two pKa values, approximately 5.35 and 9.73, meaning its charge state and solubility are highly dependent on pH. Standard PBS has a pH of around 7.4, which can be problematic. The interaction between the citrate salt and the phosphate buffer components can also lead to the formation of less soluble complexes.

Q4: Can the temperature of the PBS affect solubility?

A4: Yes, temperature can influence solubility. Gently warming the solution can help increase the solubility of this compound. However, it is crucial to ensure the temperature used will not degrade the compound or affect the stability of other components in your experiment. For many applications, heating to 37°C can be effective.

Troubleshooting Guide

If you are encountering issues with dissolving this compound in PBS, follow these steps.

Issue: Precipitate or Cloudiness Observed in Solution

This is the most common problem, indicating incomplete dissolution or precipitation.

Step 1: Verify the pH of Your PBS

  • Problem: The pH of standard PBS (typically ~7.4) may not be optimal for this compound solubility. A 5% (0.05 g/mL) solution of this compound in water should have a pH between 5.0 and 6.0.

  • Solution: Measure the pH of your final solution after adding the this compound. If a precipitate is present, the pH may need to be adjusted.

  • Action: Carefully adjust the pH of the solution. Lowering the pH by adding a small amount of dilute HCl can significantly increase solubility. Aim for a pH range of 5.0-6.0 and observe if the precipitate dissolves. Perform this adjustment stepwise while stirring.

Step 2: Check the Concentration

  • Problem: You may be attempting to create a solution that is above the saturation point of this compound in your specific PBS formulation.

  • Solution: Review your calculations and the desired final concentration.

  • Action: Try preparing a more dilute solution. If a higher concentration is necessary, you may need to modify the solvent. Alternatively, prepare a highly concentrated stock solution in water (adjusting pH if needed) and then dilute it into your PBS-based experimental medium.

Step 3: Use Gentle Heating and Agitation

  • Problem: The dissolution kinetics may be slow at room temperature.

  • Solution: Aiding the dissolution process with energy can be effective.

  • Action: Gently warm the solution to 37°C while stirring continuously. An ultrasonic bath can also be used to aid dissolution. Avoid aggressive heating, as it may degrade the compound.

Step 4: Prepare Fresh PBS

  • Problem: Old or improperly prepared PBS can have a shifted pH or contain contaminants that may interfere with solubility.

  • Solution: Ensure you are using a fresh, correctly prepared batch of PBS.

  • Action: Prepare a new batch of PBS from stock solutions, verifying the final pH before use.

The following diagram illustrates a logical workflow for troubleshooting these solubility issues.

G cluster_0 Troubleshooting Workflow start Start: this compound Precipitation in PBS check_ph 1. Check pH of Solution start->check_ph is_ph_optimal Is pH 5.0-6.0? check_ph->is_ph_optimal adjust_ph Adjust pH with dilute HCl is_ph_optimal->adjust_ph No check_conc 2. Check Concentration is_ph_optimal->check_conc Yes adjust_ph->check_ph is_conc_high Is it too high? check_conc->is_conc_high dilute Prepare a more dilute solution is_conc_high->dilute Yes use_heat 3. Apply Gentle Heat (37°C) & Sonication is_conc_high->use_heat No dilute->use_heat still_precipitate Still Precipitated? use_heat->still_precipitate prepare_fresh 4. Prepare Fresh PBS & Repeat still_precipitate->prepare_fresh Yes success Success: Clear Solution still_precipitate->success No prepare_fresh->start fail Consider Alternative Solvent System prepare_fresh->fail If problem persists G pH-Dependent Speciation of Piperazine cluster_ph pH Scale cluster_species Dominant Piperazine Species ph2 pH < 5.3 diprotonated Diprotonated (PipH₂²⁺) ph7 pH ~7.4 monoprotonated Monoprotonated (PipH⁺) ph10 pH > 9.7 neutral Neutral (Pip) diprotonated->monoprotonated pKa₂ ≈ 5.35 monoprotonated->neutral pKa₁ ≈ 9.73

References

troubleshooting unexpected results in piperazine citrate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazine citrate. The following sections address common unexpected results and provide actionable solutions for synthesis, purification, analytical testing, and handling.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Reaction Issues

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yields in this compound synthesis, which is a salt formation reaction between piperazine and citric acid, can stem from several factors:

  • Incorrect Stoichiometry: The most common pharmaceutical form of this compound consists of three molecules of piperazine to two molecules of citric acid.[1] Ensure the correct molar ratio is used. A patent for a high-yield process suggests a molar ratio of citric acid to anhydrous piperazine between 3:1 and 1:3, which is then optimized.[2][3]

  • Incomplete Reaction: The salt formation may be incomplete. A patented method suggests dissolving both anhydrous piperazine and citric acid in a suitable solvent (like ethanol or dichloromethane), heating to 40-90°C (preferably 60°C), and allowing the reaction to proceed for 1-4 hours to ensure completion before crystallization.[2][3]

  • Suboptimal Raw Materials: The traditional process using piperazine hexahydrate and water as a solvent is known for being cumbersome and resulting in lower yields compared to using anhydrous piperazine. Piperazine is also known to absorb water and carbon dioxide from the air, which can affect its purity and reactivity.

  • Losses During Workup: Significant product loss can occur during filtration, washing, or transfer steps, especially if the product has some solubility in the washing solvent.

Q2: I'm observing the formation of by-products in my reaction to create a piperazine derivative. What's happening?

A2: When synthesizing piperazine derivatives (e.g., N-alkyl or N-aryl piperazines) rather than the citrate salt itself, by-product formation is a common issue.

  • Di-substitution: The most frequent by-product is the 1,4-disubstituted piperazine. Since piperazine has two reactive secondary amine groups, the reaction can occur at both sites.

    • Troubleshooting: To favor mono-substitution, use a large excess of piperazine (5-10 equivalents). Alternatively, employing a mono-protected piperazine (e.g., mono-Boc-piperazine) provides more controlled synthesis, though it adds protection and deprotection steps.

  • Catalyst or Reagent Issues: In reactions like Buchwald-Hartwig amination, incorrect selection of the base, ligand, or solvent can lead to side reactions or decomposition of starting materials. For instance, a strong base might cause decomposition, necessitating a switch to a weaker one like K₃PO₄.

low_yield_troubleshooting start Low Synthesis Yield check_ratio Verify Molar Ratio (Piperazine:Citric Acid) start->check_ratio ratio_ok Ratio Correct? check_ratio->ratio_ok check_materials Assess Raw Materials materials_ok Using Anhydrous Piperazine? check_materials->materials_ok check_conditions Review Reaction Conditions conditions_ok Temp/Time Optimal? check_conditions->conditions_ok check_workup Evaluate Workup/Purification workup_ok High Loss During Isolation? check_workup->workup_ok ratio_ok->check_materials Yes adjust_ratio Adjust to 3:2 (Pip:CA) or Optimize ratio_ok->adjust_ratio No materials_ok->check_conditions Yes use_anhydrous Switch from Hexahydrate to Anhydrous Piperazine materials_ok->use_anhydrous No conditions_ok->check_workup Yes optimize_conditions Optimize Temp (60°C) & Time (1-4h) conditions_ok->optimize_conditions No optimize_workup Optimize Crystallization & Minimize Wash Volume workup_ok->optimize_workup Yes end_node Yield Improved workup_ok->end_node No adjust_ratio->check_materials use_anhydrous->check_conditions optimize_conditions->check_workup optimize_workup->end_node

Section 2: Purification and Handling

Q3: My this compound won't crystallize or the recovery is very low after crystallization.

A3: Crystallization issues can be due to impurities, incorrect solvent systems, or suboptimal conditions.

  • Impurity Interference: Impurities can inhibit crystal formation. Consider purifying the crude product first. For piperazine bases, purification can be achieved by converting them to a salt like piperazine diacetate, crystallizing it, and then regenerating the free base if needed.

  • Solvent Issues: Using too much solvent will reduce recovery. The traditional synthesis method uses alcohol to precipitate the salt from an aqueous solution. Ensure the correct anti-solvent and volumes are used.

  • Incomplete Salt Formation: Verify that the salt formation reaction was complete before attempting crystallization. Check the pH to ensure it's in the correct range for the salt to form.

Q4: My this compound sample seems to be gaining weight and becoming sticky. What is happening?

A4: This is a classic sign of hygroscopicity, the tendency to absorb moisture from the air. Piperazine and its salts are known to be hygroscopic.

  • Troubleshooting:

    • Storage: Always store this compound in well-closed, tightly sealed containers in a cool, dry place, protected from atmospheric moisture.

    • Handling: Minimize exposure to ambient air during weighing and transfers. Use a glove box with a dry atmosphere for highly sensitive experiments.

    • Drying: If the compound has absorbed water, it can be dried under high vacuum. Lyophilization (freeze-drying) is also an effective method if the compound is in solution.

    • Formulation Strategies: For solid dosage forms, formulation strategies like film coating or co-processing with excipients can create a barrier against moisture.

Section 3: Solubility and Solution Preparation

Q5: My piperazine compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I fix this?

A5: This phenomenon, often called "DMSO shock," occurs when a compound that is highly soluble in a non-polar organic solvent (like DMSO) is diluted into an aqueous buffer where its intrinsic solubility is much lower.

  • Troubleshooting Steps:

    • Lower the Concentration: The most straightforward solution is to work with a lower final concentration of the compound in the buffer.

    • Modify Dilution Technique: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This helps to disperse the compound more effectively before it has a chance to precipitate.

    • Reduce DMSO Percentage: Aim for the lowest possible final percentage of DMSO in your solution, ideally less than 1% v/v.

    • Adjust pH: Piperazine is a basic compound. Decreasing the pH of the buffer (making it more acidic) will increase the proportion of the protonated (charged) species, which is generally more water-soluble. Experiment with a range of acidic pH values (e.g., 4.0, 5.0, 6.0) to find the optimal condition.

    • Change Buffer System: The compound might be interacting with specific salts in the buffer (e.g., phosphates) to form a less soluble salt. Try a different buffer system, such as one with citrate or acetate salts.

Q6: I am observing an unexpected shift in the pH of my buffer after adding a piperazine derivative.

A6: This is an expected outcome. Piperazine is a weak base, and its aqueous solutions are alkaline. Adding piperazine or its derivatives to a buffered solution can raise the pH, especially if the buffer capacity is insufficient.

  • Key Considerations:

    • A 10% aqueous solution of piperazine has a pH between 10.8 and 11.8.

    • This pH-modifying effect is critical to the function of some piperazine derivatives as transepithelial permeation enhancers. Studies have shown that the most effective permeation enhancement occurs when the final pH of the solution is in the 8.7 to 9.6 range.

    • Action: If a stable pH is critical for your experiment, you may need to use a buffer with a higher capacity or re-adjust the pH after adding the piperazine compound. Be aware that changing the pH will also affect the ionization state and solubility of the piperazine derivative.

solubility_troubleshooting start Compound Precipitates from DMSO stock in Buffer q1 Is final concentration > solubility limit? start->q1 a1 Reduce final concentration q1->a1 Yes q2 Is final DMSO % > 1%? q1->q2 No end_node Compound Soluble a1->end_node a2 Decrease DMSO percentage q2->a2 Yes q3 Is buffer pH optimal? q2->q3 No a2->q3 a3 Lower the pH (e.g., 4-6) to increase ionization q3->a3 No q4 Is there buffer interaction? q3->q4 Yes a3->q4 a4 Try a different buffer system (e.g., citrate, acetate) q4->a4 Yes q4->end_node No a4->end_node

Section 4: Analytical Testing

Q7: I'm seeing poor peak shape (tailing) for my piperazine compound in reverse-phase HPLC.

A7: Peak tailing for basic compounds like piperazine is a common problem in reverse-phase HPLC. It is often caused by a secondary interaction between the basic nitrogen atoms of piperazine and acidic residual silanol groups on the silica-based column packing.

  • Troubleshooting Strategies:

    • Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase (a common concentration is 0.1%). The TEA will interact with the active silanol sites, preventing the analyte from doing so.

    • Low pH Mobile Phase: Using a mobile phase with a low pH (e.g., 2.5-3.0) will protonate both the piperazine analyte and the silanol groups. The repulsion between the positively charged analyte and the protonated silanols minimizes the undesirable interaction.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize the number of free silanol groups. Using one of these columns can significantly improve peak shape for basic compounds.

    • Check for Extra-Column Effects: Ensure that the peak tailing is not from instrumental issues like using tubing with too large an inner diameter or having a void in the column head.

Q8: My piperazine compound is not retained on my C18 reverse-phase HPLC column.

A8: Piperazine itself is a small, polar molecule. If it is in its charged (protonated) state, it may have very little affinity for the non-polar C18 stationary phase and can elute at or near the void volume of the column.

  • Troubleshooting Strategies:

    • Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ions) to the mobile phase. This reagent forms a neutral, more hydrophobic complex with the charged piperazine, which allows it to be retained on the reverse-phase column.

    • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for separating highly polar compounds.

    • Derivatization: For trace analysis, piperazine can be reacted with a derivatizing agent (like 4-chloro-7-nitrobenzofuran, NBD-Cl) to attach a chromophore. This not only improves detection by UV-Vis but also makes the resulting molecule larger and more hydrophobic, improving its retention in reverse-phase HPLC.

Quantitative Data Summary

Table 1: Solubility of Piperazine and its Citrate Salt

Compound Solvent Temperature (°C) Solubility Notes
Piperazine Water 25 Highly Soluble / Freely Soluble -
Piperazine Ethanol 25 Soluble -
Piperazine Methanol 25 Soluble -

| this compound | DMSO | Not Specified | 2.17 mg/mL (6.75 mM) | Solubility can be increased by warming to 60°C and using ultrasound. |

Table 2: HPLC Method Parameters for Piperazine Analysis (Post-Derivatization)

Parameter Value
Derivatizing Agent 4-chloro-7-nitrobenzofuran (NBD-Cl)
Column C18
Mobile Phase Acetonitrile and Water Mixture
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 340 nm

| Injection Volume | 10 µL |

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is adapted from a patented process designed for high yield and purity.

Materials:

  • Anhydrous Citric Acid

  • Anhydrous Piperazine

  • Solvent (e.g., Ethanol, Dichloromethane)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Dissolution: Separately dissolve anhydrous citric acid and anhydrous piperazine in the chosen solvent. A 1:1 ratio of solute to solvent volume (e.g., 384g of citric acid in 4000ml of dichloromethane) has been reported. Filter both solutions to remove any particulates.

  • Reaction: Heat the citric acid solution in the reactor to 60°C with stirring.

  • Slowly add the anhydrous piperazine solution dropwise to the reactor over a period of 20 to 90 minutes.

  • Once the addition is complete, maintain the temperature at 60°C and continue stirring for an additional 1 to 4 hours (3 hours is preferred) to ensure the salt formation reaction is complete.

  • Crystallization: Stop the stirring and cool the reaction mixture to induce crystallization of the this compound product.

  • Isolation: Collect the product by centrifugation or filtration.

  • Washing & Drying: Wash the collected solid with a suitable solvent and dry it under vacuum at 50-85°C (preferably 60°C) for 2 to 6 hours. This process reports yields of over 90% and purity of over 99%.

Protocol 2: Purification of Piperazine via Diacetate Salt Formation

This protocol is useful for purifying crude piperazine base that may contain impurities interfering with subsequent reactions or analyses.

Materials:

  • Crude Piperazine

  • Glacial Acetic Acid

  • Acetone (cold)

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude piperazine mixture in acetone.

  • Salt Formation: Add at least a stoichiometric amount of glacial acetic acid to the acetone solution. This will cause the piperazine diacetate salt to precipitate.

  • Precipitation: Stir the mixture and cool it to between 10-30°C to ensure complete precipitation of the salt.

  • Isolation: Separate the precipitated piperazine diacetate from the liquid by filtration.

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified piperazine diacetate precipitate under vacuum at room temperature.

  • (Optional) Regeneration of Free Base: The pure piperazine free base can be regenerated from the diacetate salt by treating it with a suitable base.

purification_workflow start Crude Piperazine Mixture dissolve 1. Dissolve in Acetone start->dissolve add_acid 2. Add Glacial Acetic Acid (Stoichiometric Amount) dissolve->add_acid precipitate 3. Cool (10-30°C) to Precipitate Piperazine Diacetate add_acid->precipitate filtrate 4. Isolate Precipitate by Filtration precipitate->filtrate wash 5. Wash with Cold Acetone filtrate->wash dry 6. Dry Under Vacuum wash->dry end_product Pure Piperazine Diacetate dry->end_product

References

potential off-target effects of piperazine citrate in vertebrate cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of piperazine citrate in vertebrate cell lines. This information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the off-target effects of this compound in vertebrate cell lines is limited. Much of the available data is derived from studies on piperazine or its derivatives. While this information provides valuable insights into potential off-target effects, it should be interpreted with caution. Researchers are encouraged to perform their own validation experiments for their specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of piperazine and its derivatives in vertebrate systems?

A1: While the primary target of piperazine is the GABA receptor in invertebrates, studies on piperazine and its derivatives have suggested potential off-target effects in vertebrates, including:

  • Neurotoxicity: High doses of piperazine have been associated with neurotoxic effects in humans, which may be linked to the antagonism of GABA receptors in the central nervous system.[1]

  • Cytotoxicity: Various piperazine derivatives have demonstrated cytotoxic effects in a range of vertebrate cell lines, often through the induction of apoptosis and mitochondrial impairment.

  • Genotoxicity: Piperazine and its salts have generally tested negative for inducing point mutations. However, one in vitro mammalian cell gene mutation assay using mouse lymphoma cells showed a positive result with metabolic activation.[1][2] It's important to note that the nitrosation products of piperazine can be genotoxic.[1][2]

  • Reproductive and Developmental Toxicity: Piperazine is suspected of having the potential to damage fertility and the unborn child.

  • Sensitization: this compound is a known dermal and respiratory sensitizer.

Q2: I am observing unexpected cytotoxicity in my cell line after treatment with this compound. What could be the cause?

A2: Unexpected cytotoxicity can arise from several factors:

  • Off-Target Activity: As mentioned, piperazine and its derivatives may have off-target cytotoxic effects. The mechanism could involve the induction of apoptosis.

  • Compound Stability and Purity: Ensure the this compound you are using is of high purity and is stable under your experimental conditions. Degradation products could have higher toxicity.

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve the this compound, ensure the final concentration of the solvent in your cell culture medium is not toxic to your cells. Always include a vehicle control in your experiments.

  • Cell Seeding Density: Sub-optimal cell seeding density can affect the apparent cytotoxicity of a compound. Ensure you are using a consistent and appropriate cell number for your assays.

  • Contamination: Microbial contamination can lead to cell death and confound your results. Regularly check your cell cultures for any signs of contamination.

Q3: How can I determine if this compound is inducing apoptosis in my cells?

A3: A standard method to detect apoptosis is by using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

Q4: Are there any known interactions of piperazine with G-protein coupled receptors (GPCRs) or ion channels in vertebrate cells?

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Pipette gently and mix the cell suspension between plating wells.
Inconsistent Compound Concentration Prepare fresh serial dilutions of this compound for each experiment. Ensure complete dissolution of the compound.
Edge Effects in Microplate Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media.
Assay Interference Run a compound-only control (without cells) to check if this compound interferes with the assay reagents or readout (e.g., absorbance or fluorescence).
Issue 2: Discrepancy Between Expected and Observed Cellular Phenotype
Potential Cause Troubleshooting Step
Cell Line Specific Effects The off-target effects of this compound may be cell-type specific. Validate your findings in a second vertebrate cell line.
Activation of Unexpected Signaling Pathways Perform pathway analysis studies (e.g., Western blotting for key signaling proteins, reporter assays) to investigate which cellular pathways are being affected.
Time-Dependent Effects Conduct a time-course experiment to determine the optimal time point for observing the desired effect and to distinguish between early and late cellular responses.

Quantitative Data on Piperazine Derivatives

The following tables summarize quantitative data on the cytotoxicity and receptor binding of various piperazine derivatives in vertebrate cell lines. Note: This data is for derivatives and may not be representative of this compound.

Table 1: Cytotoxicity of Piperazine Derivatives in Vertebrate Cell Lines

CompoundCell LineAssayEndpointValueReference
PCCSNU-475 (Human Liver Cancer)MTTIC50 (24h)6.98 ± 0.11 µg/ml
PCCSNU-423 (Human Liver Cancer)MTTIC50 (24h)7.76 ± 0.45 µg/ml
PCC*THLE-3 (Normal Human Liver)MTTIC50 (24h)48.63 ± 0.12 µg/ml
TFMPP**H9c2 (Rat Cardiomyoblast)MTTEC50 (24h)288.6 µM
BZP***H9c2 (Rat Cardiomyoblast)MTTEC50 (24h)343.9 µM

*PCC: (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone **TFMPP: 1-(3-trifluoromethylphenyl)piperazine ***BZP: N-benzylpiperazine

Table 2: GABAA Receptor Antagonism by Piperazine Derivatives

CompoundReceptorEndpointValueReference
1-(2-chlorophenyl)piperazineHuman α1β2γ2 GABAAIC2046 µM
1-(3-chlorophenyl)piperazineHuman α1β2γ2 GABAAIC20~100 µM
PiperazineHuman α1β2γ2 GABAAIC20>300 µM

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well cell culture plates

  • Vertebrate cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of the DNA stain Propidium Iodide (PI) by cells with compromised membranes.

Materials:

  • 6-well cell culture plates

  • Vertebrate cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with this compound at the desired concentrations. Include a no-treatment control.

  • Incubation: Incubate the cells for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.

Protocol 3: Cell Cycle Analysis by PI Staining

Principle: This method uses propidium iodide (PI) to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • 6-well cell culture plates

  • Vertebrate cell line of interest

  • Complete cell culture medium

  • This compound

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate for at least 2 hours at 4°C.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry.

Visualizations

experimental_workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis seed_cells_v Seed Vertebrate Cells treat_pc_v Treat with this compound seed_cells_v->treat_pc_v mtt_assay Perform MTT Assay treat_pc_v->mtt_assay calc_ic50 Calculate IC50 mtt_assay->calc_ic50 seed_cells_a Seed Vertebrate Cells treat_pc_a Treat with this compound seed_cells_a->treat_pc_a annexin_pi Annexin V/PI Staining treat_pc_a->annexin_pi flow_cyto_a Flow Cytometry annexin_pi->flow_cyto_a seed_cells_c Seed Vertebrate Cells treat_pc_c Treat with this compound seed_cells_c->treat_pc_c pi_stain Propidium Iodide Staining treat_pc_c->pi_stain flow_cyto_c Flow Cytometry pi_stain->flow_cyto_c

Caption: Experimental workflow for assessing off-target effects.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PC This compound / Derivative DeathReceptor Death Receptor PC->DeathReceptor ? Mitochondrion Mitochondrion PC->Mitochondrion ? Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptosis signaling pathway.

logical_relationship cluster_legend Annexin V / PI Staining Results viable Viable key Annexin V-/PI- early_apop Early Apoptosis key2 Annexin V+/PI- late_apop Late Apoptosis / Necrosis key3 Annexin V+/PI+

Caption: Interpretation of Annexin V/PI staining results.

References

Technical Support Center: Optimizing Piperazine Citrate Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective use of piperazine citrate in rodent models. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful execution of your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is an anthelmintic agent used to treat parasitic worm infections, particularly ascariasis (roundworm) and enterobiasis (pinworm).[1][2] Its mechanism of action involves paralyzing the parasites. Piperazine acts as a GABA (gamma-aminobutyric acid) agonist, binding to GABA receptors on the parasite's nerve and muscle cells.[1][3] This binding increases the influx of chloride ions, leading to hyperpolarization of the nerve endings and subsequent flaccid paralysis of the worm.[1] The paralyzed parasites are then unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristalsis.

Q2: What are the common salt forms of piperazine used in research? A2: Besides this compound, other common salt forms include piperazine hydrate, piperazine adipate, and piperazine phosphate. It is crucial to note that each salt contains a different amount of the active piperazine "base". For example, this compound contains approximately 35% piperazine base. Dosage calculations should always account for the specific salt form being used.

Q3: How is this compound typically administered in rodent studies? A3: In rodent studies, this compound is most commonly administered orally. This can be achieved through medicated drinking water, mixed in feed, or by oral gavage to ensure precise dosing.

Q4: What is a typical dosing regimen for treating pinworms in rats? A4: A common regimen for treating pinworms in rats using this compound is to provide it in the drinking water at a concentration of 4 mg/mL to 5 mg/mL for a 7-day period. This is often followed by a 7-day period without treatment, and then another 7-day treatment period to address the parasite's life cycle.

Q5: What are the known pharmacokinetic properties of piperazine in rodents? A5: Piperazine is readily absorbed from the gastrointestinal tract. Following absorption, it is partially metabolized and excreted, primarily in the urine, with excretion being largely complete within 24 hours. The maximum excretion rate typically occurs between 1 and 8 hours after administration.

Troubleshooting Guide

Issue 1: High incidence of adverse effects or mortality in study animals.

  • Potential Cause: The administered dose may be too high, approaching toxic levels. Although piperazine has a wide safety margin, overdoses can lead to neurotoxic symptoms.

  • Solution:

    • Verify Dosage Calculation: Double-check all calculations, ensuring you have accounted for the specific salt form and the correct piperazine base percentage.

    • Conduct a Dose-Range Finding Study: If you are using a new model or species, perform a preliminary study with a wide range of doses to determine the Maximum Tolerated Dose (MTD).

    • Check for Contraindications: Avoid co-administration with chlorpromazine, as this may increase the risk of seizures. Use with caution in animals with pre-existing liver or kidney disorders.

Issue 2: The treatment is not effective; parasite load remains high.

  • Potential Cause: The dose may be too low, or the treatment duration may be insufficient to eradicate the infection. Anthelmintic resistance is also a possibility.

  • Solution:

    • Review Dosing Regimen: Ensure the dose and frequency are adequate. For infections like pinworms, a repeated treatment cycle is often necessary to eliminate newly hatched larvae.

    • Increase the Dose: Based on tolerability, consider increasing the dose. Studies in mice have used doses ranging from 55 mg/kg to 110 mg/kg to test efficacy against Heligmosomoides bakeri.

    • Confirm Drug Potency: Ensure the this compound used is of high quality and has been stored correctly, as it can absorb water and carbon dioxide from the air.

Issue 3: Inconsistent results and high variability between animals.

  • Potential Cause: Inconsistent drug intake, especially when administered via medicated water or feed. Animal-to-animal variations in metabolism can also contribute.

  • Solution:

    • Switch to Oral Gavage: For the most accurate and consistent dosing, administer the compound directly via oral gavage.

    • Monitor Water/Feed Intake: If using medicated water or feed, measure daily consumption to ensure animals are receiving the intended dose. Palatability issues may reduce intake.

    • Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve the statistical power of the study.

Data Presentation: Piperazine Dosage and Toxicity

The following table summarizes key quantitative data for piperazine salts in rodents to aid in experimental design.

ParameterSpeciesSalt FormValueReference
Acute Oral LD50 RatThis compound11,200 mg/kg
MouseThis compound8,500 mg/kg
RatPiperazine Adipate7,900 mg/kg
MousePiperazine Adipate8,000 mg/kg
RatPiperazine Dihydrochloride4,900 mg/kg
MousePiperazine Dihydrochloride6,200 mg/kg
Effective Dose (Pinworms) RatThis compound4-5 mg/mL in drinking water
Effective Dose (H. bakeri) MouseThis compound82.5 mg/kg (oral)
Sub-chronic Study Doses RatThis compound30, 60, and 100 mg/kg (oral, twice daily)
NOAEL (90-day study) RatPiperazine Dihydrochloride450 mg/kg/day (in diet)

LD50: Median lethal dose. NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols

Protocol 1: Dose-Range Finding Study for Oral Administration
  • Animal Model: Use age- and weight-matched rodents (e.g., 8-week-old C57BL/6 mice). Acclimatize animals for at least one week before the experiment.

  • Group Allocation: Assign animals to at least 5 groups (n=3-5 per group), including one vehicle control group and four escalating dose groups of this compound.

  • Dose Selection: Base the dose range on literature values. For example, start with a low dose (e.g., 50 mg/kg) and increase geometrically (e.g., 100 mg/kg, 200 mg/kg, 400 mg/kg).

  • Drug Preparation:

    • Calculate the required amount of this compound for each dose group.

    • Dissolve the compound in a suitable vehicle, such as sterile water or 0.9% saline.

    • Ensure the solution is clear and fully dissolved. Prepare fresh daily.

  • Administration: Administer a single dose to each animal via oral gavage. The volume should not exceed 10 mL/kg for mice.

  • Monitoring: Observe animals continuously for the first 4 hours post-dosing and then at least twice daily for 7-14 days. Record clinical signs of toxicity, including changes in behavior, weight loss, lethargy, or ruffled fur.

  • Endpoint: The highest dose that does not cause significant adverse effects is determined as the Maximum Tolerated Dose (MTD).

Protocol 2: Efficacy Study Against Pinworms in Rats
  • Infection & Confirmation: Naturally or experimentally infect rats with pinworms (Syphacia muris). Confirm infection via fecal flotation or perianal tape test to determine baseline egg counts.

  • Animal Model & Grouping: Use confirmed infected rats, randomized into a control group (vehicle only) and a treatment group (this compound).

  • Drug Preparation & Administration:

    • Prepare a medicated drinking water solution containing 4 mg/mL of this compound.

    • Provide this solution as the sole source of drinking water to the treatment group for 7 consecutive days. The control group receives regular water.

  • Treatment Cycle:

    • Days 1-7: Treatment period.

    • Days 8-14: No treatment (washout period).

    • Days 15-21: Second treatment period.

  • Monitoring & Efficacy Assessment:

    • Monitor animal health and water consumption daily.

    • At the end of the study (Day 22), perform fecal egg counts and/or cecal examination to determine the adult worm burden.

    • Efficacy is calculated as the percentage reduction in parasite load compared to the untreated control group.

Visualizations

Mechanism of Action

G cluster_host Host System cluster_parasite Parasite Neuromuscular System PC This compound (Oral Administration) GABA_R GABA Receptor PC->GABA_R Acts as Agonist Hyperpol Hyperpolarization of Nerve Ending GABA_R->Hyperpol Increases Cl- Influx Paralysis Flaccid Paralysis of Worm Hyperpol->Paralysis Blocks Neuromuscular Transmission Expulsion Parasite Expelled via Peristalsis Paralysis->Expulsion Leads to

Caption: Mechanism of action of this compound on helminth neuromuscular junction.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Acclimate Animal Acclimatization (1 Week) Baseline Baseline Health Check & Parasite Screening Acclimate->Baseline Random Randomization into Groups (Control & Treatment) Baseline->Random Admin Drug Administration (e.g., Oral Gavage, Medicated Water) Random->Admin Monitor Daily Monitoring (Clinical Signs, Weight, Intake) Admin->Monitor Collect Sample Collection (Feces, Cecum, Tissues) Monitor->Collect During/End of Study Analyze Data Analysis (e.g., Worm Burden, Egg Count) Collect->Analyze Conclusion Conclusion & Reporting Analyze->Conclusion

Caption: Standard workflow for an in vivo rodent efficacy study.

References

Technical Support Center: Addressing Piperazine Citrate-Induced Neurotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating piperazine citrate-induced neurotoxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced neurotoxicity?

A1: The precise mechanism is still under investigation and reports have been conflicting. Historically, piperazine was thought to act as a GABA receptor agonist, leading to hyperpolarization of nerve endings and flaccid paralysis of helminths. However, more recent studies on piperazine derivatives suggest a potential antagonistic action on specific subtypes of the human α1β2γ2 GABAA receptor.[1] This antagonistic action could lead to reduced inhibitory neurotransmission and subsequent neurotoxic effects. It is crucial to consider this dualistic view when designing experiments and interpreting results.

Q2: What are the typical clinical signs of this compound neurotoxicity observed in animal models?

A2: Common signs of neurotoxicity in animal models such as rats and mice include ataxia (incoordination), muscle tremors, sedation or somnolence, and in cases of severe overdose, seizures.[2] Behavioral tests like the open field and rotarod can quantitatively assess these motor deficits.

Q3: At what doses can I expect to see neurotoxic effects of this compound in rodents?

A3: The neurotoxic dose can vary depending on the animal species, strain, and administration route. The oral LD50 for this compound has been reported to be approximately 11,200 mg/kg in rats and 8,500 mg/kg in mice.[2][3] However, neurotoxic effects can be observed at much lower doses. For instance, a study reported a Lowest Observed Adverse Effect Level (LOAEL) for neurotoxicity in humans at 110 mg/kg.[4] Researchers should conduct dose-response studies starting with doses significantly lower than the LD50 to identify the threshold for neurotoxicity in their specific model.

Q4: Is there a known link between this compound neurotoxicity and oxidative stress?

A4: While direct evidence for this compound-induced oxidative stress is still emerging, studies on piperazine derivatives have shown induction of oxidative stress, including the generation of reactive oxygen species and lipid peroxidation in vitro. Therefore, it is a plausible contributing mechanism to its neurotoxicity and warrants investigation in in vivo models.

Troubleshooting Guides

Behavioral Assessments

Issue 1: High variability in baseline performance in the rotarod test.

  • Possible Cause: Inadequate habituation of the animals to the apparatus or testing room. Stress and anxiety can significantly impact motor performance.

  • Troubleshooting Steps:

    • Ensure a sufficient acclimatization period for the animals in the testing room before starting the experiment.

    • Include a pre-training or habituation phase where animals are placed on the stationary or slowly rotating rod for a set period on consecutive days before the actual test.

    • Handle the animals gently and consistently to minimize stress.

    • Ensure the testing environment is free from loud noises and sudden movements.

Issue 2: Animals display freezing behavior or thigmotaxis (wall-hugging) in the open field test, making it difficult to assess locomotor activity.

  • Possible Cause: The open field arena may be too brightly lit or novel, inducing anxiety-like behavior.

  • Troubleshooting Steps:

    • Adjust the lighting in the testing room to a lower, more comfortable level for the rodents.

    • Habituate the animals to the testing room for at least 30-60 minutes before placing them in the open field arena.

    • For baseline assessments, consider a brief habituation period within the arena on a day prior to the actual test.

    • Ensure the arena is thoroughly cleaned between animals to eliminate olfactory cues that may cause anxiety.

Biochemical Assays

Issue 3: Inconsistent results in oxidative stress marker assays (e.g., MDA, SOD, GPx).

  • Possible Cause: Improper tissue handling, sample preparation, or assay execution.

  • Troubleshooting Steps:

    • Tissue Homogenization: Immediately after collection, flash-freeze the brain tissue in liquid nitrogen and store it at -80°C. Perform homogenization on ice to prevent enzymatic degradation.

    • Assay Protocol: Strictly adhere to the manufacturer's protocol for the specific assay kit being used. Pay close attention to incubation times, temperatures, and reagent concentrations.

    • Protein Quantification: Normalize the results of your oxidative stress markers to the total protein concentration in each sample to account for variations in tissue size and homogenization.

    • Replicates: Run each sample in duplicate or triplicate to ensure the reliability of your results.

Quantitative Data Summary

Table 1: Acute Oral Toxicity of this compound in Rodents

Animal ModelLD50 (mg/kg)Reference
Rat11,200
Mouse8,500

Experimental Protocols

Induction of this compound Neurotoxicity in Rats
  • Animals: Male Wistar rats (200-250 g).

  • Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization before the experiment.

  • Drug Preparation: Prepare a fresh solution of this compound in distilled water on the day of the experiment.

  • Dosing: Administer this compound orally via gavage at doses ranging from 500 mg/kg to 2000 mg/kg to different groups of rats. A control group should receive an equivalent volume of distilled water.

  • Observation: Closely monitor the animals for clinical signs of neurotoxicity (ataxia, tremors, sedation) for at least 4 hours post-administration.

Behavioral Assessment: Open Field Test
  • Apparatus: A square arena (e.g., 50x50x40 cm) made of a non-reflective material. The arena should be placed in a sound-attenuated room with controlled lighting.

  • Procedure:

    • Gently place a single rat in the center of the open field arena.

    • Allow the animal to explore the arena freely for a set duration (e.g., 5-10 minutes).

    • Record the animal's activity using a video camera mounted above the arena.

    • Analyze the video recordings for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and frequency of rearing.

  • Data Analysis: A significant decrease in total distance traveled and an increase in the time spent in the periphery are indicative of locomotor deficits and anxiety-like behavior, respectively.

Biochemical Assessment: Lipid Peroxidation (MDA Assay)
  • Tissue Preparation:

    • Following the behavioral tests, euthanize the animals and rapidly dissect the brain on an ice-cold surface.

    • Homogenize a known weight of brain tissue in ice-cold buffer (e.g., 1.15% KCl).

  • Assay Procedure (Thiobarbituric Acid Reactive Substances - TBARS method):

    • Add a solution of thiobarbituric acid (TBA) to the tissue homogenate.

    • Incubate the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes), which allows malondialdehyde (MDA), a product of lipid peroxidation, to react with TBA.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).

  • Data Analysis: Calculate the concentration of MDA using a standard curve generated with a known concentration of MDA. Increased MDA levels in the this compound-treated groups compared to the control group indicate oxidative stress.

Visualizations

Piperazine_Neurotoxicity_Pathway Piperazine This compound GABAaR GABAA Receptor (α1β2γ2 subtype) Piperazine->GABAaR Antagonistic Binding ROS Increased Reactive Oxygen Species (ROS) Piperazine->ROS Potential Induction Cl_channel Chloride Channel GABAaR->Cl_channel Prevents Opening Neuron Postsynaptic Neuron Cl_channel->Neuron Reduced Cl- Influx Inhibition Decreased Neuronal Inhibition Neuron->Inhibition Neurotoxicity Neurotoxicity (Ataxia, Tremors, Seizures) Inhibition->Neurotoxicity OxidativeStress Oxidative Stress (Lipid Peroxidation) ROS->OxidativeStress OxidativeStress->Neurotoxicity

Caption: Proposed signaling pathway of this compound-induced neurotoxicity.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_assessment Assessment Acclimatization Acclimatization (1 week) Grouping Random Grouping Acclimatization->Grouping Dosing This compound Oral Gavage Grouping->Dosing Behavioral Behavioral Tests (Open Field, Rotarod) Dosing->Behavioral Biochemical Biochemical Assays (Oxidative Stress Markers) Behavioral->Biochemical Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis

Caption: General experimental workflow for assessing this compound neurotoxicity.

Troubleshooting_Logic Unexpected_Results Unexpected Behavioral Results Check_Habituation Review Habituation Protocol Unexpected_Results->Check_Habituation Check_Environment Assess Testing Environment (Light, Noise) Unexpected_Results->Check_Environment Check_Handling Evaluate Animal Handling Technique Unexpected_Results->Check_Handling Refine_Protocol Refine Experimental Protocol Check_Habituation->Refine_Protocol Check_Environment->Refine_Protocol Check_Handling->Refine_Protocol

Caption: Troubleshooting logic for unexpected behavioral outcomes.

References

Technical Support Center: Managing Variability in Piperazine Citrate Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazine citrate bioassays. Our goal is to help you manage variability and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in helminths?

This compound is an anthelmintic agent that primarily acts as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes.[1] By binding to GABA receptors on the muscle cells of worms, it mimics the action of GABA, an inhibitory neurotransmitter. This leads to hyperpolarization of the muscle cell membrane, resulting in reduced muscle cell excitability and flaccid paralysis of the worm.[1] The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled by normal peristaltic activity.

Q2: Which helminth species are suitable for in vitro this compound bioassays?

Several helminth species can be used for in vitro bioassays with this compound. Common choices include:

  • Ascaris suum (pig roundworm): Due to its large size and physiological similarity to the human roundworm Ascaris lumbricoides, it is a frequently used model.[1][2]

  • Caenorhabditis elegans : A free-living nematode that is a popular model organism in anthelmintic drug discovery due to its short life cycle, genetic tractability, and the availability of high-throughput screening methods.[3]

  • Other parasitic nematodes such as Haemonchus contortus are also used, particularly in veterinary research.

Q3: What are the critical parameters to control in a this compound bioassay to minimize variability?

To minimize variability, it is crucial to standardize and control the following parameters:

  • Temperature: Temperature can significantly affect the metabolic rate and motility of helminths. Maintaining a constant and optimal temperature throughout the assay is critical.

  • pH of the medium: The pH of the assay buffer can influence the activity of this compound and the physiological state of the worms.

  • Incubation time: The duration of exposure to this compound will directly impact the observed paralytic effect. A consistent incubation time should be used across all experiments.

  • Worm stage and age: The susceptibility of helminths to anthelmintics can vary with their developmental stage (e.g., larvae vs. adult) and age. Using a synchronized population of worms is recommended.

  • Solvent concentration: If this compound is dissolved in a solvent like DMSO, the final concentration of the solvent should be kept constant and low across all wells, including controls, as it can affect worm motility.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
High variability between replicate wells Inconsistent number of worms per well.Carefully count and add the same number of worms to each well.
Uneven distribution of this compound in the well.Ensure thorough mixing of the this compound solution in the assay medium before adding the worms.
Edge effects in the microplate.Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment.
No or low paralytic effect observed Incorrect concentration of this compound.Verify the calculations for your stock and working solutions. Perform a dose-response experiment to determine the optimal concentration range.
Degraded this compound.Use a fresh, high-purity batch of this compound. Check the storage conditions and expiration date.
Insufficient incubation time.Increase the incubation time to allow for the full paralytic effect to manifest.
High mortality in control wells Unsuitable assay medium or buffer.Ensure the medium is isotonic and has the appropriate pH for the helminth species being tested.
Mechanical stress during handling.Handle the worms gently during transfer to the assay plates.
Contamination of the culture or assay medium.Use sterile techniques and media to prevent bacterial or fungal contamination.
Inconsistent dose-response curve Inaccurate serial dilutions.Use calibrated pipettes and perform serial dilutions carefully.
Saturation of the response at high concentrations.Extend the range of concentrations tested to include lower doses.
Biological variability of the worms.Use a larger number of worms per replicate and increase the number of biological replicates.

Experimental Protocols

Protocol 1: In Vitro Motility Assay using Adult Ascaris suum

This protocol is adapted from general helminth motility assay procedures.

1. Materials:

  • Adult Ascaris suum worms

  • This compound

  • Krebs' solution or other suitable physiological saline

  • Multi-well plates (e.g., 12-well or 24-well)

  • Incubator

  • Microscope

2. Method:

  • Preparation of Worms: Collect adult Ascaris suum from the intestines of freshly slaughtered pigs. Wash the worms thoroughly with pre-warmed (37°C) Krebs' solution to remove any intestinal contents.

  • Acclimatization: Place individual worms in wells of a multi-well plate containing pre-warmed Krebs' solution and incubate at 37°C for 1-2 hours to allow them to acclimatize.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in distilled water or a suitable solvent. Perform serial dilutions in Krebs' solution to obtain the desired final concentrations for the assay. Include a vehicle control (Krebs' solution with the solvent, if used).

  • Assay Procedure:

    • Replace the acclimatization medium with the prepared this compound solutions or control medium.

    • Incubate the plates at 37°C.

    • Observe the motility of the worms under a microscope at regular intervals (e.g., 30, 60, 90, 120 minutes).

  • Endpoint Measurement: Motility can be scored visually using a scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal movement, 0 = no movement/paralysis). The time to paralysis for each worm is recorded.

  • Data Analysis: Calculate the percentage of paralyzed worms at each concentration and time point. Determine the EC50 (half-maximal effective concentration) value.

Protocol 2: High-Throughput Motility Assay using Caenorhabditis elegans

This protocol is a generalized approach for high-throughput screening.

1. Materials:

  • Synchronized population of C. elegans (L4 stage recommended)

  • This compound

  • M9 buffer or S-medium

  • 96-well microplates

  • Automated motility tracking system (e.g., WMicrotracker)

  • Incubator

2. Method:

  • Preparation of Worms: Grow and synchronize C. elegans using standard methods to obtain a population of L4 larvae.

  • Preparation of Assay Plates:

    • Dispense a small volume of M9 buffer or S-medium into the wells of a 96-well plate.

    • Add the synchronized L4 worms to each well (e.g., 20-50 worms per well).

  • Preparation of this compound Solutions: Prepare serial dilutions of this compound in M9 buffer or S-medium.

  • Assay Procedure:

    • Add the this compound solutions to the wells containing the worms. Include appropriate controls (buffer only and solvent control).

    • Place the 96-well plate in the automated motility tracking system.

  • Endpoint Measurement: The system will monitor the movement of the worms over time by detecting interruptions in a light path. The output is a quantitative measure of motility.

  • Data Analysis: The motility data is used to generate dose-response curves and calculate EC50 values.

Data Presentation

The results of a this compound bioassay can be summarized in a table to facilitate comparison between different concentrations and exposure times.

Table 1: Example Dose-Response Data for this compound against Ascaris suum after 60 minutes of Exposure

This compound Concentration (mM)Number of Worms TestedNumber of Paralyzed WormsPercentage Paralysis (%)
0 (Control)1000
110220
510550
1010880
201010100

Visualizations

Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Muscle Cell GABA_vesicle GABA Vesicles GABA_R GABA Receptor GABA_vesicle->GABA_R GABA release Cl_channel Chloride (Cl-) Channel GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Leads to Piperazine This compound Piperazine->GABA_R Agonist Binding

Caption: Mechanism of action of this compound.

Experimental Workflow

G start Start prep_worms Prepare and Acclimatize Helminths start->prep_worms prep_drug Prepare Piperazine Citrate Dilutions start->prep_drug expose Expose Helminths to Drug prep_worms->expose prep_drug->expose incubate Incubate at Controlled Temperature expose->incubate observe Observe and Record Motility incubate->observe analyze Analyze Data (e.g., EC50 calculation) observe->analyze end End analyze->end G issue High Variability in Results? check_worms Consistent Worm Number/Stage? issue->check_worms Yes check_reagents Reagent Quality and Concentration? issue->check_reagents Yes check_env Consistent Temp/pH? issue->check_env Yes check_worms->check_reagents Yes fix_worms Standardize Worm Handling check_worms->fix_worms No check_reagents->check_env Yes fix_reagents Validate Reagents and Dilutions check_reagents->fix_reagents No fix_env Calibrate and Monitor Equipment check_env->fix_env No valid_results Results are More Consistent check_env->valid_results Yes fix_worms->valid_results fix_reagents->valid_results fix_env->valid_results

References

Technical Support Center: Overcoming Limitations of Piperazine Citrate in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of piperazine citrate in long-term experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of using this compound in long-term research?

A1: The primary limitations of this compound in long-term studies are its potential for neurotoxicity, reproductive toxicity, and issues related to its chemical stability and solubility in aqueous solutions. Neurotoxic effects, such as ataxia and seizures, have been reported, particularly at higher doses or in subjects with renal impairment[1][2][3]. Evidence also suggests a potential for reproductive and developmental toxicity[1][3]. Furthermore, the stability of this compound in solution over time can be a concern, potentially impacting the accuracy and reproducibility of experimental results.

Q2: How does this compound exert its biological effects?

A2: this compound acts as a GABA (gamma-aminobutyric acid) receptor agonist. It binds to GABA receptors on nerve cells, which enhances the inhibitory effects of GABA, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. In parasitic worms, this results in flaccid paralysis, allowing for their expulsion from the host. However, this mechanism can also lead to off-target effects in the host's central nervous system, contributing to its neurotoxic potential.

Q3: Is this compound genotoxic?

A3: Based on available data, piperazine itself is not considered to be genotoxic. However, there is a concern that its nitrosation products, which can form in vivo, are mutagenic. Therefore, the potential for genotoxicity should be considered, especially in long-term studies where the compound is administered over extended periods.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays

Possible Causes & Solutions

Potential Cause Troubleshooting Step Expected Outcome
Compound Instability Prepare fresh stock solutions of this compound for each experiment. If long-term storage is necessary, aliquot and store at -20°C or -80°C, protected from light. Conduct a stability study of this compound in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO2) using an appropriate analytical method like HPLC.Consistent compound concentration throughout the experiment, leading to more reproducible results.
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider reducing the final concentration, using a co-solvent (ensure solvent toxicity is controlled for), or exploring solubility enhancement techniques.A clear solution, ensuring cells are exposed to the intended concentration of the compound.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically <0.5%) and non-toxic to the cells. Always include a vehicle control (cells treated with the solvent alone) in your experimental design.No significant difference in cell viability or function between the vehicle control and untreated cells.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments. Both very low and very high cell densities can affect the apparent cytotoxicity of a compound.Reduced variability in assay readouts between replicate wells and experiments.
Edge Effects in Multi-well Plates To minimize evaporation from the outer wells of a microplate, which can concentrate the compound, avoid using these wells for experimental samples. Instead, fill them with sterile media or PBS.More uniform cell growth and compound concentration across the plate, leading to more reliable data.
Issue 2: Concerns about Neurotoxicity in In Vitro Models

Possible Causes & Solutions

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Cell Model Select a neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons that express GABA receptors to ensure the model is relevant to the mechanism of this compound.A cellular model that can recapitulate the expected pharmacological and toxicological effects of the compound.
Lack of Functional Endpoints In addition to viability assays (e.g., MTT, LDH), incorporate functional assays to assess neurotoxicity. This could include measuring changes in intracellular calcium levels, mitochondrial membrane potential, or electrophysiological properties (e.g., patch-clamp) to detect more subtle neurotoxic effects.A more comprehensive understanding of the mechanisms underlying this compound-induced neurotoxicity.
Concentration Range Too High Perform a dose-response study over a wide range of concentrations to determine the threshold for neurotoxic effects. Start with concentrations relevant to expected in vivo exposures if known.Identification of a clear dose-dependent neurotoxic profile and determination of a no-observed-adverse-effect level (NOAEL) or IC50 value.

Experimental Protocols

Protocol 1: In Vitro Neurotoxicity Assessment using a Neuronal Cell Line

This protocol is adapted from methods used for piperazine derivatives and can be applied to this compound.

  • Cell Culture: Culture a human neuroblastoma cell line, such as SH-SY5Y, in the recommended medium and conditions. For differentiation, treat cells with retinoic acid for 5-7 days.

  • Compound Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water or a suitable solvent like DMSO. Perform serial dilutions in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Seed the differentiated cells in 96-well plates. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Cytotoxicity Assays (24-48 hours post-treatment):

    • MTT Assay: To assess metabolic activity, add MTT solution to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance.

    • LDH Assay: To measure membrane integrity, collect the cell culture supernatant and determine the activity of lactate dehydrogenase (LDH) released from damaged cells.

  • Oxidative Stress Assessment:

    • Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels.

    • Glutathione (GSH) Assay: Measure the levels of intracellular GSH, a key antioxidant.

  • Mitochondrial Function Assessment:

    • Mitochondrial Membrane Potential (MMP): Use a fluorescent dye such as JC-1 or TMRE to assess changes in MMP.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value for each endpoint.

Protocol 2: Stability Assessment of this compound in Aqueous Solution

This protocol is based on ICH guidelines for stability testing.

  • Solution Preparation: Prepare a stock solution of this compound in the desired aqueous buffer (e.g., phosphate-buffered saline, cell culture medium) at a known concentration.

  • Storage Conditions: Aliquot the solution into appropriate containers (e.g., amber glass vials) and store them under various conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 1, 3, 6 months

  • Analytical Method: At each time point, analyze the samples for the concentration of this compound and the presence of degradation products using a validated stability-indicating method, such as:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for quantifying piperazine and its impurities.

    • Spectrophotometry: A simple and rapid method for the quantification of this compound.

  • Data Analysis: Plot the concentration of this compound against time for each storage condition. Determine the degradation rate and predict the shelf-life of the solution.

Protocol 3: GABA-A Receptor Binding Assay

This protocol is a standard method for assessing the interaction of a compound with the GABA-A receptor.

  • Membrane Preparation:

    • Homogenize rat brains in an ice-cold sucrose buffer.

    • Perform a series of centrifugations to isolate the crude synaptic membrane fraction.

    • Wash the membranes multiple times to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a radiolabeled ligand specific for the GABA-A receptor (e.g., [3H]muscimol), and varying concentrations of this compound or a known competitor (e.g., unlabeled GABA).

    • To determine non-specific binding, include wells with an excess of unlabeled GABA.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Determine the IC50 or Ki value to quantify the affinity of this compound for the GABA-A receptor.

Visualizations

Piperazine_Citrate_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to Cl_channel Chloride (Cl-) Channel GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx leads to Piperazine This compound Piperazine->GABA_R Agonist action Synaptic_Cleft Synaptic Cleft Troubleshooting_Workflow_for_Inconsistent_Results Start Inconsistent Results in Cell-Based Assays Check_Stability Check Compound Stability (Prepare fresh solutions) Start->Check_Stability Check_Solubility Check for Precipitation (Visual inspection, reduce concentration) Check_Stability->Check_Solubility If stable Check_Solvent Assess Solvent Toxicity (Include vehicle control) Check_Solubility->Check_Solvent If soluble Check_Seeding Verify Cell Seeding Density (Optimize and be consistent) Check_Solvent->Check_Seeding If non-toxic Check_Edge Mitigate Edge Effects (Avoid outer wells) Check_Seeding->Check_Edge If consistent Resolved Results are Consistent Check_Edge->Resolved If mitigated Neurotoxicity_Assessment_Workflow Start Initiate Neurotoxicity Assessment Cell_Culture Culture & Differentiate Neuronal Cells (e.g., SH-SY5Y) Start->Cell_Culture Treatment Treat with this compound (Dose-response) Cell_Culture->Treatment Cytotoxicity Assess Cytotoxicity (MTT, LDH) Treatment->Cytotoxicity Oxidative_Stress Measure Oxidative Stress (ROS, GSH) Treatment->Oxidative_Stress Mitochondrial_Function Evaluate Mitochondrial Function (MMP) Treatment->Mitochondrial_Function Data_Analysis Analyze Data & Determine IC50 Cytotoxicity->Data_Analysis Oxidative_Stress->Data_Analysis Mitochondrial_Function->Data_Analysis

References

Technical Support Center: Mitigating Piperazine Citrate Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from piperazine citrate in their analytical assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My enzyme assay, which is dependent on divalent cations (e.g., Zn²⁺, Mg²⁺), is showing lower than expected activity. Could this compound be the cause?

Answer:

Yes, this is a strong possibility. Piperazine and its citrate salt can act as chelating agents, binding to metal ions in your assay buffer.[1][2][3] This sequestration of essential metal cofactors can lead to a significant reduction in enzyme activity.

Troubleshooting Steps:

  • Confirm Metal Dependence: Review your enzyme's documentation to confirm its dependence on metal cofactors that could be chelated by piperazine.

  • Increase Cofactor Concentration: As a diagnostic step, try titrating in a higher concentration of the required metal cofactor to see if enzyme activity can be rescued. This is a temporary fix and may impact other assay parameters.

  • Remove Piperazine: The most robust solution is to remove the interfering this compound from your sample prior to the assay. See the "Sample Preparation Protocols for this compound Removal" section below for detailed methods.

2. I am observing unexpected absorbance peaks or high background in my colorimetric/spectrophotometric assay. How can this compound interfere?

Answer:

This compound can interfere in spectrophotometric assays in two primary ways:

  • Formation of Colored Complexes: Piperazine can form colored complexes with certain metal ions. For instance, a copper-piperazine complex exhibits a maximum absorbance at 667 nm. If your sample contains trace metals, this can lead to a false-positive signal or high background.

  • Reaction with Assay Reagents: As a basic compound, piperazine can react with various colorimetric reagents, particularly those that are pH-sensitive or designed to react with amines.[4]

Troubleshooting Steps:

  • Run a Sample Blank: Analyze a sample containing this compound but without your analyte of interest. This will help you quantify the contribution of piperazine to the overall absorbance.

  • Wavelength Scan: Perform a wavelength scan of your piperazine-containing sample to identify any unexpected absorbance peaks.

  • pH Adjustment: Ensure the pH of your final reaction mixture is appropriate for your assay and is not being significantly altered by the basicity of piperazine.

  • Piperazine Removal: If interference is confirmed, use one of the sample preparation protocols outlined below to remove this compound.

3. In my Reverse-Phase HPLC analysis, my analyte's peak shape is poor (e.g., tailing, fronting) when the sample contains this compound. What is happening?

Answer:

This is a common issue. The basic nature and high polarity of the piperazine molecule can cause it to interact strongly with residual acidic silanol groups on standard silica-based C18 columns. This secondary interaction leads to poor peak shape for co-eluting analytes. Additionally, since piperazine itself lacks a strong chromophore, it is often invisible in UV detection, making it a difficult interferent to track.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Competing Base: Introduce a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to your mobile phase. TEA will interact with the active silanol sites, masking them from your analyte.

    • Adjust pH: Lowering the pH of the mobile phase with an acid like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups and reduce unwanted interactions.

  • Use a Different Column: Consider using an "end-capped" column where the residual silanol groups have been chemically deactivated, or a column with a different stationary phase (e.g., polymer-based).

  • Sample Pre-treatment: The most effective solution is to remove the piperazine from your sample before injection. This eliminates the source of the interaction. See the protocols below.

Sample Preparation Protocols for this compound Removal

When this compound interference is significant, removing it from the sample matrix is the most effective strategy. The choice of method depends on the nature of your sample and analyte.

Comparison of Removal Methods
MethodPrincipleAdvantagesDisadvantagesBest For
Liquid-Liquid Extraction (LLE) Exploits the differential solubility of the basic piperazine and your analyte in immiscible aqueous and organic phases by adjusting the pH.Simple, cost-effective, and widely applicable.Can be labor-intensive; potential for analyte loss in emulsions; requires solvent compatibility.Removing piperazine from organic-soluble analytes.
Solid-Phase Extraction (SPE) Utilizes a solid sorbent (e.g., cation exchange) to selectively retain the basic piperazine while the analyte of interest passes through (or vice-versa).High selectivity and recovery; can be automated; effective for complex matrices.Higher cost per sample; requires method development to optimize sorbent and solvents.Cleaning up complex biological or environmental samples.
Precipitation Converts piperazine into an insoluble salt (piperazine diacetate) in a solvent where the analyte remains soluble.Can be effective for high concentrations of piperazine; relatively simple procedure.Analyte may co-precipitate; requires analyte to be soluble in the chosen solvent (e.g., acetone).Bulk removal of piperazine during chemical synthesis.
Protein Precipitation (for biological samples) Removes proteins from the sample matrix using an organic solvent or acid.Necessary first step for biological samples; removes a major class of interferents.Does not specifically remove piperazine; piperazine remains in the supernatant with the analyte.A required pre-treatment step before LLE or SPE for biological fluids.
Experimental Protocol 1: Liquid-Liquid Extraction (Acidic Wash)

This method is ideal for separating a neutral or acidic analyte (soluble in an organic solvent) from the basic piperazine.

Methodology:

  • Dissolution: Dissolve the sample containing the analyte and this compound in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acidic solution (e.g., 1M HCl).

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated piperazine hydrochloride salt will partition into the aqueous layer.

  • Separation: Drain the lower (organic) layer containing your analyte. Discard the upper (aqueous) layer containing the piperazine salt.

  • Repeat (Optional): For complete removal, repeat the acidic wash (steps 2-4) one or two more times with fresh acidic solution.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to recover the purified analyte.

Experimental Protocol 2: Solid-Phase Extraction (Cation Exchange)

This method uses a strong cation exchange (SCX) sorbent to retain the basic piperazine.

Methodology:

  • Sample Pre-treatment: If the sample is biological, perform a protein precipitation step first (e.g., with acetonitrile). Dilute the sample supernatant with a low-ionic-strength, acidic loading buffer (e.g., 2% formic acid in water) to ensure the piperazine is protonated (positively charged).

  • Column Conditioning: Condition an SCX SPE cartridge by passing an organic solvent (e.g., methanol) followed by the loading buffer through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the conditioned SCX cartridge. The protonated piperazine will be retained by the negatively charged sorbent. The neutral or acidic analyte of interest should pass through.

  • Washing: Wash the cartridge with a mild solvent (e.g., the loading buffer, followed by methanol) to elute any weakly bound impurities and the analyte of interest. Collect this fraction if it contains your analyte.

  • Elution (to discard piperazine): The retained piperazine can be eluted and discarded using a strong basic solution (e.g., 5% ammonium hydroxide in methanol). This step is for confirming removal or for regenerating the cartridge, not for analyte collection.

  • Analyte Collection: Combine the flow-through from the loading and washing steps. This fraction contains the purified analyte.

Visualizations

Troubleshooting Workflow for Assay Interference

G Troubleshooting this compound Interference start Unexpected Assay Result (e.g., low activity, high background) check_piperazine Is this compound present in the sample matrix? start->check_piperazine no_piperazine Interference is from another source. check_piperazine->no_piperazine No assay_type What type of assay? check_piperazine->assay_type Yes enzymatic Enzymatic Assay assay_type->enzymatic spectro Spectrophotometric Assay assay_type->spectro hplc HPLC Assay assay_type->hplc q_metal Is the enzyme metal-dependent? enzymatic->q_metal q_color Run sample blank. Is there background absorbance? spectro->q_color q_peak Is peak shape poor (tailing)? hplc->q_peak chelation Interference likely due to metal ion chelation. q_metal->chelation Yes color_complex Interference likely due to colored complex formation or reagent interaction. q_color->color_complex Yes silanol_interaction Interference likely due to silanol interactions. q_peak->silanol_interaction Yes solution Implement a Mitigation Strategy chelation->solution color_complex->solution silanol_interaction->solution mitigation_hplc Modify Mobile Phase (e.g., add TEA) OR Remove Piperazine solution->mitigation_hplc For HPLC mitigation_general Remove Piperazine using LLE, SPE, or Precipitation solution->mitigation_general For Enzymatic/ Spectrophotometric LLE_Workflow Piperazine Removal by Liquid-Liquid Extraction start Sample in Organic Solvent (Analyte + Piperazine) add_acid Add 1M HCl (aq) and Shake start->add_acid separate Allow Layers to Separate add_acid->separate organic_layer Organic Phase: - Purified Analyte separate->organic_layer aqueous_layer Aqueous Phase: - Piperazine Dihydrochloride (Water Soluble Salt) separate->aqueous_layer collect Collect Organic Phase organic_layer->collect discard Discard Aqueous Phase aqueous_layer->discard final Dry and Concentrate Organic Phase collect->final SPE_Workflow Piperazine Removal by Cation Exchange SPE start Pre-treat Sample: - Protein Precipitation (if needed) - Dilute in Acidic Loading Buffer condition Condition SCX Cartridge (Methanol -> Loading Buffer) start->condition load Load Sample onto Cartridge condition->load piperazine_retained Piperazine (Pip-H⁺) retained on sorbent load->piperazine_retained analyte_flowthrough Analyte flows through load->analyte_flowthrough elute_discard Elute and Discard Piperazine (Basic Solution, e.g., 5% NH₄OH) piperazine_retained->elute_discard wash Wash Cartridge (Loading Buffer -> Methanol) analyte_flowthrough->wash collect Collect Flow-through and Wash Fractions wash->collect final_product Purified Analyte Solution collect->final_product

References

Validation & Comparative

validating the anthelmintic activity of piperazine citrate against resistant strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of anthelmintic resistance necessitates a thorough evaluation of existing and alternative therapies. This guide provides a comprehensive comparison of piperazine citrate's anthelmintic activity, particularly in the context of resistant helminth strains. While this compound has historically been used for the treatment of ascarid infections, its efficacy against contemporary, multi-drug resistant nematode populations is not well-documented in recent literature. This guide summarizes available data, outlines key experimental protocols for resistance validation, and visually represents the underlying mechanisms of action and experimental workflows.

Comparative Efficacy of this compound and Alternatives

The efficacy of this compound, particularly against resistant strains, is a critical area of investigation. Historically, its primary use has been against Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[1] However, the emergence of resistance to more modern anthelmintics has led to a re-evaluation of older drugs.

Data on the direct efficacy of this compound against well-characterized resistant strains of nematodes is limited in recent peer-reviewed literature. The available information, largely from older studies or investigations in poultry with naturally infected populations, suggests variable and often lower efficacy compared to newer classes of anthelmintics like benzimidazoles (e.g., albendazole, fenbendazole) and macrocyclic lactones (e.g., ivermectin).

The following tables summarize available quantitative data from Fecal Egg Count Reduction Tests (FECRT), a common in vivo method to assess anthelmintic efficacy. It is important to note that the resistance status of the parasite populations in these studies was not always fully characterized.

Table 1: Comparative Fecal Egg Count Reduction (FECR) against Ascaris spp.

AnthelminticSpeciesHostFECR (%)Citation
This compoundAscaris lumbricoidesChildren35.75%[2]
LevamisoleAscaris lumbricoidesChildren43%[2]
Piperazine-Levamisole CombinationAscaris lumbricoidesChildren87.50%[2]

Table 2: Efficacy of this compound and Other Anthelmintics in Poultry

AnthelminticParasite(s)HostEfficacy NotesCitation
This compoundAscaridia galliChickenEffective against ascarids, but no effect on other worms (cestodes, Tetrameres americana).[3]
Levamisole HClCaecal wormsChicken100% effective against caecal worms; very little efficacy against cestodes.
AlbendazoleCestodes, NematodesChickenEffective against a broader spectrum of worms.

Mechanism of Action and Resistance

This compound's mechanism of action involves targeting the neuromuscular system of susceptible nematodes. It acts as a GABA (gamma-aminobutyric acid) agonist, binding to GABA receptors on the muscle cells of the worms. This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis. The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristaltic movements.

Resistance to piperazine is believed to arise from alterations in the GABA receptors, which reduces the drug's binding affinity and subsequent paralytic effect. While specific mutations in the GABA receptor subunits of parasitic nematodes conferring piperazine resistance are not extensively documented, this mechanism is analogous to resistance patterns seen with other anthelmintics that target neurotransmitter receptors.

Experimental Protocols

Validating the anthelmintic activity of any compound against resistant strains requires standardized and reproducible experimental protocols. Below are detailed methodologies for key in vivo and in vitro assays.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common in vivo method for detecting anthelmintic resistance in nematode populations.

Objective: To determine the percentage reduction in nematode egg output (fecal egg count) in a host animal following treatment with an anthelmintic.

Methodology:

  • Animal Selection: Select a group of animals with naturally or experimentally induced infections of the target helminth species. A minimum of 10-15 animals per treatment group is recommended.

  • Pre-treatment Sampling: Collect individual fecal samples from each animal on Day 0, prior to treatment.

  • Fecal Egg Count (Pre-treatment): Determine the number of eggs per gram (EPG) of feces for each sample using a standardized technique such as the McMaster, FLOTAC, or Mini-FLOTAC method.

  • Treatment Administration: Administer the anthelmintic (e.g., this compound) to the treatment group at the recommended dose. An untreated control group should be maintained in parallel.

  • Post-treatment Sampling: Collect individual fecal samples from all animals in both the treated and control groups 10-14 days after treatment.

  • Fecal Egg Count (Post-treatment): Determine the EPG for each post-treatment sample using the same method as in the pre-treatment stage.

  • Calculation of FECR: The percentage reduction is calculated using the following formula, which accounts for changes in egg counts in the untreated control group: FECR (%) = [1 - (T2/T1) * (C1/C2)] x 100 Where:

    • T1 = Mean EPG of the treated group before treatment

    • T2 = Mean EPG of the treated group after treatment

    • C1 = Mean EPG of the control group before treatment

    • C2 = Mean EPG of the control group after treatment

Interpretation: Resistance is generally suspected if the FECR is less than 95% and the lower 95% confidence interval is below 90%.

In Vitro Larval Motility Assay

This assay assesses the direct effect of an anthelmintic on the viability of nematode larvae.

Objective: To determine the concentration of an anthelmintic that inhibits the motility of a certain percentage of larvae (e.g., IC50).

Methodology:

  • Larval Recovery: Recover third-stage (L3) larvae of the target nematode from fecal cultures.

  • Drug Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent and culture medium.

  • Assay Setup: In a multi-well plate, add a known number of L3 larvae to each well containing the different drug concentrations. Include control wells with no drug and wells with a known lethal agent as positive controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24-72 hours).

  • Motility Assessment: Observe the larvae under a microscope and score their motility. Motility can be scored visually (e.g., on a scale of 0 for no movement to 5 for vigorous movement) or using automated tracking systems.

  • Data Analysis: Calculate the percentage of motile larvae at each drug concentration compared to the untreated control. Determine the IC50 value (the concentration that inhibits motility by 50%) by plotting the data and using a dose-response analysis.

In Vitro Egg Hatch Assay (EHA)

The EHA is particularly useful for detecting resistance to benzimidazoles but can be adapted for other ovicidal compounds.

Objective: To determine the concentration of an anthelmintic that inhibits the hatching of nematode eggs.

Methodology:

  • Egg Recovery: Recover nematode eggs from fresh fecal samples of infected animals.

  • Drug Preparation: Prepare serial dilutions of the test compound in a suitable solvent and agar or liquid medium.

  • Assay Setup: Add a standardized number of eggs to each well of a multi-well plate containing the different drug concentrations. Include control wells with no drug.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-27°C) for 48-72 hours to allow for embryonation and hatching in the control wells.

  • Hatching Assessment: Count the number of hatched larvae and unhatched eggs in each well under a microscope.

  • Data Analysis: Calculate the percentage of egg hatch inhibition at each drug concentration relative to the control. Determine the IC50 value (the concentration that inhibits hatching by 50%).

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for assessing anthelmintic activity.

Anthelmintic_Activity_Workflow cluster_in_vivo In Vivo Assessment (FECRT) cluster_in_vitro In Vitro Assessment cluster_mol Molecular Analysis animal_selection Animal Selection & Pre-treatment Sampling treatment Anthelmintic Administration animal_selection->treatment post_treatment Post-treatment Sampling treatment->post_treatment fec Fecal Egg Counting post_treatment->fec fecr_calc FECR Calculation & Analysis fec->fecr_calc dna_extraction DNA Extraction from Resistant Parasites fecr_calc->dna_extraction Identify Resistant Populations larval_recovery Larval/Egg Recovery from Feces lma Larval Motility Assay larval_recovery->lma eha Egg Hatch Assay larval_recovery->eha ic50 IC50 Determination lma->ic50 eha->ic50 ic50->dna_extraction Identify Resistant Isolates pcr_sequencing PCR & Sequencing of Target Genes (e.g., GABA-R) dna_extraction->pcr_sequencing mutation_analysis Mutation Analysis pcr_sequencing->mutation_analysis

Caption: Generalized workflow for assessing anthelmintic activity and resistance.

Piperazine_Mechanism cluster_neuron Nematode Neuromuscular Junction cluster_resistance Resistance Mechanism PZ This compound GABA_R GABA Receptor (Chloride Channel) PZ->GABA_R Agonist Binding GABA_R_mut Mutated GABA Receptor PZ->GABA_R_mut Ineffective Binding Hyperpolarization Hyperpolarization of Muscle Cell Membrane GABA_R->Hyperpolarization Opens Channel, Influx of Cl- Cl_ion Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion Reduced_Binding Reduced Piperazine Binding Affinity GABA_R_mut->Reduced_Binding No_Paralysis Failure to Induce Paralysis Reduced_Binding->No_Paralysis

Caption: Mechanism of action of this compound and putative resistance mechanism.

Conclusion

This compound remains a historically significant anthelmintic. However, for researchers and drug development professionals, its utility in the current landscape of widespread anthelmintic resistance is questionable without further validation. The lack of recent, robust data on its efficacy against well-defined resistant nematode strains is a major knowledge gap. The experimental protocols outlined in this guide provide a framework for conducting such validation studies. Future research should focus on generating comparative efficacy data (e.g., IC50 values) for piperazine against both susceptible and multi-drug resistant helminth isolates. Furthermore, molecular studies are needed to identify specific GABA receptor mutations associated with piperazine resistance in parasitic nematodes. This information is crucial for determining if this compound or its derivatives have a potential role in combination therapies or as a treatment of last resort in specific clinical scenarios.

References

A Comparative Efficacy Analysis of Piperazine Citrate and Albendazole in the Treatment of Ascaris suum Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two common anthelmintic agents, piperazine citrate and albendazole, against Ascaris suum, the large roundworm of pigs. This document synthesizes available experimental data to inform research and development in veterinary parasitology.

Executive Summary

Both this compound and albendazole demonstrate high efficacy against ascarid infections. This compound, a GABA receptor agonist, induces flaccid paralysis in the worms, leading to their expulsion. Albendazole, a benzimidazole, acts by inhibiting tubulin polymerization, which disrupts cellular transport and energy metabolism, ultimately causing worm death. While both are effective, studies suggest piperazine may lead to a more rapid expulsion of worms. Albendazole, however, has a broader spectrum of activity against various helminths. The choice between these anthelmintics may depend on factors such as the desired speed of action, the spectrum of co-infecting parasites, and considerations of potential drug resistance.

Quantitative Efficacy Data

The following table summarizes the fecal egg count reduction (FECR) data from a comparative study on ascarid infections in calves. While the study was conducted on Toxocara vitulorum, the findings provide valuable insights into the comparative efficacy of these two drugs against ascarids.

Treatment GroupPre-treatment EPG (Mean)Post-treatment EPG (Mean)Fecal Egg Count Reduction (%)
Day 7 Day 14
This compound 824224117
72.82%85.80%
Albendazole 788260180
67.01%77.16%

EPG: Eggs Per Gram of feces

Additional studies on Ascaris suum in pigs have reported a 98% reduction in egg excretion six days after treatment with piperazine dihydrochloride[1]. Another study indicated a 100% therapeutic efficacy for piperazine salts against Ascaris suum in pigs[2]. For albendazole, studies on the closely related human roundworm, Ascaris lumbricoides, have demonstrated high cure rates and egg reduction rates, often exceeding 95% with a single dose[3].

Experimental Protocols

The primary method for evaluating the in vivo efficacy of anthelmintics against gastrointestinal nematodes is the Fecal Egg Count Reduction Test (FECRT).

Fecal Egg Count Reduction Test (FECRT) Protocol

This protocol is a generalized procedure based on standard veterinary parasitology guidelines.

1. Animal Selection and Acclimatization:

  • Select a group of pigs naturally infected with Ascaris suum. The infection status is confirmed by fecal examination.

  • Animals should be of a similar age and weight and housed under controlled conditions to prevent reinfection.

  • An acclimatization period of at least 7 days is recommended before the start of the experiment.

2. Pre-treatment Sampling (Day 0):

  • Collect individual fecal samples from each pig.

  • Determine the baseline fecal egg count (eggs per gram of feces - EPG) for each animal using a standardized technique such as the McMaster method.

3. Animal Grouping and Treatment Administration:

  • Randomly allocate the animals into treatment groups of sufficient size (typically 10-15 animals per group) to ensure statistical power.

    • Group 1: Control (untreated or vehicle-treated).

    • Group 2: this compound administered orally at the recommended dosage.

    • Group 3: Albendazole administered orally at the recommended dosage.

  • Administer the treatments according to the manufacturer's instructions.

4. Post-treatment Sampling:

  • Collect individual fecal samples from all animals on specific days post-treatment (e.g., Day 7, 14, and 21).

5. Fecal Analysis:

  • Process the fecal samples to determine the EPG for each animal at each time point using the same method as the pre-treatment analysis.

6. Data Analysis:

  • Calculate the mean EPG for each group at each sampling point.

  • Determine the percentage of Fecal Egg Count Reduction (FECR) for each treatment group using the following formula:

    FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

7. Worm Expulsion/Recovery (Optional):

  • To determine the efficacy against adult worms, a controlled slaughter study can be performed.

  • Following treatment, the feces of the animals are collected for a set period (e.g., 72 hours) to recover and count the expelled worms.

  • At the end of the collection period, the animals are euthanized, and the gastrointestinal tract is examined to recover any remaining worms.

  • The efficacy is calculated based on the number of worms expelled in the treated group compared to the total worm burden (expelled + remaining) in the control group.

Mechanism of Action

The anthelmintic effects of this compound and albendazole are achieved through distinct signaling pathways.

Mechanism of Action of this compound on Ascaris suum Piperazine This compound GABA_R GABA Receptor on Nematode Muscle Cell Piperazine->GABA_R Agonist binding Cl_channel Chloride (Cl-) Channel Opening GABA_R->Cl_channel Activation Hyperpolarization Hyperpolarization of Muscle Cell Membrane Cl_channel->Hyperpolarization Influx of Cl- ions Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Expulsion Expulsion of Worm from Host Intestine Paralysis->Expulsion

Caption: Signaling pathway of this compound leading to worm expulsion.

Mechanism of Action of Albendazole on Ascaris suum Albendazole Albendazole Beta_tubulin β-tubulin Subunit in Nematode Cells Albendazole->Beta_tubulin Binds to Microtubule_inhibition Inhibition of Microtubule Polymerization Beta_tubulin->Microtubule_inhibition Cellular_disruption Disruption of Cellular Structure and Transport Microtubule_inhibition->Cellular_disruption Glucose_uptake Impaired Glucose Uptake Cellular_disruption->Glucose_uptake Glycogen_depletion Depletion of Glycogen Stores Glucose_uptake->Glycogen_depletion ATP_depletion Decreased ATP Production Glycogen_depletion->ATP_depletion Worm_death Worm Death ATP_depletion->Worm_death

Caption: Signaling pathway of Albendazole leading to worm death.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative efficacy study of this compound and albendazole.

Experimental Workflow for Comparative Efficacy Study cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post Post-Treatment Phase cluster_analysis Data Analysis & Conclusion Animal_Selection Select A. suum Infected Pigs Fecal_Screening Fecal Screening for Baseline EPG Animal_Selection->Fecal_Screening Randomization Randomize into Treatment Groups Fecal_Screening->Randomization Control Control Group Randomization->Control Piperazine This compound Group Randomization->Piperazine Albendazole Albendazole Group Randomization->Albendazole Treatment Administer Treatments Control->Treatment Piperazine->Treatment Albendazole->Treatment Post_Fecal_Sampling Post-Treatment Fecal Sampling (Days 7, 14, 21) Treatment->Post_Fecal_Sampling EPG_Analysis EPG Analysis Post_Fecal_Sampling->EPG_Analysis FECR_Calculation Calculate FECR (%) EPG_Analysis->FECR_Calculation Statistical_Analysis Statistical Analysis of Efficacy Data FECR_Calculation->Statistical_Analysis Conclusion Draw Conclusions on Comparative Efficacy Statistical_Analysis->Conclusion

Caption: Workflow for a comparative anthelmintic efficacy study.

References

Navigating Nematode Control: A Head-to-Head Comparison of Piperazine Citrate and Ivermectin in Livestock

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate anthelmintic is a critical decision in livestock management. This guide provides a comprehensive, data-driven comparison of two widely used anthelmintics: piperazine citrate and ivermectin. By examining their performance in head-to-head studies, this document aims to furnish an objective resource to inform research and development in veterinary parasitology.

This guide synthesizes findings from multiple studies to compare the efficacy, mechanisms of action, and experimental protocols of this compound and ivermectin in cattle and poultry. While direct comparative data for sheep and goats is limited, available efficacy data for ivermectin in these species is also presented.

At a Glance: Efficacy Showdown

The comparative efficacy of this compound and ivermectin has been evaluated in several studies, primarily focusing on the reduction of fecal egg counts (FEC) of gastrointestinal nematodes. The data, summarized below, indicates variable efficacy depending on the livestock species and the specific parasite.

Table 1: Comparative Efficacy in Cattle (against Toxocara vitulorum)
Treatment GroupDosageRoute of AdministrationFecal Egg Count Reduction (FECR) %Day of Observation Post-Treatment
This compound 200 mg/kg body weightOralNot explicitly quantified as %, but noted for "early recovery"3, 7, 14, 21
Ivermectin 0.2 mg/kg body weightSubcutaneous29.41%Day 3
62.75%Day 7
78.43%Day 14
100%Day 21

Source: A 2005 study on naturally infected cattle calves.[1][2]

Table 2: Comparative Efficacy in Poultry (against Ascaridia galli)
Treatment GroupEfficacy against Mature WormsEfficacy against Immature Worms
This compound Stated as having "better efficacy"Stated as having "better efficacy"
Ivermectin Lower efficacy compared to this compoundLower efficacy compared to this compound

Source: A study concluding that this compound is the "drug of choice" against Ascaridia galli in poultry.[3] Another study also concluded that this compound exhibits better efficacy compared to ivermectin in both commercial and rural poultry.[4][5]

Table 3: Ivermectin Efficacy in Sheep and Goats (Various Nematodes)
LivestockDosageRoute of AdministrationFecal Egg Count Reduction (FECR) %
Sheep 200 µg/kgOral>80% against a wide range of endoparasites
Goats 200 µg/kgNot Specified96%

Note: Direct head-to-head comparative studies between this compound and ivermectin in sheep and goats with specific FECR data were not identified in the conducted search. One source indicates piperazine has an efficacy of over 70% in goats, but this was not in a direct comparison with ivermectin.

Deep Dive: Experimental Protocols

Understanding the methodology behind these efficacy figures is paramount for interpretation and future research design.

Cattle Study Protocol (Toxocara vitulorum)
  • Study Design: A total of 15 naturally infected cattle calves, aged between 1-4 months, were randomly divided into three groups of five.

  • Treatment Groups:

    • Group I (this compound): Treated with this compound at a single oral dose of 200 mg/kg body weight.

  • Group II (Albendazole): Treated with albendazole at a single oral dose of 5 mg/kg body weight (Data not included in this comparison).

    • Group III (Ivermectin): Treated with ivermectin administered subcutaneously at a single dose of 0.2 mg/kg body weight.

  • Efficacy Assessment: Fecal egg counts (eggs per gram of feces) were determined on days 0, 3, 7, 14, and 21 post-treatment using a modified Stoll's dilution technique. Clinical signs were also monitored.

Poultry Study Protocol (Ascaridia galli)
  • Study Design: Two experiments were conducted with commercial layer birds and rural poultry. Each experiment consisted of four groups of 15 birds each.

  • Infection Model: Birds were initially dewormed with albendazole. Subsequently, experimental groups were orally inoculated with 2500 embryonated Ascaridia galli eggs. Infestation was confirmed at day 28 post-infection.

  • Treatment Groups:

    • Ivermectin Group: Treated with ivermectin at a dose of 200 µg/kg.

    • This compound Group: Treated with this compound at a dose of 32 mg/100 kg.

  • Efficacy Assessment: The therapeutic effect was evaluated by examining the blood profile of the birds at day 10 post-treatment. Another study by the same lead author mentions that birds were euthanized at post-treatment days 5 and 10 to determine the comparative therapeutic efficacy.

Visualizing the Science: Workflows and Pathways

To further elucidate the experimental processes and the pharmacological mechanisms, the following diagrams are provided.

G cluster_cattle Cattle Study Workflow cluster_poultry Poultry Study Workflow start_cattle Selection of 15 naturally infected calves grouping_cattle Random division into 3 groups (n=5) start_cattle->grouping_cattle treatment_cattle Treatment Administration grouping_cattle->treatment_cattle piperazine_cattle Group I: this compound (200 mg/kg, oral) treatment_cattle->piperazine_cattle Oral ivermectin_cattle Group III: Ivermectin (0.2 mg/kg, s.c.) treatment_cattle->ivermectin_cattle Subcutaneous fecal_sampling_cattle Fecal Sampling piperazine_cattle->fecal_sampling_cattle ivermectin_cattle->fecal_sampling_cattle fec_analysis_cattle Fecal Egg Count Analysis (Days 0, 3, 7, 14, 21) fecal_sampling_cattle->fec_analysis_cattle efficacy_assessment_cattle Efficacy Assessment (FECR & Clinical Signs) fec_analysis_cattle->efficacy_assessment_cattle start_poultry Selection of commercial and rural poultry deworming_poultry Initial deworming with Albendazole start_poultry->deworming_poultry infection_poultry Oral inoculation with 2500 embryonated A. galli eggs deworming_poultry->infection_poultry confirmation_poultry Confirmation of infestation (Day 28) infection_poultry->confirmation_poultry grouping_poultry Division into treatment groups confirmation_poultry->grouping_poultry treatment_poultry Treatment Administration grouping_poultry->treatment_poultry ivermectin_poultry Ivermectin Group (200 µg/kg) treatment_poultry->ivermectin_poultry piperazine_poultry This compound Group (32 mg/100 kg) treatment_poultry->piperazine_poultry assessment_poultry Efficacy Assessment (Blood profile/Euthanasia) ivermectin_poultry->assessment_poultry piperazine_poultry->assessment_poultry

Caption: Experimental workflows for the cattle and poultry comparative studies.

Mechanism of Action: A Tale of Two Pathways

The differing efficacies of this compound and ivermectin can be attributed to their distinct mechanisms of action at the neuromuscular level of the parasite.

  • Piperazine: This compound acts as a GABA (gamma-aminobutyric acid) receptor agonist. By binding to GABA receptors on the muscle membrane of the nematode, it causes hyperpolarization of the nerve endings. This leads to a flaccid paralysis of the worm, which is then expelled from the host's intestinal tract by normal peristalsis.

  • Ivermectin: As a macrocyclic lactone, ivermectin targets glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. Its binding opens these channels, allowing an influx of chloride ions, which hyperpolarizes the nerve cells and ultimately blocks neurotransmission. This results in a flaccid paralysis and death of the parasite.

G cluster_piperazine This compound Signaling Pathway cluster_ivermectin Ivermectin Signaling Pathway piperazine This compound gaba_receptor GABA Receptor on Nematode Muscle Membrane piperazine->gaba_receptor Agonist binding hyperpolarization Hyperpolarization of Nerve Endings gaba_receptor->hyperpolarization flaccid_paralysis Flaccid Paralysis of Worm hyperpolarization->flaccid_paralysis expulsion Expulsion from Host flaccid_paralysis->expulsion ivermectin Ivermectin glutamate_channel Glutamate-gated Chloride Channel in Nematode Nerve/Muscle Cells ivermectin->glutamate_channel Binds to channel cl_influx Influx of Chloride Ions glutamate_channel->cl_influx Opens channel hyperpolarization_nerve Hyperpolarization of Nerve Cells cl_influx->hyperpolarization_nerve neurotransmission_block Blockage of Neurotransmission hyperpolarization_nerve->neurotransmission_block paralysis_death Paralysis and Death of Worm neurotransmission_block->paralysis_death

References

Validating the GABAergic Mechanism of Piperazine Citrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of piperazine citrate's anthelmintic action across various nematode species, supported by quantitative data and detailed experimental protocols. This guide serves as a resource for researchers, scientists, and drug development professionals investigating novel anthelmintics.

This compound has long been utilized as an anthelmintic agent for treating parasitic worm infections in both humans and animals.[1] Its primary mechanism of action is the induction of flaccid paralysis in nematodes, which facilitates their expulsion from the host's gastrointestinal tract.[2][3] This paralysis is achieved through its role as a γ-aminobutyric acid (GABA) receptor agonist, a mechanism that has been validated in several nematode species.[3][4]

Piperazine selectively targets the neuromuscular systems of nematodes. It binds to GABA-gated chloride channels on the muscle cell membranes of these invertebrates, mimicking the effect of the inhibitory neurotransmitter GABA. This binding increases the influx of chloride ions into the muscle cells, leading to hyperpolarization of the cell membrane. The resulting reduced excitability of the muscle cells causes a state of flaccid paralysis, preventing the worms from maintaining their position within the host's intestines. Notably, the GABA receptors in helminths exhibit a different isoform and higher sensitivity to piperazine compared to their vertebrate counterparts, which accounts for the drug's selective toxicity.

This guide provides a comparative overview of the experimental evidence supporting piperazine's GABAergic mechanism in different nematode species, presents quantitative data on its efficacy, and outlines the detailed protocols used for its validation.

Comparative Efficacy of this compound Across Nematode Species

The potency of this compound varies among different nematode species, likely due to differences in GABA receptor structure, number, or drug permeability. The following table summarizes the half-maximal effective concentration (EC50) values for piperazine-induced paralysis obtained from motility assays in several plant-parasitic nematode species.

Nematode SpeciesCommon NameEC50 for Paralysis (mM)Reference
Pratylenchus penetransRoot-lesion Nematode12.3
Meloidogyne incognitaRoot-knot Nematode13.4
Heterodera glycinesSoybean Cyst Nematode14.4
Aphelenchus avenaeFungal-feeding Nematode22.5

Experimental Validation Protocols

The validation of piperazine's GABAergic mechanism relies on a combination of electrophysiological and whole-organism motility assays.

Electrophysiological Studies in Ascaris suum

Electrophysiological techniques provide direct evidence of piperazine's effect on nematode muscle cell membranes.

Objective: To measure the changes in membrane potential and conductance in Ascaris suum muscle cells upon application of piperazine.

Protocol:

  • Preparation: Dissect somatic muscle from Ascaris suum. Mount the muscle preparation in a chamber perfused with a high-chloride Ringer solution.

  • Recording: Impale a muscle cell "bag" region with a microelectrode for intracellular recording of membrane potential or use a two-electrode voltage-clamp configuration to measure membrane currents.

  • Drug Application: Bath-apply piperazine at concentrations typically starting from 10⁻⁴ M. For more localized effects, apply piperazine via iontophoresis to the synaptic region of the muscle cell.

  • Data Acquisition: Record the resting membrane potential, input conductance, and any spontaneous spike activity before and after piperazine application. In voltage-clamp mode, measure the reversal potential of the piperazine-induced current.

  • Validation: To confirm the involvement of chloride channels, repeat the experiment in a low-chloride Ringer solution (with chloride ions partially replaced by larger, non-penetrating anions like sulphate) and observe a reduction in the hyperpolarizing effect. The reversal potential for piperazine should be close to the predicted Nernst potential for chloride ions.

Motility (Paralysis) Assays

Motility assays provide a whole-organism phenotypic readout of the paralytic effect of piperazine.

Objective: To determine the concentration-dependent paralytic effect of piperazine on various nematode species and calculate the EC50 value.

Protocol:

  • Nematode Preparation: Extract nematodes from their culture medium and wash them in sterile water. Concentrate the nematodes to a known density in a solution of 0.01% Triton-X 100 in water.

  • Drug Preparation: Prepare stock solutions of this compound in water. Create a dilution series to test a range of concentrations (e.g., 1, 10, 20, 50, 100 mM).

  • Assay Setup: Add a standardized number of nematodes to each well of a multi-well plate containing the different concentrations of piperazine. Include a control group with only the Triton-X solution.

  • Incubation and Observation: Incubate the nematodes for a defined period (e.g., 10 minutes). Observe the nematodes under a microscope and score their movement. Paralysis is often characterized by a distinct "hook-shaped" posture followed by complete immobility.

  • Data Analysis: For each concentration, calculate the percentage of paralyzed nematodes. Plot the percentage of paralysis against the log of the piperazine concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizing the Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the GABAergic signaling pathway targeted by piperazine and the typical workflows for its validation.

GABA_Signaling_Pathway GABAergic Neuromuscular Transmission in Nematodes cluster_post Postsynaptic Muscle Cell GABA GABA Vesicles SynapticCleft Synaptic Cleft GABA->SynapticCleft Release GABAR GABA Receptor (Chloride Channel) Chloride Cl⁻ Influx Hyperpolarization Hyperpolarization (Muscle Relaxation) Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Piperazine Piperazine Piperazine->GABAR Agonist Action

Caption: Mechanism of piperazine as a GABA receptor agonist.

Experimental_Workflow Workflow for Validating Piperazine's Mechanism cluster_electro Electrophysiology (e.g., Ascaris suum) cluster_motility Motility Assay (Various Species) E1 Isolate Muscle Tissue E2 Intracellular Recording / Voltage Clamp E1->E2 E3 Apply Piperazine E2->E3 E4 Measure Hyperpolarization & Cl⁻ Conductance E3->E4 Conclusion Conclusion: Piperazine is a GABA Agonist Causing Flaccid Paralysis E4->Conclusion M1 Culture & Isolate Nematodes M2 Expose to Piperazine Concentrations M1->M2 M3 Observe & Score Paralysis M2->M3 M4 Calculate EC50 M3->M4 M4->Conclusion

Caption: Dual-approach experimental workflow for mechanism validation.

Conclusion

References

Navigating Anthelmintic Resistance: A Comparative Guide to Piperazine Citrate and Other Helminthicidals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the growing threat of anthelmintic resistance necessitates a clear understanding of the comparative efficacy and mechanisms of action of different drug classes. This guide provides an objective comparison of piperazine citrate with other major anthelmintics, supported by experimental data, to aid in the development of sustainable parasite control strategies.

This compound, a long-established anthelmintic, operates through a distinct mechanism of action that sets it apart from other major drug classes. Understanding these differences is crucial for managing and mitigating the development of cross-resistance in helminth populations. This guide synthesizes available data on the performance of this compound against various helminth species and compares it with alternatives such as benzimidazoles (e.g., albendazole, fenbendazole) and nicotinic acetylcholine receptor (nAChR) agonists (e.g., levamisole, pyrantel).

Comparative Efficacy of this compound

Experimental studies in various animal models have demonstrated the variable efficacy of this compound against different helminth species compared to other anthelmintics.

In a study on chickens naturally infected with gastrointestinal helminths, this compound was found to be effective against Ascaridia galli but showed no efficacy against cestodes (Raillietina species) or other nematodes like caecal worms (Heterakis species) and Tetrameres americana.[1] In contrast, albendazole was 100% effective against caecal worms, Raillietina echinobothrida, R. tetragona, and Tetrameres americana.[1][2] Levamisole hydrochloride demonstrated 100% efficacy against caecal worms but had limited and variable efficacy against the cestodes and Tetrameres americana.[1][2]

Another study in guinea fowl showed that a combination of piperazine and levamisole resulted in a higher fecal egg count reduction (87.50%) compared to piperazine (35.75%) or levamisole (43%) alone, suggesting a potential synergistic effect but also highlighting the lower individual efficacy of piperazine against the nematode population in that study.

The efficacy of piperazine has been noted to be primarily against ascarids. This narrower spectrum of activity is an important consideration in the selection of an appropriate anthelmintic.

Mechanisms of Action and the Low Probability of Cross-Resistance

The primary mechanism of action of this compound is the agonism of gamma-aminobutyric acid (GABA) receptors on nematode muscle cells. This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm. The paralyzed parasite is then unable to maintain its position in the host's gastrointestinal tract and is expelled.

This mechanism is fundamentally different from those of other major anthelmintic classes:

  • Benzimidazoles (e.g., Albendazole, Fenbendazole): These compounds bind to β-tubulin, a protein essential for the formation of microtubules. This disruption of microtubule-dependent processes, such as cell division and nutrient absorption, ultimately leads to the death of the parasite. Resistance to benzimidazoles is primarily associated with specific mutations in the β-tubulin gene.

  • Nicotinic Acetylcholine Receptor (nAChR) Agonists (e.g., Levamisole, Pyrantel): These drugs act as agonists at nicotinic acetylcholine receptors on nematode muscle cells, causing an influx of positive ions and leading to spastic paralysis. The constant muscle contraction results in the expulsion of the worm. Resistance to this class is often linked to alterations in the nAChR subunits.

The distinct molecular targets and physiological effects of piperazine (inhibitory, flaccid paralysis) compared to nAChR agonists (excitatory, spastic paralysis) and benzimidazoles (cytoskeletal disruption) strongly suggest a low likelihood of cross-resistance. A parasite strain that has developed resistance to benzimidazoles through a β-tubulin mutation would not be expected to be resistant to piperazine, which targets GABA receptors. Similarly, alterations in nAChRs conferring resistance to levamisole are unlikely to affect the sensitivity of GABA receptors to piperazine.

Experimental Protocols

The evaluation of anthelmintic efficacy and the potential for resistance are typically conducted through standardized experimental protocols. The Fecal Egg Count Reduction Test (FECRT) and determination of worm burden are common methods.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is a widely used method to assess the efficacy of an anthelmintic in a flock or herd. The general procedure is as follows:

  • Animal Selection: A group of naturally or experimentally infected animals with a pre-treatment fecal egg count of at least 150 eggs per gram is selected.

  • Group Allocation: Animals are randomly allocated to a treatment group and an untreated control group.

  • Pre-treatment Sampling: Fecal samples are collected from each animal before treatment to determine the baseline egg count.

  • Treatment Administration: The anthelmintic is administered to the treatment group according to the manufacturer's instructions. The control group receives a placebo.

  • Post-treatment Sampling: Fecal samples are collected again from all animals, typically 10-14 days after treatment.

  • Egg Counting: The number of eggs per gram of feces is determined for each sample using a standardized technique such as the McMaster method.

  • Efficacy Calculation: The percentage reduction in the mean fecal egg count for the treated group is calculated relative to the control group. An efficacy of 95% or greater is generally considered effective.

Determination of Worm Burden

A more definitive method for assessing anthelmintic efficacy involves the direct counting of worms at necropsy.

  • Experimental Design: Similar to the FECRT, infected animals are divided into treatment and control groups.

  • Treatment: The treatment group receives the anthelmintic, while the control group does not.

  • Necropsy: A set period after treatment (e.g., 7 days), all animals are euthanized.

  • Worm Collection and Counting: The gastrointestinal tracts are dissected, and the contents are washed and sieved to collect all worms. The worms are then identified by species and counted.

  • Efficacy Calculation: The percentage reduction in the mean worm burden of the treated group is calculated compared to the control group.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways of different anthelmintics, a typical experimental workflow for an efficacy trial, and the logical relationship between anthelmintic classes and their resistance mechanisms.

Anthelmintic_Mechanisms cluster_piperazine Piperazine cluster_levamisole Levamisole/Pyrantel cluster_benzimidazole Benzimidazoles P Piperazine GABA_R GABA Receptor P->GABA_R Agonist Hyperpolarization Hyperpolarization GABA_R->Hyperpolarization Flaccid_Paralysis Flaccid Paralysis Hyperpolarization->Flaccid_Paralysis L Levamisole/ Pyrantel nAChR nACh Receptor L->nAChR Agonist Depolarization Depolarization nAChR->Depolarization Spastic_Paralysis Spastic Paralysis Depolarization->Spastic_Paralysis B Albendazole/ Fenbendazole Beta_Tubulin β-Tubulin B->Beta_Tubulin Binds to Microtubule_Disruption Microtubule Disruption Beta_Tubulin->Microtubule_Disruption Inhibits formation Parasite_Death Parasite Death Microtubule_Disruption->Parasite_Death FECRT_Workflow start Start: Infected Animal Population pretreatment Pre-treatment Fecal Sampling (Day 0) start->pretreatment randomization Randomly Allocate to Groups pretreatment->randomization treatment_group Treatment Group: Administer Anthelmintic randomization->treatment_group control_group Control Group: Administer Placebo randomization->control_group posttreatment Post-treatment Fecal Sampling (Day 10-14) treatment_group->posttreatment control_group->posttreatment fec Fecal Egg Count (e.g., McMaster) posttreatment->fec calculation Calculate % Efficacy fec->calculation end End: Determine Resistance Status calculation->end

References

A Comparative Analysis of Piperazine Citrate Efficacy in the Treatment of Intestinal Nematode Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical validation and comparative analysis of the efficacy of piperazine citrate against other common anthelmintic agents for the treatment of ascariasis (Ascaris lumbricoides) and enterobiasis (Enterobius vermicularis). The data presented is compiled from various clinical trials to offer an objective overview for research and drug development purposes.

Comparative Efficacy of Anthelmintic Agents

The following tables summarize the cure rates and egg reduction rates of this compound in comparison to its alternatives—albendazole, mebendazole, and pyrantel pamoate—in the treatment of ascariasis and enterobiasis.

Table 1: Efficacy in the Treatment of Ascariasis (Ascaris lumbricoides)

DrugDosage RegimenCure Rate (%)Egg Reduction Rate (%)Study Population
This compound 75 mg/kg for 2 days90Not ReportedChildren
This compound Single dose (dosage varies)31-53Not ReportedChildren
Albendazole 400 mg single dose85 - 10093.8 - 100Children & Adults[1][2][3]
Mebendazole 500 mg single dose or 100 mg twice daily for 3 daysHigh (comparable to Albendazole)High (comparable to Albendazole)Children & Adults[2][4]
Pyrantel Pamoate 10 mg/kg single dose~95Not ReportedChildren
Ivermectin 200 µg/kg single dose100Not ReportedCattle Calves

Table 2: Efficacy in the Treatment of Enterobiasis (Enterobius vermicularis)

DrugDosage RegimenCure Rate (%)Study Population
This compound 65 mg/kg daily for 7 daysNot specified, but historically considered effectiveChildren & Adults
Albendazole 400 mg single dose, repeated in 2 weeksHighly EffectiveChildren & Adults
Mebendazole 100 mg single dose, repeated in 2 weeks~95Children & Adults
Pyrantel Pamoate 11 mg/kg single dose, repeated in 2 weeks83.7Children

Experimental Protocols

The efficacy data cited in this guide are primarily derived from randomized, controlled clinical trials. Below are the generalized methodologies employed in these studies.

Diagnosis of Helminth Infections
  • Ascariasis: Diagnosis is typically confirmed by the microscopic identification of Ascaris lumbricoides eggs in fecal samples using the Kato-Katz technique . This method allows for both qualitative (presence/absence) and quantitative (eggs per gram of feces) assessment, which is crucial for determining the intensity of the infection and the efficacy of the treatment in terms of egg reduction rate.

  • Enterobiasis: The standard diagnostic method is the "Scotch tape" test (cellophane tape swab). This involves applying adhesive tape to the perianal region, preferably in the morning before bathing, to collect any Enterobius vermicularis eggs. The tape is then examined under a microscope.

Treatment Administration and Efficacy Assessment
  • Study Design: Most studies employ a randomized, controlled design, often double-blinded, where patients are randomly assigned to receive either the investigational drug (e.g., this compound) or a comparator drug (e.g., albendazole, mebendazole, or pyrantel pamoate), or a placebo.

  • Dosage and Administration:

    • This compound: For ascariasis, a common dosage is 75 mg/kg of body weight daily for two consecutive days. For enterobiasis, a typical regimen is 65 mg/kg daily for seven days.

    • Albendazole: A single oral dose of 400 mg is standard for ascariasis in adults and children over two years. For enterobiasis, a single 400 mg dose is given and repeated after two weeks.

    • Mebendazole: For ascariasis, 100 mg is administered twice daily for three days, or a single 500 mg dose can be used. For enterobiasis, a single 100 mg dose is given and repeated after two to four weeks.

    • Pyrantel Pamoate: A single dose of 11 mg/kg (up to a maximum of 1 gram) is used for both ascariasis and enterobiasis, with the dose for enterobiasis repeated after two weeks.

  • Follow-up and Evaluation: Post-treatment efficacy is assessed by re-examining fecal samples (for ascariasis) or perianal swabs (for enterobiasis) at specific time points, typically 14 to 21 days after treatment. The primary outcomes measured are the cure rate (the percentage of patients with complete clearance of worms or eggs) and the fecal egg count reduction (FECR).

Mechanism of Action: Signaling Pathways

The anthelmintic drugs discussed in this guide have distinct mechanisms of action, targeting the neuromuscular systems of the parasites.

This compound

This compound acts as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes. This leads to hyperpolarization of the muscle cell membrane, resulting in a flaccid paralysis of the worm. The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristalsis.

piperazine_moa piperazine This compound gaba_r GABA Receptor (Nematode Muscle Cell) piperazine->gaba_r Agonist Binding cl_channel Chloride (Cl-) Channel Opening gaba_r->cl_channel Activates hyperpolarization Hyperpolarization of Muscle Cell Membrane cl_channel->hyperpolarization Leads to paralysis Flaccid Paralysis of Worm hyperpolarization->paralysis Causes expulsion Expulsion from Host GI Tract paralysis->expulsion Results in alternatives_moa cluster_alb_meb Albendazole / Mebendazole cluster_pyr Pyrantel Pamoate alb_meb Albendazole Mebendazole beta_tubulin β-tubulin in Nematode Cells alb_meb->beta_tubulin Binds to microtubule_disruption Inhibition of Microtubule Polymerization beta_tubulin->microtubule_disruption Prevents glucose_uptake Impaired Glucose Uptake & Glycogen Depletion microtubule_disruption->glucose_uptake Leads to death Worm Death glucose_uptake->death pyrantel Pyrantel Pamoate nach_r Nicotinic Acetylcholine Receptors (nAChR) pyrantel->nach_r Agonist depolarization Persistent Depolarization of Muscle Cells nach_r->depolarization Activates spastic_paralysis Spastic Paralysis of Worm depolarization->spastic_paralysis Causes expulsion_pyr Expulsion from Host GI Tract spastic_paralysis->expulsion_pyr experimental_workflow screening Patient Screening & Informed Consent enrollment Enrollment of Infected Individuals screening->enrollment baseline Baseline Sample Collection (Fecal/Perianal Swab) enrollment->baseline diagnosis Microscopic Diagnosis (Kato-Katz / Scotch Tape Test) baseline->diagnosis randomization Randomization diagnosis->randomization group_A Treatment Group A (e.g., this compound) randomization->group_A group_B Treatment Group B (e.g., Albendazole) randomization->group_B placebo Placebo Group randomization->placebo follow_up Follow-up Period (e.g., 14-21 days) group_A->follow_up group_B->follow_up placebo->follow_up post_treatment Post-Treatment Sample Collection follow_up->post_treatment efficacy_assessment Efficacy Assessment (Cure Rate & Egg Reduction) post_treatment->efficacy_assessment data_analysis Statistical Analysis & Reporting efficacy_assessment->data_analysis

References

A Comparative Pharmacokinetic Analysis: Piperazine Citrate vs. Pyrantel Pamoate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic profiles of two common anthelmintic agents.

This guide provides a detailed comparison of the pharmacokinetic properties of piperazine citrate and pyrantel pamoate, two widely used anthelmintic drugs. Understanding their absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing therapeutic efficacy and ensuring safety in preclinical and clinical settings. This analysis is supported by experimental data from various in vivo studies.

Key Pharmacokinetic Parameters: A Tabular Comparison

The following table summarizes the key pharmacokinetic parameters for this compound and pyrantel pamoate, highlighting their fundamental differences in systemic exposure. It is important to note that direct comparative studies are limited, and data is compiled from various studies across different species.

Pharmacokinetic ParameterThis compoundPyrantel PamoateReference Species
Absorption Readily absorbed from the gastrointestinal tract.[1][2]Poorly absorbed from the gastrointestinal tract.[3][4]General, Human
Bioavailability Age-dependent; reported to be 30-40% in neonates and 70-85% in children (2-12 years).Low systemic bioavailability.Human
Time to Peak Plasma Concentration (Tmax) ~1-3 hours.[3]2.02 - 2.05 hours (in humans); 1.91 hours (in cats).Human, Cat
Peak Plasma Concentration (Cmax) Data not readily available in published literature.35.89 - 37.56 ng/mL (in humans, 750 mg dose); 0.11 µg/mL (in cats).Human, Cat
Metabolism Partially metabolized in the liver (approximately 25%).Partially metabolized in the liver to N-methyl-1,3-propanediamine.Human
Elimination Half-life (t½) Data not readily available in published literature.1.36 hours (in cats).Cat
Route of Excretion Primarily excreted in urine as both unchanged drug and metabolites.Primarily excreted unchanged in the feces (approximately 50%); a small amount (<7%) is excreted in the urine as unchanged drug and metabolites.Human

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of pharmacokinetic studies. Below are generalized experimental protocols for assessing the pharmacokinetics of orally administered anthelmintics, based on common practices cited in the literature.

In Vivo Pharmacokinetic Study Protocol
  • Animal Models: Studies are typically conducted in relevant animal models such as rats, mice, dogs, or cats. Animals are fasted overnight prior to drug administration to ensure standardized absorption conditions.

  • Drug Administration: A single oral dose of this compound or pyrantel pamoate is administered, often via oral gavage. The dosage is calculated based on the animal's body weight.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Blood is typically drawn from the jugular vein or other appropriate sites and collected in tubes containing an anticoagulant.

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma. The resulting plasma is then stored at -20°C or lower until analysis.

  • Bioanalytical Method: The concentration of the drug in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life (t½), using non-compartmental analysis.

Analytical Methods
  • Piperazine Detection: Analytical methods for piperazine in biological fluids include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to its lack of a strong chromophore, derivatization is often required for UV detection, or alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) are used.

  • Pyrantel Detection: Pyrantel concentrations in plasma are commonly determined using HPLC with UV detection or, for higher sensitivity and specificity, LC-MS/MS.

Mechanism of Action and Signaling Pathways

The distinct pharmacokinetic profiles of this compound and pyrantel pamoate are intrinsically linked to their different mechanisms of action at the neuromuscular junction of susceptible helminths.

Comparative Mechanism of Action at the Neuromuscular Junction cluster_piperazine This compound cluster_pyrantel Pyrantel Pamoate PC This compound GABA_R GABA Receptor PC->GABA_R Agonist Hyperpolarization Hyperpolarization GABA_R->Hyperpolarization Increases Cl- influx Paralysis_F Flaccid Paralysis Hyperpolarization->Paralysis_F Expulsion Worm Expulsion Paralysis_F->Expulsion PP Pyrantel Pamoate nAChR Nicotinic Acetylcholine Receptor PP->nAChR Agonist Depolarization Persistent Depolarization nAChR->Depolarization Opens cation channels Paralysis_S Spastic Paralysis Depolarization->Paralysis_S Expulsion2 Worm Expulsion Paralysis_S->Expulsion2 Experimental Workflow for Comparative Pharmacokinetic Study cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Analysis Animal_Selection Animal Model Selection Dose_Preparation Drug Formulation & Dose Calculation Animal_Selection->Dose_Preparation Dosing Oral Administration Dose_Preparation->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Processing Plasma Separation & Storage Blood_Collection->Plasma_Processing Bioanalysis LC-MS/MS or HPLC Analysis Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Logical Flow for Comparative Pharmacokinetic Analysis cluster_data Data Acquisition cluster_comparison Comparative Analysis cluster_conclusion Conclusion Data_PC This compound PK Data Compare_Absorption Compare Absorption Rates (Tmax) Data_PC->Compare_Absorption Compare_Exposure Compare Systemic Exposure (Cmax, AUC) Data_PC->Compare_Exposure Compare_Elimination Compare Elimination Rates (t½) Data_PC->Compare_Elimination Data_PP Pyrantel Pamoate PK Data Data_PP->Compare_Absorption Data_PP->Compare_Exposure Data_PP->Compare_Elimination Profile_PC Define this compound PK Profile Compare_Absorption->Profile_PC Profile_PP Define Pyrantel Pamoate PK Profile Compare_Absorption->Profile_PP Compare_Exposure->Profile_PC Compare_Exposure->Profile_PP Compare_Elimination->Profile_PC Compare_Elimination->Profile_PP Recommendation Formulate Dosing Recommendations Profile_PC->Recommendation Profile_PP->Recommendation

References

Piperazine Citrate: A Comparative Analysis of its Selectivity for Parasite GABA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers on the selective action of piperazine citrate, supported by experimental data and detailed protocols.

This compound has long been utilized as an effective anthelmintic agent for the treatment of infections caused by parasitic nematodes such as roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis). Its therapeutic success is rooted in its selective action on the neuromuscular system of these parasites, with minimal impact on the host. This guide provides a comprehensive comparison of this compound's effects on parasite versus mammalian gamma-aminobutyric acid (GABA) receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action: Preferential Targeting of Parasite GABA Receptors

Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist. In nematodes, it binds to GABA receptors on muscle cells, enhancing the inhibitory effects of GABA. This leads to hyperpolarization of the muscle cell membrane, reducing its excitability and causing a flaccid paralysis of the worm.[1][2] The paralyzed parasite is unable to maintain its position in the host's intestinal tract and is subsequently expelled through normal peristaltic activity.[1][2]

The selectivity of piperazine is crucial to its safety profile. It exhibits a significantly higher affinity for parasite GABA receptors than for their mammalian counterparts.[1] Studies on the frog spinal cord and rat sympathetic ganglia have shown that piperazine has little to no GABA-mimetic activity in these vertebrate systems, suggesting a low potential for off-target effects in the host.

Quantitative Comparison of Piperazine Potency

The following table summarizes the available quantitative data on the potency of piperazine on various nematode species. A direct comparison with mammalian GABA receptors is challenging due to limited studies on this compound itself; however, data on related piperazine derivatives on human GABA receptors indicate significantly lower potency.

Receptor/OrganismAgonist/AntagonistMetricValue (mM)Reference
Pratylenchus penetrans (Root-lesion nematode)PiperazineEC₅₀12.3
Meloidogyne incognita (Root-knot nematode)PiperazineEC₅₀13.4
Heterodera glycines (Soybean cyst nematode)PiperazineEC₅₀14.4
Human α1β2γ2 GABAA Receptor1-(2-chlorophenyl)piperazineIC₂₀0.046

Note: The value for the human GABAA receptor is for a piperazine derivative, not this compound, and represents inhibitory concentration (IC₂₀) rather than effective concentration (EC₅₀), indicating a different mode of action (antagonism) for this specific derivative on the human receptor.

Visualizing the Mechanism and Experimental Workflow

To better understand the signaling pathway and the experimental procedures used to determine selectivity, the following diagrams are provided.

GABA_Signaling_Pathway cluster_parasite Parasite Neuromuscular Junction cluster_mammal Mammalian CNS (Simplified) Piperazine Piperazine GABA_R_P Parasite GABA Receptor (Cl⁻ Channel) Piperazine->GABA_R_P Agonist Muscle_P Parasite Muscle Cell GABA_R_P->Muscle_P Cl⁻ Influx Paralysis Flaccid Paralysis Muscle_P->Paralysis Hyperpolarization Expulsion Expulsion from Host Paralysis->Expulsion Piperazine_M Piperazine GABA_R_M Mammalian GABA Receptor Piperazine_M->GABA_R_M Low Affinity Neuron_M Mammalian Neuron GABA_R_M->Neuron_M NoEffect Minimal Effect Neuron_M->NoEffect

Caption: Mechanism of piperazine selectivity for parasite GABA receptors.

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocytes 1. Harvest Xenopus laevis Oocytes cRNA_injection 2. Inject cRNA for GABA Receptor Subunits (Parasite vs. Mammalian) Oocytes->cRNA_injection Incubation 3. Incubate for Receptor Expression cRNA_injection->Incubation Mount 4. Mount Oocyte in Recording Chamber Electrodes 5. Impale with Two Voltage-Clamp Electrodes Mount->Electrodes Perfusion 6. Perfuse with Piperazine (Varying Concentrations) Electrodes->Perfusion Record 7. Record Ion Current Changes Perfusion->Record Plot 8. Plot Dose-Response Curve Calculate 9. Calculate EC₅₀/IC₅₀ Values Plot->Calculate Compare 10. Compare Potency (Parasite vs. Mammalian) Calculate->Compare

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) assay.

Detailed Experimental Protocols

The selectivity of piperazine is typically investigated using electrophysiological techniques and receptor binding assays. Below are generalized protocols for these key experiments.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This technique allows for the functional characterization of ion channels, such as GABA receptors, expressed in Xenopus oocytes.

1. Oocyte Preparation and Receptor Expression:

  • Healthy stage V-VI oocytes are harvested from female Xenopus laevis.

  • Oocytes are defolliculated by enzymatic digestion (e.g., with collagenase).

  • Complementary RNA (cRNA) encoding the desired parasite or mammalian GABA receptor subunits is injected into the oocytes.

  • Injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.

2. Electrophysiological Recording:

  • An oocyte expressing the target receptor is placed in a recording chamber and perfused with a standard saline solution.

  • The oocyte is impaled with two microelectrodes filled with KCl, one for voltage sensing and the other for current injection.

  • The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • The oocyte is exposed to increasing concentrations of this compound while the resulting changes in ion current are recorded.

3. Data Analysis:

  • The peak current at each piperazine concentration is measured.

  • A dose-response curve is generated by plotting the current response against the logarithm of the piperazine concentration.

  • The EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) is calculated from the curve to determine the potency of piperazine on the specific receptor subtype.

Radioligand Binding Assay

This assay measures the affinity of a ligand (in this case, a radiolabeled competitor) for a receptor in the presence of an unlabeled compound (piperazine).

1. Membrane Preparation:

  • Tissues or cells expressing the target GABA receptors (e.g., nematode muscle tissue or cultured cells transfected with mammalian GABA receptor genes) are homogenized.

  • The homogenate is centrifuged to isolate the cell membranes containing the receptors.

  • The membrane preparation is washed multiple times to remove endogenous substances that could interfere with the assay.

2. Binding Reaction:

  • The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the GABA receptor (e.g., [³H]muscimol).

  • Varying concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • The mixture is incubated to allow the binding to reach equilibrium.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration, which separates the receptor-bound radioligand from the unbound radioligand.

  • The radioactivity retained on the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • The amount of specific binding at each piperazine concentration is determined.

  • A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the piperazine concentration.

  • The IC₅₀ value, the concentration of piperazine that inhibits 50% of the specific binding of the radioligand, is determined. This value is then used to calculate the inhibitory constant (Ki), which reflects the affinity of piperazine for the receptor.

Conclusion

The available experimental evidence strongly supports the selectivity of this compound for parasite GABA receptors over their mammalian counterparts. This selectivity is the cornerstone of its clinical efficacy and favorable safety profile as an anthelmintic drug. While further studies providing direct comparative EC₅₀ values for this compound on a wider range of specific mammalian GABA receptor subtypes would be beneficial, the existing data from nematode behavioral assays and electrophysiological studies on vertebrate systems provide a solid foundation for its targeted mode of action. The detailed protocols provided herein offer a framework for researchers to further investigate the nuances of this selectivity and to explore novel anthelmintic agents with similar targeted mechanisms.

References

Safety Operating Guide

Navigating the Safe Disposal of Piperazine Citrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like piperazine citrate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring both operational safety and logistical clarity.

Core Principles of Chemical Waste Disposal

The disposal of this compound, as with any laboratory chemical, is governed by a hierarchy of regulations, primarily under the purview of the Environmental Protection Agency (EPA) and its Resource Conservation and Recovery Act (RCRA).[1][2][3][4][5] State and local regulations may impose more stringent requirements. A foundational principle is the prohibition of disposing of chemical waste, including this compound, down the drain or in regular trash.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the safe and compliant disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling this compound waste, it is imperative to wear appropriate PPE. According to safety data sheets (SDS), this includes protective gloves, safety goggles with side-shields, and impervious clothing. Ensure adequate ventilation in the handling area to avoid inhalation of any dust or fumes.

2. Waste Identification and Segregation:

  • Identify: Clearly identify the waste as "this compound Waste."

  • Segregate: Do not mix this compound waste with other incompatible waste streams. Chemical wastes should be segregated by general waste type (e.g., flammables, poisons, acids, and alkalis). Store acids and bases separately.

3. Containerization:

  • Use Appropriate Containers: The waste must be stored in a container that is chemically compatible with this compound. The container must be in good condition, free from damage or leaks, and have a secure, leak-proof closure.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the specific name of the chemical: "this compound." The label should also include the date when the waste was first added to the container.

4. Accumulation in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once the container is full, it must be removed from the SAA within three days. Partially filled containers can remain in the SAA for up to one year.

  • Weekly Inspections: The SAA must be inspected weekly for any signs of leakage from the containers.

5. Arranging for Disposal:

  • Licensed Disposal Company: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department to schedule a collection.

  • Documentation: Ensure all necessary paperwork is completed for the waste disposal, providing an accurate description of the chemical waste.

Accidental Spills and Cleanup

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.

  • Personal Protection: Wear full personal protective equipment, including a suitable respirator if necessary.

  • Containment: Prevent the spill from spreading or entering drains or water courses.

  • Cleanup:

    • For solid spills, sweep or vacuum the material and place it in a suitable, closed container for disposal. Avoid creating dust.

    • For solutions, absorb the spill with an inert, non-combustible material such as sand or diatomite.

  • Decontamination: Decontaminate the spill area and any equipment used for cleanup.

  • Disposal: Dispose of the contaminated cleanup materials as hazardous waste, following the procedures outlined above.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Preparation for Disposal cluster_2 Accumulation cluster_3 Disposal A This compound Waste Generated B Wear Appropriate PPE A->B C Segregate Waste B->C D Select Compatible & Labeled Container C->D E Seal Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Weekly Inspection of SAA F->G H Container Full or Accumulation Time Limit Reached? G->H H->G No I Contact Environmental Health & Safety (EHS) for Pickup H->I Yes J Complete Waste Disposal Documentation I->J K Transfer to Licensed Hazardous Waste Contractor J->K

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Piperazine Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Piperazine Citrate, including detailed personal protective equipment (PPE) requirements, procedural guidance for handling and disposal, and a clear visualization of associated hazards and safety workflows. By adhering to these protocols, you can minimize risks and maintain a secure research setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Standards/Specifications
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.Conforming to EN166 (EU) or NIOSH (US) approved standards.[1][4]
Skin Protection Chemical-resistant gloves (inspect before use), impervious clothing, chemical-resistant apron, and long-sleeved clothing.The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection An effective dust mask or a particle respirator. For higher-level protection or if exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Quantitative Safety Data

Understanding the quantitative aspects of a chemical's toxicity is crucial for risk assessment. Below is a summary of available toxicological data for this compound. It is important to note that specific occupational exposure limits (OELs) are not widely established. However, a Threshold Limit Value (TLV) for Piperazine has been suggested by the ACGIH.

Parameter Value Species/Conditions
ACGIH TLV-TWA 0.03 ppm (inhalable fraction and vapor)For Piperazine
Oral LD50 11200 mg/kgRat
Oral LD50 8500 mg/kgMouse
Oral LDLo 260 mg/kg/3D-IChild
Oral TDLo 150 mg/kg/5DMan
Intraperitoneal LD50 3548 mg/kgMouse

LD50: Lethal Dose, 50%; LDLo: Lowest Published Lethal Dose; TDLo: Lowest Published Toxic Dose; TWA: Time-Weighted Average.

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling and disposal of this compound are critical for laboratory safety and environmental protection. The following workflow diagrams illustrate the necessary steps from preparation to disposal.

Experimental Workflow for Handling this compound

This diagram outlines the procedural steps for safely handling this compound during laboratory experiments.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal prep_ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_vent 2. Ensure Adequate Ventilation (Fume Hood or Well-Ventilated Area) prep_ppe->prep_vent prep_gather 3. Assemble All Necessary Equipment and Reagents prep_vent->prep_gather handle_weigh 4. Carefully Weigh this compound (Avoid Dust Formation) prep_gather->handle_weigh handle_dissolve 5. Dissolve or Mix as per Protocol handle_weigh->handle_dissolve handle_conduct 6. Conduct Experiment handle_dissolve->handle_conduct cleanup_decon 7. Decontaminate Work Surfaces handle_conduct->cleanup_decon cleanup_dispose 8. Dispose of Waste (Follow Institutional and Local Regulations) cleanup_decon->cleanup_dispose cleanup_remove_ppe 9. Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Figure 1: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan for this compound Waste

Proper disposal of chemical waste is crucial. This compound waste should be handled as follows:

  • Chemical Waste: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.

  • Containers: Do not mix with other waste. Handle uncleaned containers as you would the product itself.

  • Regulations: All waste disposal must be in accordance with local, national, and environmental regulations.

Understanding the Risks: Health Hazards of this compound

This diagram illustrates the potential health hazards associated with this compound exposure through different routes.

cluster_exposure Routes of Exposure cluster_hazards Potential Health Hazards inhalation Inhalation (Dust/Aerosol) resp_irritation Respiratory Irritation (Coughing, Shortness of Breath) inhalation->resp_irritation skin_contact Skin Contact skin_irritation Skin Irritation (Redness, Itching, Inflammation) skin_contact->skin_irritation eye_contact Eye Contact eye_irritation Serious Eye Irritation (Redness, Pain, Watering) eye_contact->eye_irritation ingestion Ingestion harmful_swallowed Harmful if Swallowed ingestion->harmful_swallowed

Figure 2: Potential health hazards associated with different routes of exposure to this compound.
First Aid Measures

In case of accidental exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By strictly following these safety protocols and being prepared for emergencies, researchers can handle this compound with confidence and maintain a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.